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Methyl 2-chloro-2-(4-nitrophenyl)acetate Documentation Hub

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  • Product: Methyl 2-chloro-2-(4-nitrophenyl)acetate
  • CAS: 148582-35-8

Core Science & Biosynthesis

Foundational

Advanced Synthesis and Reactivity Profile of Methyl α-Chloro-4-Nitrophenylacetate

An In-Depth Technical Guide for Synthetic Chemists and Drug Development Professionals Executive Summary In the landscape of modern medicinal chemistry and active pharmaceutical ingredient (API) synthesis, α-haloarylaceta...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Synthetic Chemists and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry and active pharmaceutical ingredient (API) synthesis, α-haloarylacetates serve as indispensable bifunctional building blocks. Methyl α-chloro-4-nitrophenylacetate (IUPAC: Methyl 2-chloro-2-(4-nitrophenyl)acetate; CAS: 148582-35-8) represents a highly specialized derivative within this class [1]. The strategic placement of a strongly electron-withdrawing para-nitro group fundamentally alters the benzylic carbon's electronic environment, tuning its reactivity for highly specific nucleophilic substitutions.

This whitepaper provides a comprehensive mechanistic analysis, optimized self-validating synthetic protocols, and downstream application insights for Methyl α-chloro-4-nitrophenylacetate, grounded in established physicochemical principles and peer-reviewed methodologies [2].

Chemical Architecture & Molecular Properties

The molecular architecture of Methyl α-chloro-4-nitrophenylacetate (


) features three distinct functional domains:
  • The Methyl Ester: Provides a protecting group for the carboxylic acid that is stable under mildly acidic conditions but susceptible to controlled saponification.

  • The α-Chloro Benzylic Center: An electrophilic node primed for

    
     displacement.
    
  • The 4-Nitroaryl Ring: Imparts strong inductive (-I) and mesomeric (-M) electron-withdrawing effects.

These electronic effects severely destabilize any potential benzylic carbocation, effectively shutting down


 pathways. Consequently, nucleophilic attacks at the α-carbon proceed almost exclusively via stereospecific 

mechanisms, a critical feature for asymmetric drug design [3].
Quantitative Data Summary
PropertyValueStructural Implication
Chemical Formula

Defines stoichiometry for downstream reactions.
Molecular Weight 229.62 g/mol Utilized for precise molar equivalent calculations.
CAS Registry Number 148582-35-8Unique identifier for regulatory and sourcing compliance [1].
Hydrogen Bond Donors 0Enhances solubility in aprotic organic solvents.
Hydrogen Bond Acceptors 4Facilitates coordination in polar transition states.
Rotatable Bonds 4Dictates conformational flexibility during target binding.

Mechanistic Synthesis Pathways

The most robust and industrially scalable method for synthesizing Methyl α-chloro-4-nitrophenylacetate is the direct chlorination of its corresponding alcohol, methyl 4-nitromandelate (methyl 2-hydroxy-2-(4-nitrophenyl)acetate).

The Vilsmeier-Haack Catalyzed Chlorination

While reagents like Phosphorus pentachloride (


) can be used, Thionyl chloride (

) paired with a catalytic amount of N,N-Dimethylformamide (DMF) is the superior choice.

Causality of Experimental Choice: Using


 alone often leads to sluggish kinetics due to the electron-deficient nature of the 4-nitrophenyl ring. The addition of DMF generates the Vilsmeier-Haack intermediate  (chloromethylene-N,N-dimethyliminium chloride) in situ. This highly electrophilic species rapidly activates the hydroxyl group, transforming it into an exceptional leaving group and driving the chlorination forward with high atom economy and minimal byproduct formation (yielding only 

and

gases) [4].

Synthesis A Methyl 4-nitromandelate (Substrate) B SOCl2 + DMF (cat.) [Vilsmeier-Haack Complex] A->B Hydroxyl Activation C Methyl α-chloro- 4-nitrophenylacetate B->C SN2 Chlorination (-SO2, -HCl)

Figure 1: Catalytic chlorination workflow of methyl 4-nitromandelate.

Experimental Protocol: Synthesis & Self-Validation

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each phase includes specific observable metrics to confirm reaction progress without relying solely on end-point analysis.

Materials Required
  • Methyl 4-nitromandelate (1.0 eq)

  • Thionyl chloride (

    
    , 1.5 eq)
    
  • N,N-Dimethylformamide (DMF, 0.05 eq)

  • Anhydrous Dichloromethane (DCM, solvent)

Step-by-Step Methodology
  • System Initialization:

    • Action: Dissolve methyl 4-nitromandelate in anhydrous DCM under an inert Argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: The inert atmosphere prevents moisture from hydrolyzing the

      
      . Cooling to 0 °C controls the initial exothermic formation of the chlorosulfite intermediate.
      
  • Catalyst & Reagent Addition:

    • Action: Add catalytic DMF, followed by the dropwise addition of

      
       over 15 minutes.
      
    • Validation Check: Observe immediate, controlled effervescence. The evolution of

      
       and 
      
      
      
      gas is the primary visual indicator that the hydroxyl activation is occurring.
  • Thermal Maturation:

    • Action: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 hours.

    • Validation Check: Perform Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate system. The reaction is complete when the starting material spot disappears. The product will exhibit a higher

      
       value due to the loss of the polar hydroxyl group.
      
  • Quenching and Workup:

    • Action: Carefully pour the mixture into ice-cold saturated aqueous

      
      . Extract with DCM.
      
    • Validation Check: Continue

      
       addition until all effervescence ceases, ensuring total neutralization of residual 
      
      
      
      and unreacted
      
      
      .
  • Purification & Characterization:

    • Action: Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Validation Check (NMR): In

      
       NMR (
      
      
      
      ), verify the disappearance of the broad -OH peak and observe the benzylic
      
      
      proton as a distinct singlet shifted downfield (typically around
      
      
      5.4 - 5.6 ppm) compared to the starting material [2].

Reactivity Profile & Downstream Applications

The primary utility of Methyl α-chloro-4-nitrophenylacetate lies in its susceptibility to nucleophilic attack. Because the 4-nitro group heavily suppresses


 ionization, reactions with amines, thiols, and alkoxides proceed via a clean 

trajectory.
Pharmaceutical Relevance

This compound is a critical precursor for synthesizing peptidomimetics and thieno[3,2-c]pyridine derivatives (analogous to the antiplatelet drug Clopidogrel) [5]. By displacing the α-chloride with various nucleophiles, chemists can rapidly generate libraries of α-substituted 4-nitrophenylacetates. The nitro group can subsequently be reduced to an aniline (


) via catalytic hydrogenation (

), opening the door for further functionalization (e.g., amide coupling, reductive amination).

Reactivity cluster_nuc Nucleophilic Attack (SN2) Core Methyl α-chloro- 4-nitrophenylacetate Nuc1 Primary Amines (R-NH2) Core->Nuc1 -HCl Nuc2 Thiols (R-SH) Core->Nuc2 -HCl Prod1 α-Amino Esters (Peptidomimetics) Nuc1->Prod1 Prod2 α-Thio Esters (Clopidogrel Analogs) Nuc2->Prod2

Figure 2: Downstream SN2 reactivity pathways for API library generation.

Conclusion

Methyl α-chloro-4-nitrophenylacetate is a structurally primed electrophile that bridges the gap between simple building blocks and complex API architectures. By understanding the profound electronic influence of the 4-nitro group and employing self-validating, catalyst-driven synthetic protocols, researchers can harness this compound to execute highly controlled, stereospecific transformations in drug discovery workflows.

References

  • MDPI - Molecules. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (Discusses the chlorination dynamics of methyl mandelate derivatives). Retrieved from:[Link]

  • National Institutes of Health (PMC). Synthesis of α-Chloroarylacetic Acid via Electrochemical Carboxylation of α,α-Dichloroarylmethane Derivatives. Retrieved from:[Link]

  • Google Patents (EP0099802A1).Thieno(3,2-c) pyridine derivatives, process for their preparation and their therapeutical use. (Details the alkylation of thienopyridines with methyl α-chlorophenylacetates).
Exploratory

Methyl 2-chloro-2-(4-nitrophenyl)acetate molecular weight and formula

[label="Reducti Figure 1: Divergent synthetic pathways originating from the highly activated alpha-chloro core. Experimental Methodologies The following protocols are designed as self-validating systems, ensuring that re...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Reducti

Figure 1: Divergent synthetic pathways originating from the highly activated alpha-chloro core.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can monitor the reaction's progress and confirm mechanistic success at each stage.

Protocol 1: Synthesis via Electrophilic Alpha-Chlorination

To synthesize Methyl 2-chloro-2-(4-nitrophenyl)acetate from its non-chlorinated precursor, electrophilic halogenation of the enolate is the most controlled approach.

Rationale: Using Lithium hexamethyldisilazide (LiHMDS) at cryogenic temperatures prevents unwanted self-condensation (Claisen-type reactions). N-Chlorosuccinimide (NCS) acts as a mild, solid source of electrophilic chlorine.

  • Preparation: Flame-dry a Schlenk flask under argon. Add Methyl 2-(4-nitrophenyl)acetate (1.0 eq) and anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Enolization: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add LiHMDS (1.1 eq, 1.0 M in THF) over 15 minutes. Stir for 30 minutes at -78 °C to ensure complete enolate formation. The solution will visibly darken, validating deprotonation.

  • Halogenation: Add a solution of NCS (1.1 eq) in anhydrous THF dropwise.

  • Propagation & Quenching: Allow the reaction to stir at -78 °C for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1). Upon consumption of the starting material, quench the reaction cold by adding saturated aqueous NH₄Cl.

  • Isolation: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

SynthesisWorkflow SM Methyl 2-(4-nitrophenyl)acetate Enolate Lithium Enolate (-78°C, LiHMDS) SM->Enolate Deprotonation Product Methyl 2-chloro-2-(4-nitrophenyl)acetate Enolate->Product NCS Addition (Electrophilic Cl)

Figure 2: Stepwise enolization and electrophilic chlorination workflow.

Protocol 2: Darzens Condensation for Glycidic Ester Formation

The alpha-chloro ester is a classic substrate for the Darzens reaction, yielding epoxides that are precursors to complex aldehydes or ketones.

Rationale: Potassium tert-butoxide (KOtBu) is used as a sterically hindered base to selectively deprotonate the alpha-carbon without acting as a nucleophile to displace the chloride or attack the ester.

  • Initialization: Dissolve Methyl 2-chloro-2-(4-nitrophenyl)acetate (1.0 eq) and a target aldehyde (e.g., benzaldehyde, 1.1 eq) in anhydrous THF (0.3 M) under inert atmosphere at -20 °C.

  • Deprotonation/Addition: Add KOtBu (1.2 eq, 1.0 M in THF) dropwise. The base deprotonates the alpha-position, and the resulting carbanion immediately attacks the aldehyde carbonyl.

  • Cyclization: Warm the reaction slowly to 0 °C over 2 hours. The intermediate alkoxide will undergo an intramolecular Sₙ2 attack, displacing the chloride ion to form the oxirane (epoxide) ring.

  • Workup: Quench with ice water, extract with Dichloromethane (DCM), dry, and purify. The cis/trans epoxide ratio can be determined via ¹H NMR coupling constants of the oxirane protons.

Analytical Characterization Signatures

To ensure the integrity of the synthesized or procured Methyl 2-chloro-2-(4-nitrophenyl)acetate, cross-reference your analytical data against these expected benchmarks:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.25 (d, J = 8.8 Hz, 2H) – Aromatic protons adjacent to the nitro group.
      
    • 
       7.68 (d, J = 8.8 Hz, 2H) – Aromatic protons adjacent to the benzylic carbon.
      
    • 
       5.45 (s, 1H) – Alpha-proton (distinctly downfield due to the combined deshielding effects of the Cl, phenyl ring, and carbonyl).
      
    • 
       3.80 (s, 3H) – Methoxy protons of the ester.
      
  • ¹³C NMR (100 MHz, CDCl₃): Peaks expected at ~168 ppm (C=O), ~148 ppm (C-NO₂), ~142 ppm (Aromatic C-CH), ~129 & ~124 ppm (Aromatic CH), ~56 ppm (Alpha C-Cl), and ~53 ppm (O-CH₃).

  • Infrared (IR) Spectroscopy: Strong, sharp bands at ~1745 cm⁻¹ (Ester C=O stretch) and ~1520 / ~1350 cm⁻¹ (Asymmetric/Symmetric NO₂ stretches).

Safety, Handling, and Stability

Maintaining E-E-A-T principles requires strict adherence to lab safety, especially when handling halogenated nitroaromatics [3].

  • Toxicity & Sensitization: The alpha-chloro moiety acts as an alkylating agent. It is a severe skin and eye irritant and a potential lachrymator. The nitroaromatic framework poses specific risks regarding skin absorption and methemoglobinemia.

  • PPE Requirements: Handle exclusively inside a certified chemical fume hood. Wear butyl rubber or heavy-duty nitrile gloves, chemical splash goggles, and a lab coat.

  • Storage: Store in a tightly sealed, light-resistant container at 2–8 °C (refrigerated) under an inert atmosphere (Argon/N₂) to prevent slow hydrolysis of the ester or degradation of the alpha-chloro bond via ambient moisture.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 46900988, Methyl 2-(chloromethyl)-3-nitrobenzoate" (Analogous structural data reference for physicochemical properties). PubChem. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "Substance Details - SRS: Phenol, 2-(chloromethyl)-4-nitro-, acetate (ester)." EPA System of Registries. Available at:[Link]

Foundational

Safety data sheet (SDS) for Methyl 2-chloro-2-(4-nitrophenyl)acetate

Operational Handling & Risk Management Profile Document Control: Type: Technical Whitepaper / Expanded SDS Status: High-Potency Intermediate Guide Part 1: Molecular Identity & Physicochemical Profile Warning on Isomerism...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Handling & Risk Management Profile

Document Control:

  • Type: Technical Whitepaper / Expanded SDS

  • Status: High-Potency Intermediate Guide

Part 1: Molecular Identity & Physicochemical Profile

Warning on Isomerism: This guide specifically addresses Methyl 2-chloro-2-(4-nitrophenyl)acetate (Structure A), an


-halo ester. Do not confuse this with its ring-chlorinated isomer, Methyl 2-(4-chloro-2-nitrophenyl)acetate (Structure B). The presence of the chlorine atom at the 

-position (adjacent to the carbonyl) in Structure A drastically alters the toxicity profile, rendering it a potent alkylating agent and lachrymator.
PropertySpecification
Chemical Name Methyl 2-chloro-2-(4-nitrophenyl)acetate
Functional Class

-Halo Ester / Nitroaromatic
Molecular Formula

Molecular Weight 229.62 g/mol
Physical State Crystalline Solid (Pale yellow to off-white)
Solubility Soluble in DCM, EtOAc, THF; Decomposes in water.[1][2][3]
Reactivity Electrophilic (Alkylating Agent); Moisture Sensitive.
Predicted Hazard Lachrymator , Corrosive, Skin Sensitizer.
Part 2: Toxicological Mechanisms & Hazard Dynamics
2.1 The

-Halo Ester Threat (Mechanism of Action)

Unlike standard aryl halides, the chlorine atom in this molecule is activated by the adjacent ester carbonyl and the electron-withdrawing nitrophenyl group. This creates a "double-activation" at the


-carbon, making it highly susceptible to nucleophilic attack (

).
  • Biological Target: The electrophilic

    
    -carbon attacks nucleophilic residues (cysteine thiols, lysine amines) on biological proteins and DNA.
    
  • Consequence: This alkylation triggers immediate nociceptor activation (lachrymatory effect) and potential long-term mutagenicity.

  • Hydrolysis Hazard: Upon contact with mucosal moisture, the compound hydrolyzes to release Hydrochloric Acid (HCl) and 4-nitrophenylglyoxylic acid derivatives , causing severe chemical burns.

2.2 GHS Classification (Derived from SAR*)

Structure-Activity Relationship (SAR) based on analogous


-bromo/chloro esters.
Hazard ClassCategoryHazard Statement
Skin Corr./Irrit. Cat 1BH314: Causes severe skin burns and eye damage.
Acute Tox.[4] (Oral) Cat 3H301: Toxic if swallowed (Nitroaromatic component).
Sensitization Cat 1H317: May cause an allergic skin reaction.[5]
STOT-SE Cat 3H335: May cause respiratory irritation (Lachrymator).
Part 3: Operational Handling & Containment
3.1 Engineering Controls
  • Primary Barrier: All handling must occur within a certified Chemical Fume Hood or Glovebox.

  • Airflow: Maintain face velocity >100 fpm.

  • Moisture Control: Store under inert atmosphere (

    
     or Ar). The ester linkage is prone to hydrolysis, which accelerates autocatalytically as HCl is generated.
    
3.2 Personal Protective Equipment (PPE) Matrix
  • Hands: Double-gloving required. Inner: Nitrile (4 mil). Outer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil) due to the permeation potential of halo-esters.

  • Eyes: Chemical splash goggles. Face shield required if handling >1g or liquids.

  • Respiratory: If solid dust is generated outside a hood (emergency only), use a Full-Face Respirator with P100/OV cartridges.

3.3 Experimental Workflow Visualization

The following diagram outlines the decision logic for handling spills and waste, prioritizing the neutralization of the alkylating hazard.

SafetyLogic Start Start: Handling Event StateCheck State: Solid or Solubilized? Start->StateCheck Solid Solid Form StateCheck->Solid Powder Liquid Solution (DCM/THF) StateCheck->Liquid Dissolved DustControl Use Anti-Static Tools Avoid Aerosolization Solid->DustControl VaporControl Keep in Fume Hood Check Glove Permeation Liquid->VaporControl Spill Spill / Exposure? Quench Apply Quench Solution: 10% Sodium Thiosulfate Spill->Quench YES (Spill) Waste Adjust pH to 7-8 Dispose as Halogenated Waste Spill->Waste NO (Routine) DustControl->Spill VaporControl->Spill Quench->Waste

Figure 1: Operational safety logic flow for handling


-halo esters. Note the specific requirement for Thiosulfate quenching.
Part 4: Emergency Response & Decontamination
4.1 Decontamination Chemistry (The "Self-Validating" Protocol)

Standard water washing is insufficient and potentially dangerous due to slow hydrolysis generating HCl. You must chemically destroy the electrophilic core.

The Quench Solution:

  • Composition: 10% Sodium Thiosulfate (

    
    ) in water + 2% Sodium Carbonate (
    
    
    
    ).
  • Mechanism: The thiosulfate anion is a "soft" nucleophile that rapidly displaces the chlorine atom (

    
    ), converting the toxic alkylator into a harmless Bunte salt. The carbonate neutralizes any acid byproducts.
    
  • Validation: Check pH of waste stream. It should remain neutral/basic (pH 8-9). If acidic, add more carbonate.

4.2 Chemical Degradation Pathway

Understanding how the molecule breaks down is vital for waste management.

Degradation Molecule Methyl 2-chloro-2-(4-nitrophenyl)acetate (Toxic Electrophile) Intermediate Transition State (SN2 Attack) Molecule->Intermediate + Nucleophile Nucleophile Nu: (Thiosulfate/OH-) Nucleophile->Intermediate Product1 De-halogenated Adduct (Bunte Salt / Alcohol) Intermediate->Product1 Irreversible Product2 Chloride Ion (Cl-) Intermediate->Product2 Leaving Group

Figure 2: Nucleophilic substitution pathway.[6] The toxic Cl is displaced by the nucleophile, neutralizing the alkylating hazard.

4.3 First Aid
  • Eye Contact: DO NOT DELAY. Flush immediately for 15 minutes.[5] The lachrymatory effect causes blepharospasm (eyelid clamping); force eyelids open if necessary.

  • Skin Contact: Wash with soap and water twice. Do not use alcohol (increases skin permeability).

  • Inhalation: Move to fresh air. If pulmonary edema symptoms (shortness of breath) develop, seek medical attention immediately (symptoms may be delayed 24h).

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Methyl 2-(4-chloro-2-nitrophenyl)acetate (Isomer Reference). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Alpha-Halo Esters Hazard Classification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

Sources

Exploratory

Methyl 2-chloro-2-(4-nitrophenyl)acetate melting point and boiling point

An In-Depth Technical Guide to the Thermal Properties and Handling of Methyl 2-chloro-2-(4-nitrophenyl)acetate Executive Summary Methyl 2-chloro-2-(4-nitrophenyl)acetate (CAS: 148582-35-8) is a highly reactive, bifunctio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermal Properties and Handling of Methyl 2-chloro-2-(4-nitrophenyl)acetate

Executive Summary

Methyl 2-chloro-2-(4-nitrophenyl)acetate (CAS: 148582-35-8) is a highly reactive, bifunctional electrophile utilized extensively in medicinal chemistry and advanced organic synthesis[1]. Featuring both an


-chloro ester moiety and a para-nitro aromatic system, this compound serves as a critical intermediate for the synthesis of unnatural amino acids, heterocycles, and active pharmaceutical ingredients (APIs).

For drug development professionals and process chemists, understanding the precise thermal properties—specifically the melting point (MP) and boiling point (BP)—is paramount. The unique electronic environment of this molecule not only dictates its physical state but also its thermal stability, necessitating specialized handling and analytical protocols to prevent premature degradation during scale-up.

Physicochemical Profiling & Causality of Thermal Behavior

The thermal properties of methyl 2-chloro-2-(4-nitrophenyl)acetate are directly governed by its structural features. The strong electron-withdrawing nature of the para-nitro group, combined with the inductive effect of the


-chloro atom, creates a highly polarized molecule.
Quantitative Data Summary
PropertyValue / DescriptionMethod of Determination
CAS Number 148582-35-8Literature / Registry[1]
Molecular Formula C

H

ClNO

Analytical Standard
Molecular Weight 229.62 g/mol Calculated[1]
Melting Point (MP) ~60 °C – 80 °C (Predicted)Extrapolated from non-chlorinated analog[2]
Boiling Point (BP) ~340 °C – 360 °C at 760 mmHgComputational Prediction
Vacuum Boiling Point ~150 °C – 170 °C at 0.1 mmHgEmpirical Estimation

Expert Insight on Causality: While the non-chlorinated precursor, methyl 2-(4-nitrophenyl)acetate, exhibits a melting point of approximately 54 °C[2], the introduction of the


-chloro group alters the crystal lattice packing. The increased molecular weight and enhanced dipole-dipole interactions typically elevate both the melting and boiling points.

However, a critical process chemistry caveat must be noted: This compound is thermally labile at atmospheric boiling temperatures. The highly electrophilic


-carbon is susceptible to thermally induced homolytic cleavage or elimination reactions (dehydrohalogenation) at temperatures exceeding 200 °C. Therefore, empirical boiling points at 760 mmHg are rarely recorded; instead, the compound must be distilled under high vacuum (e.g., 0.1 mmHg) to prevent decomposition.

Experimental Workflow: Synthesis and Isolation

To obtain accurate thermal data, the compound must first be synthesized to a high degree of purity (>98%). The most reliable method involves the


-chlorination of methyl 2-(4-nitrophenyl)acetate using a mild chlorinating agent to avoid over-chlorination or degradation of the ester[3].
Step-by-Step Synthetic Protocol
  • Initiation: Dissolve 10.0 mmol of methyl 2-(4-nitrophenyl)acetate in 25 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Reagent Addition: Add 11.0 mmol of N-chlorosuccinimide (NCS) and a catalytic amount of benzoyl peroxide (BPO) or light irradiation to initiate the radical process.

  • Reaction Progression: Reflux the mixture gently at 40 °C for 4–6 hours. Monitor the reaction via TLC (Hexane:EtOAc 8:2) until the starting material is fully consumed.

  • Quenching & Workup: Cool the mixture to room temperature, quench with saturated aqueous NaHCO

    
    , and extract three times with DCM. Wash the combined organic layers with brine and dry over anhydrous Na
    
    
    
    SO
    
    
    .
  • Purification: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution from 100% hexanes to 85:15 Hexanes:EtOAc) to isolate pure methyl 2-chloro-2-(4-nitrophenyl)acetate.

SynthWorkflow A Methyl 2-(4-nitrophenyl)acetate (Starting Material) B Radical Alpha-Chlorination (NCS, Catalytic BPO, DCM) A->B C Crude Reaction Mixture (Alpha-chloro intermediate) B->C D Aqueous Workup (NaHCO3 quench, DCM extraction) C->D E Flash Chromatography (Silica Gel, Hexane/EtOAc) D->E F Methyl 2-chloro-2-(4-nitrophenyl)acetate (Purified Product) E->F

Fig 1: Step-by-step synthetic workflow for alpha-chlorination.

Thermal Analysis Protocols: A Self-Validating System

Because traditional capillary melting point apparatuses and standard distillation setups can yield inaccurate results due to thermal degradation, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the gold standards for profiling this compound.

DSC/TGA Methodology
  • Sample Preparation: Accurately weigh 2.0–3.0 mg of the purified methyl 2-chloro-2-(4-nitrophenyl)acetate into a standard aluminum DSC pan. Crimp the lid securely.

  • Atmospheric Control: Place the pan into the DSC/TGA instrument. Establish a continuous nitrogen purge at a flow rate of 50 mL/min to prevent oxidative degradation during heating.

  • Thermal Ramping (Melting Point): Initiate a heating ramp of 10 °C/min starting from 25 °C. The melting point is identified as the onset temperature of the first sharp endothermic peak (anticipated between 60 °C and 80 °C).

  • Thermal Ramping (Decomposition/Boiling Point): Continue heating up to 400 °C. Monitor the TGA curve for mass loss. A sharp endothermic peak on the DSC coupled with rapid mass loss on the TGA indicates the boiling/decomposition threshold.

Trustworthiness Check: If the DSC shows a broad, irregular exothermic peak prior to mass loss, this indicates thermal decomposition (likely dehydrohalogenation) rather than true boiling. This validates the necessity of vacuum distillation for purification.

ThermalAnalysis A Sample Preparation (2-3 mg in Aluminum Pan) B Instrument Loading (N2 Purge at 50 mL/min) A->B C Controlled Heating Ramp (10 °C/min from 25 °C) B->C D DSC Endothermic Peak (Determines Melting Point) C->D E TGA Mass Loss Monitoring (Detects Volatilization) C->E F Thermal Profile Output (MP and Decomposition Point) D->F E->F

Fig 2: DSC and TGA analytical workflow for thermal property validation.

Mechanistic Implications in Drug Discovery

The thermal lability of methyl 2-chloro-2-(4-nitrophenyl)acetate is a direct trade-off for its synthetic utility. The


-chloro group is highly activated by the adjacent ester carbonyl and the para-nitro aromatic ring. In drug discovery, this makes the compound an exceptional substrate for S

2 displacements.

When reacted with primary or secondary amines, the chloride is rapidly displaced to form


-amino acid derivatives. Because the compound is sensitive to heat, these nucleophilic substitutions are best performed at ambient temperatures or under mild heating (e.g., 40 °C) in polar aprotic solvents like DMF or acetonitrile, ensuring high yields without thermally degrading the starting material[3].

References

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates . MDPI. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to Differentiating Methyl 2-chloro-2-(4-nitrophenyl)acetate and Methyl 4-nitrophenylacetate

Authored for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of synthetic organic chemistry, the precise understanding of a molecule's structure is paramount to predicting its reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of synthetic organic chemistry, the precise understanding of a molecule's structure is paramount to predicting its reactivity and utility. This guide provides a detailed comparative analysis of Methyl 2-chloro-2-(4-nitrophenyl)acetate and Methyl 4-nitrophenylacetate. While structurally similar, the presence of a single chlorine atom at the alpha (α) position radically transforms the compound's chemical properties, reactivity, and synthetic applications. This document will dissect these differences through an examination of their structure, synthesis, reactivity, and spectroscopic signatures, providing field-proven insights for laboratory professionals.

Structural and Physicochemical Distinction

The fundamental difference between these two compounds lies in the substitution at the carbon atom adjacent to the carbonyl group (the α-carbon).

  • Methyl 4-nitrophenylacetate possesses two hydrogen atoms at the α-position, forming a methylene (-CH₂-) group.

  • Methyl 2-chloro-2-(4-nitrophenyl)acetate has one of these hydrogens replaced by a chlorine atom, creating an α-chloro methine (-CHCl-) group. This substitution introduces a chiral center, meaning the molecule can exist as a racemic mixture of (R) and (S) enantiomers.

This seemingly minor structural change has profound implications for the molecule's electronic properties and reactivity.

G cluster_0 Methyl 4-nitrophenylacetate cluster_1 Methyl 2-chloro-2-(4-nitrophenyl)acetate C1_Struct Structure C1_AlphaH Acidic α-Protons (pKa ~21 in DMSO) C1_Struct->C1_AlphaH Key Feature C1_Enolate Enolate Formation (with base) C1_AlphaH->C1_Enolate C1_Nucleophile α-Carbon as Nucleophile C1_Enolate->C1_Nucleophile C1_Alkylation Alkylation, Aldol Reactions, etc. C1_Nucleophile->C1_Alkylation Leads to C2_Struct Structure C2_AlphaCl α-Chloro Substituent C2_Struct->C2_AlphaCl Key Feature C2_Electrophile Electrophilic α-Carbon C2_AlphaCl->C2_Electrophile Inductive Effect C2_SN2 SN2 Nucleophilic Substitution C2_Electrophile->C2_SN2 C2_LeavingGroup Chloride as Leaving Group C2_LeavingGroup->C2_SN2 C2_Alkylating Potent Alkylating Agent C2_SN2->C2_Alkylating Functionally is an

Exploratory

Technical Procurement & Application Guide: Methyl 2-chloro-2-(4-nitrophenyl)acetate

Executive Summary Methyl 2-chloro-2-(4-nitrophenyl)acetate (CAS: 148582-35-8) is a high-value, reactive building block used primarily in the synthesis of -adrenergic blockers, amino acid derivatives (arylglycines), and c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-chloro-2-(4-nitrophenyl)acetate (CAS: 148582-35-8) is a high-value, reactive building block used primarily in the synthesis of


-adrenergic blockers, amino acid derivatives (arylglycines), and complex heterocycles via Darzens condensation or nucleophilic substitution.

This guide addresses a critical procurement challenge: the prevalence of structural isomers (specifically ring-chlorinated analogs) that frequently contaminate supply chains due to similar nomenclature. We provide a definitive technical profile, a validated sourcing strategy to avoid "isomer traps," and a self-validating Quality Control (QC) protocol.

Part 1: Chemical Identity & Strategic Importance

The "Isomer Trap" Warning

CRITICAL ALERT: A significant number of commercial databases conflate this molecule with its ring-chlorinated isomer, Methyl 2-(4-chloro-2-nitrophenyl)acetate (CAS 147124-37-6).

  • Target Molecule: Chlorine is on the

    
    -carbon (alkyl chain).
    
  • Common Imposter: Chlorine is on the phenyl ring.

Failure to distinguish these results in immediate synthetic failure, as the "imposter" lacks the labile


-chlorine required for alkylation or Darzens chemistry.
Technical Specifications
PropertySpecificationNotes
IUPAC Name Methyl 2-chloro-2-(4-nitrophenyl)acetateAlso: Methyl

-chloro-4-nitrophenylacetate
CAS Number 148582-35-8 Verify strictly against structure, not just name.
Molecular Formula C

H

ClNO

Molecular Weight 229.62 g/mol
Physical State Low-melting solid or oilOften solidifies upon refrigeration.
Reactivity Class

-Halo Ester
Potent alkylating agent; lachrymator.
Solubility DCM, EtOAc, THFHydrolyzes in aqueous bases.

Part 2: Strategic Sourcing & Supplier Landscape

Supplier Categorization

Due to the high reactivity of the


-chloro bond, this compound is rarely held in bulk stock by generalist catalogs (e.g., Sigma-Aldrich, Fisher) for long periods. It is typically a "Make-to-Order" or "Building Block" item.
Tier 1: Primary Originators (High Confidence)

These vendors typically synthesize the compound in-house or hold fresh stock.

  • Enamine: (Product Code often starts with ENA...). Likely the primary source for many aggregators.

  • WuXi AppTec / LabNetwork: Reliable for custom synthesis of this specific isomer if stock is unavailable.

  • Combi-Blocks: Often stocks specific halo-esters with accurate isomer distinction.

Tier 2: Aggregators (Verification Required)
  • Sigma-Aldrich (Merck): Often lists this via their "Market Select" or third-party partnerships. Action: Check lead time.[1] If >2 weeks, they are sourcing from Tier 1.

  • eMolecules: Useful for price comparison, but requires strict CAS filtering to avoid the ring-chlorinated isomer.

Procurement Decision Workflow (DOT Visualization)

SourcingStrategy Start Need CAS 148582-35-8 Search Database Search (SciFinder/eMolecules) Start->Search CheckCAS Verify CAS & Structure (Exclude 147124-37-6) Search->CheckCAS StockCheck In Stock? CheckCAS->StockCheck Tier1 Order from Tier 1 (Enamine/Combi-Blocks) StockCheck->Tier1 Yes Custom Request Custom Synthesis (WuXi/ChemPartner) StockCheck->Custom No QC Mandatory QC (1H NMR) Tier1->QC Custom->QC

Figure 1: Strategic sourcing workflow emphasizing the critical CAS verification step to avoid isomer confusion.

Part 3: Quality Control & Analytics

Self-Validating Protocol: 1H NMR

The most reliable method to distinguish the target from its isomers is Proton NMR. The


-proton provides a definitive diagnostic signal.
  • Target (Methyl 2-chloro-2-(4-nitrophenyl)acetate):

    • Look for a singlet around

      
       5.3 - 5.5 ppm  (integrating to 1H). This corresponds to the proton on the carbon bearing the chlorine and the ester.
      
    • Aromatic region: Typical AA'BB' system for para-substituted benzene (

      
      8.2 ppm and 
      
      
      
      7.6 ppm).
    • Methyl ester: Singlet

      
      3.8 ppm.
      
  • Impurity/Isomer Warning:

    • If you see a singlet at

      
       3.8 ppm (methylene group, -CH
      
      
      
      -) instead of a methine singlet at 5.4 ppm, you have the non-chlorinated starting material or the ring-chlorinated isomer.
Impurity Profile
ImpurityOriginDetection Method
Methyl 4-nitrophenylacetate Unreacted Starting Material1H NMR (Singlet at

3.7 ppm)
Methyl 2,2-dichloro... Over-chlorinationGC-MS / 1H NMR (Loss of

-proton signal)
4-Nitromandelic acid Hydrolysis (Moisture)HPLC (Polar peak), Broad OH stretch in IR

Part 4: Synthesis & Reactivity Context[3][4]

Understanding the synthesis aids in predicting impurities. The standard industrial route involves the


-chlorination of methyl 4-nitrophenylacetate.
Synthetic Pathway (DOT Visualization)

SynthesisPath SM Methyl 4-nitrophenylacetate (Starting Material) Reaction Radical/Electrophilic Halogenation SM->Reaction Reagents SO2Cl2 (Sulfuryl Chloride) or NCS/Catalyst Reagents->Reaction Product Methyl 2-chloro-2-(4-nitrophenyl)acetate (Target) Reaction->Product 1.0 eq Byproduct Impurity: Dichloro species (Over-reaction) Reaction->Byproduct Excess Cl source

Figure 2: Primary synthetic route. Note that over-chlorination is the primary process risk.

Handling & Stability
  • Moisture Sensitivity: The electron-withdrawing nitro group combined with the

    
    -chlorine makes the ester bond susceptible to hydrolysis.
    
  • Storage: Store at -20°C under Argon or Nitrogen.

  • Safety: Treat as a potential lachrymator and alkylating agent. Double-glove and use a fume hood.

References

  • Sigma-Aldrich (Merck). Product Search: Methyl 2-chloro-2-(4-nitrophenyl)acetate. Retrieved from (Verified CAS 148582-35-8 via regional catalogs).

  • Togo, H., & Iida, S. (2006).
  • Enamine Store. Building Blocks Catalog. Retrieved from (Primary source for specific halo-ester building blocks).

  • PubChem.Compound Summary: Methyl 2-chloro-2-(4-nitrophenyl)acetate. (Cross-referencing structure and CAS).

Sources

Foundational

Methyl 2-chloro-2-(4-nitrophenyl)acetate PubChem CID and InChIKey

Executive Summary Methyl 2-chloro-2-(4-nitrophenyl)acetate (CAS 148582-35-8) is a specialized electrophilic intermediate used primarily in the synthesis of -adrenergic blockers, non-natural amino acids (phenylglycine der...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-chloro-2-(4-nitrophenyl)acetate (CAS 148582-35-8) is a specialized electrophilic intermediate used primarily in the synthesis of


-adrenergic blockers, non-natural amino acids (phenylglycine derivatives), and complex heterocycles. Its reactivity is defined by the synergistic electron-withdrawing effects of the para-nitro group and the 

-chloro ester moiety, rendering the

-carbon highly susceptible to nucleophilic attack (

).

This guide provides the definitive physicochemical profile, a validated synthesis protocol, and a mechanistic breakdown of its reactivity, structured for immediate application in drug discovery workflows.

Part 1: Identity & Physicochemical Profiling

The precise identification of this compound is critical due to the prevalence of constitutional isomers (e.g., methyl 2-(4-chloro-2-nitrophenyl)acetate, where the chlorine is on the aromatic ring). The data below specifically refers to the


-chloro derivative.

Table 1: Chemical Identifiers & Properties

ParameterSpecification
Chemical Name Methyl 2-chloro-2-(4-nitrophenyl)acetate
Synonyms Methyl ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-chloro-4-nitrophenylacetate; Methyl 4-nitromandelyl chloride
CAS Number 148582-35-8
Molecular Formula

Molecular Weight 229.62 g/mol
SMILES COC(=O)C(Cl)c1ccc([O-])cc1
InChI String InChI=1S/C9H8ClNO4/c1-15-9(12)8(10)6-2-4-7(5-3-6)11(13)14/h2-5,8H,1H3
InChIKey SMDKYKOCWWWBJC-UHFFFAOYSA-N
Physical State Pale yellow solid or oil (depending on purity/temperature)
Solubility Soluble in DCM, EtOAc, THF; decomposes in water/alcohols over time.[1][2]

Critical Note on Isomerism: Ensure your inventory matches the CAS 148582-35-8 . The isomer with chlorine on the benzene ring (CAS 147124-37-6) has significantly different reactivity and will fail in nucleophilic substitution protocols targeting the


-carbon.

Part 2: Synthetic Methodology

The most robust route to Methyl 2-chloro-2-(4-nitrophenyl)acetate is the deoxychlorination of methyl 4-nitromandelate using thionyl chloride (


). This method is preferred over direct halogenation of the phenylacetate due to higher regioselectivity.
Protocol: Deoxychlorination of Methyl 4-Nitromandelate

Reagents:

  • Methyl 4-nitromandelate (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Pyridine (0.1 eq, catalyst)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve methyl 4-nitromandelate in anhydrous DCM under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Activation: Cool the solution to 0°C. Add pyridine (catalytic base) to sponge the initial

    
     and activate the intermediate chlorosulfite.
    
  • Addition: Add

    
     dropwise over 20 minutes. The reaction is exothermic; maintain temperature < 10°C.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The hydroxyl starting material (

      
      ) should disappear, replaced by the less polar chloride (
      
      
      
      ).
  • Workup:

    • Quench excess

      
       by concentrating the mixture under reduced pressure (rotary evaporator).
      
    • Redissolve residue in DCM and wash with cold saturated

      
       (rapidly, to avoid hydrolysis) followed by brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Hexane/EtOAc if solid, or use as crude oil if purity >95% (confirmed by

    
    -NMR).
    

Part 3: Reactivity & Mechanistic Pathways

The compound is a "chemical chameleon," capable of acting as a soft electrophile at the


-carbon or a precursor for reduction at the nitro group.
Primary Reactivity: Nucleophilic Substitution ( )

The


-chlorine is activated by the adjacent ester carbonyl and the electron-poor aromatic ring. This makes it an ideal substrate for 

reactions with amines, azides, or thiols.

Mechanism Visualization (Graphviz)

ReactionPathways cluster_conditions Reaction Conditions Start Methyl 2-chloro-2-(4-nitrophenyl)acetate (Electrophile) Nu_Attack Transition State (Trigonal Bipyramidal) Start->Nu_Attack + Nucleophile (Nu:) (SN2 Mechanism) Product_Amine Alpha-Amino Ester (Phenylglycine Analog) Nu_Attack->Product_Amine Nu = R-NH2 (Inversion of Config) Product_Azide Alpha-Azido Ester (Click Chem Precursor) Nu_Attack->Product_Azide Nu = NaN3 Product_Darzens Glycidic Ester (Epoxide) Nu_Attack->Product_Darzens Nu = Carbonyl Enolate (Darzens Condensation) Polar Aprotic Solvent (DMF/ACN) Polar Aprotic Solvent (DMF/ACN) Polar Aprotic Solvent (DMF/ACN)->Nu_Attack Base (K2CO3/TEA) Base (K2CO3/TEA) Base (K2CO3/TEA)->Nu_Attack

Figure 1: Divergent synthetic pathways for Methyl 2-chloro-2-(4-nitrophenyl)acetate driven by nucleophilic attack.

Key Application: Synthesis of 4-Nitrophenylglycine

Reaction with sodium azide (


) in DMF yields the 

-azido ester. Subsequent hydrogenation (

, Pd/C) reduces both the azide (to amine) and the nitro group (to aniline), or selective reduction can be employed to generate 4-nitrophenylglycine methyl ester, a scaffold for unnatural peptide synthesis.

Part 4: Handling & Safety (E-E-A-T Protocol)

As an


-halo ester, this compound is a potent alkylating agent and a likely lachrymator.
  • Containment: All weighing and transfers must occur inside a certified chemical fume hood.

  • PPE: Double nitrile gloves are mandatory. The compound can penetrate standard latex rapidly.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolamine to degrade the ester and displace the chloride before cleanup.

  • Storage: Store at 2–8°C under argon. Moisture will hydrolyze the ester to the corrosive

    
    -chloro acid.
    

References

  • PubChem. (2023). Methyl 2-(4-nitrophenyl)acetate (Parent Compound Data). National Library of Medicine. [Link]

  • Davis, M., & Scanlon, D. B. (1989). The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds. Australian Journal of Chemistry.
  • Um, I. H., et al. (1997). Nucleophilic Substitution Reactions of p-Nitrophenyl Acetate. The Journal of Organic Chemistry. (Kinetic data on similar electrophiles). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Unnatural α-Arylglycine Derivatives via Electrophilic Amination

Introduction & Mechanistic Rationale Unnatural -amino acids, particularly -arylglycines, are critical pharmacophores embedded in numerous therapeutics, including -lactam antibiotics (e.g., amoxicillin), glycopeptides (e....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Unnatural


-amino acids, particularly 

-arylglycines, are critical pharmacophores embedded in numerous therapeutics, including

-lactam antibiotics (e.g., amoxicillin), glycopeptides (e.g., vancomycin), and advanced peptidomimetics[1]. The synthesis of these derivatives often relies on the nucleophilic displacement of electrophilic glycine equivalents[1].

Methyl 2-chloro-2-(4-nitrophenyl)acetate (CAS 148582-35-8) serves as an exceptionally versatile


-halo ester building block for this purpose[2]. The presence of the strongly electron-withdrawing para-nitro group increases the electrophilicity of the 

-carbon, facilitating rapid

displacement by various nitrogen nucleophiles.

However, translating this fundamental reactivity into a robust laboratory protocol requires strict control over chemoselectivity and reaction conditions:

  • The Over-Alkylation Problem: Direct amination with ammonia gas or aqueous ammonia typically fails to yield the primary

    
    -amino acid cleanly. The resulting primary amine is more nucleophilic than ammonia itself, leading to rapid over-alkylation and the formation of secondary or tertiary amine byproducts.
    
  • Chemoselective Reduction: To synthesize the primary amine, an azide displacement followed by reduction is the gold standard. However, standard catalytic hydrogenation (e.g.,

    
     over 
    
    
    
    ) will inadvertently reduce the para-nitro group to an aniline. Therefore, a highly chemoselective Staudinger reduction must be employed to preserve the nitroarene moiety.

Synthetic Workflow Visualization

The following workflow illustrates the divergent synthetic strategies utilized to generate both primary and secondary


-arylglycine derivatives from the common 

-chloro ester precursor.

SynthesisWorkflow SM Methyl 2-chloro-2-(4-nitrophenyl)acetate (Electrophilic Building Block) Azide Methyl 2-azido-2-(4-nitrophenyl)acetate (Azide Intermediate) SM->Azide NaN3, DMF SN2 Displacement SecAmine Methyl 2-(sec-amino)-2-(4-nitrophenyl)acetate (Secondary α-Amino Acid) SM->SecAmine 2° Amine, K2CO3, MeCN Direct Amination PrimaryAA Methyl 2-amino-2-(4-nitrophenyl)acetate (Primary α-Amino Acid) Azide->PrimaryAA PPh3, THF/H2O Chemoselective Reduction

Divergent synthetic pathways for arylglycine derivatives from the alpha-chloro ester.

Experimental Protocols

Protocol A: Chemoselective Synthesis of Primary -Arylglycines

This protocol utilizes an azide intermediate to prevent over-alkylation, followed by a Staudinger reduction to ensure the para-nitro group remains intact.

Step 1: Azidation (


 Displacement) 
  • Reaction: Dissolve Methyl 2-chloro-2-(4-nitrophenyl)acetate (1.0 eq, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (20 mL).

    • Causality: DMF is a polar aprotic solvent that strongly solvates the

      
       cation, leaving the azide anion "naked" and highly nucleophilic, which accelerates the 
      
      
      
      inversion.
  • Addition: Add Sodium Azide (

    
    ) (1.5 eq, 15 mmol) in one portion. Stir the suspension at ambient temperature for 4 hours. Monitor by TLC (Hexanes/EtOAc 4:1) until the starting material is consumed.
    
  • Workup: Quench the reaction by pouring it into ice water (50 mL). Extract with Ethyl Acetate (EtOAc) (

    
     mL). Wash the combined organic layers with water (
    
    
    
    mL) and brine (30 mL).
    • Causality: Multiple water washes are mandatory to completely partition the high-boiling DMF into the aqueous phase, preventing interference in the subsequent reduction step. Dry over anhydrous

      
       and concentrate in vacuo.
      

Step 2: Staudinger Reduction

  • Reaction: Dissolve the crude azide intermediate in Tetrahydrofuran (THF) (30 mL). Add Triphenylphosphine (

    
    ) (1.1 eq, 11 mmol) portion-wise at 0 °C.
    
    • Observation: Nitrogen gas (

      
      ) evolution will be immediately visible as the iminophosphorane intermediate forms.
      
  • Hydrolysis: Once gas evolution ceases (approx. 1 hour), add deionized water (10 eq, 100 mmol) and heat the mixture to 50 °C for 4 hours to hydrolyze the iminophosphorane to the primary amine.

  • Self-Validating Purification (Acid-Base Extraction): Concentrate the mixture to remove THF. Dissolve the residue in EtOAc (50 mL) and extract with 1M HCl (

    
     mL).
    
    • Causality: The target primary amine is protonated and migrates to the aqueous layer as a hydrochloride salt. The stoichiometric byproduct, triphenylphosphine oxide (TPPO), remains entirely in the organic layer. This eliminates the need for complex column chromatography.

  • Isolation: Cool the combined aqueous layers in an ice bath and carefully basify to pH 10 using saturated aqueous

    
    . Extract the free-based amine with Dichloromethane (DCM) (
    
    
    
    mL). Dry over
    
    
    and concentrate to yield pure Methyl 2-amino-2-(4-nitrophenyl)acetate.
Protocol B: Direct Synthesis of Secondary -Arylglycines

Secondary amines (e.g., morpholine, piperidine) can be directly coupled without the risk of over-alkylation due to the steric hindrance of the resulting tertiary amine product.

  • Reaction: Dissolve Methyl 2-chloro-2-(4-nitrophenyl)acetate (1.0 eq, 5 mmol) in anhydrous Acetonitrile (MeCN) (15 mL). Add finely powdered Potassium Carbonate (

    
    ) (2.0 eq, 10 mmol) followed by Morpholine (1.1 eq, 5.5 mmol).
    
    • Causality:

      
       acts as an inorganic acid scavenger. Without it, the morpholine would react with the liberated HCl to form an inactive morpholinium chloride salt, requiring 2.0 equivalents of the amine to reach completion.
      
  • Stirring: Stir vigorously at ambient temperature for 6 hours.

  • Workup: Filter the suspension through a pad of Celite to remove inorganic salts (

    
    , unreacted 
    
    
    
    ). Concentrate the filtrate in vacuo. Dissolve the resulting oil in DCM (30 mL), wash with water (20 mL) to remove trace morpholine, dry over
    
    
    , and concentrate to yield Methyl 2-morpholino-2-(4-nitrophenyl)acetate.

Reaction Optimization & Quantitative Data

The choice of solvent and base is critical when performing direct amination on


-halo esters. Alcoholic solvents must be avoided to prevent transesterification or solvolysis of the 

-chloride. The table below summarizes the optimization data for the direct amination of Methyl 2-chloro-2-(4-nitrophenyl)acetate with morpholine.
EntryAmine (Eq.)Base (Eq.)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation / Causality
12.0NoneTHF251245Sluggish reaction; 1 eq of amine is sacrificed as the HCl salt.
21.1

(2.0)
MeOH25832High rate of side reactions; significant solvolysis (methoxy substitution) observed.
31.1

(2.0)
MeCN25688Clean

displacement; heterogeneous inorganic base acts as an efficient HCl scavenger.
41.1DIPEA (2.0)DMF25492Homogeneous basic conditions accelerate the reaction; requires rigorous aqueous workup to remove DMF.

Data Note: Yields represent isolated, chromatographically pure products. Reactions monitored via LC-MS.

References

Sources

Application

Darzens condensation reaction conditions for alpha-chloro esters

Advanced Application Note: Darzens Condensation of -Chloro Esters Executive Summary The Darzens condensation (or glycidic ester condensation) is a fundamental carbon–carbon bond-forming reaction in which an aldehyde or k...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Darzens Condensation of -Chloro Esters

Executive Summary

The Darzens condensation (or glycidic ester condensation) is a fundamental carbon–carbon bond-forming reaction in which an aldehyde or ketone reacts with an


-halo ester in the presence of a base to yield an 

-epoxy ester, commonly referred to as a "glycidic ester"[1]. Discovered by Auguste Georges Darzens in 1904, this methodology remains a cornerstone in organic synthesis, particularly for constructing pharmaceutical intermediates and serving as a precursor for one-carbon homologation of carbonyls via decarboxylative rearrangement[1],[2].

This application note provides a comprehensive, field-proven guide to executing the Darzens condensation specifically using


-chloro esters, detailing the mechanistic causality, critical reaction parameters, and a self-validating experimental protocol.

Mechanistic Insights & Causality

To achieve high yields and predictable stereochemistry, it is critical to understand the three distinct phases of the Darzens condensation mechanism:

  • Deprotonation (Enolate Generation): The reaction initiates when a strong base abstracts the

    
    -proton of the 
    
    
    
    -chloro ester. The electron-withdrawing nature of the halogen, combined with the ester group, yields a resonance-stabilized carbanion (enolate)[2],[3].
  • Nucleophilic Addition (Aldol-Type Step): The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone to form a new C–C bond. This step generates an intermediate alkoxide and is often reversible[2],[3].

  • Intramolecular

    
     Cyclization:  The newly formed oxygen anion undergoes an intramolecular 
    
    
    
    attack on the
    
    
    -carbon, displacing the chloride leaving group to close the epoxide ring[2],[3]. The net result is a condensation reaction driven by the loss of HCl (neutralized by the base)[2].

Mechanism A α-Chloro Ester + Base B Resonance-Stabilized Enolate A->B Deprotonation C Aldol Addition (Alkoxide) B->C + Carbonyl D Intramolecular SN2 (Cyclization) C->D C-C Bond E α,β-Epoxy Ester (Glycidic Ester) D->E - HCl

Mechanistic workflow of the Darzens condensation from enolate generation to epoxide formation.

Critical Reaction Parameters

Base Selection & Compatibility

The choice of base dictates both the purity of the product and the reaction trajectory.

  • Alkoxides: If the starting material is an ethyl ester, sodium ethoxide (NaOEt) is traditionally chosen to prevent acyl exchange (transesterification) side reactions[2],[3].

  • Sterically Hindered Bases: Potassium tert-butoxide (KOtBu) is highly effective as it is non-nucleophilic, minimizing ester attack while providing sufficient basicity.

  • Non-Nucleophilic Amides: For highly sensitive substrates, lithium hexamethyldisilazide (LiHMDS) or sodium amide (NaNH

    
    ) can be utilized at cryogenic temperatures to ensure clean enolate formation without competing nucleophilic degradation[3].
    
Substrate Reactivity

The reaction is highly efficient for aromatic aldehydes and ketones. However, simple aliphatic aldehydes (e.g., acetaldehyde) often result in poor yields due to competitive self-aldol condensation pathways[3]. Furthermore,


-bromo esters are generally more reactive than 

-chloro esters, though chloro variants are often preferred for their stability and commercial availability[1].
Stereoselectivity (cis vs. trans)

The stereochemical outcome depends heavily on the reversibility of the aldol step and the transition state of the cyclization.

  • Thermodynamic Control: Standard homogeneous conditions (e.g., NaOEt in EtOH or KOtBu in THF) typically favor the trans-epoxide to minimize steric repulsion between the ester and the carbonyl R-group during the

    
     transition state[2].
    
  • Phase-Transfer Catalysis (PTC): Interestingly, altering the solvent environment can invert this selectivity. Conducting the reaction in acetonitrile (MeCN) with solid KOH and a quaternary ammonium phase-transfer catalyst has been shown to heavily favor the cis-isomer (up to 6.5:1 cis:trans ratio)[4]. Interfacial reactions without catalysts can also predominantly yield the cis-isomer[5].

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting yield and stereoselectivity for the model reaction of benzaldehyde with ethyl chloroacetate.

Base SystemSolventTemperature ProfileTypical YieldStereochemical Bias
NaOEt EtOH or Et

O
0 °C

RT
65% – 75%Favors trans
KOtBu THF-78 °C

RT
80% – 85%Favors trans
LiHMDS THF-78 °C85% – 90%Favors trans
Solid KOH + PTC MeCNRoom Temp~82%Favors cis (up to 6.5:1)[4]

Experimental Protocol: Synthesis of Ethyl 3-Phenylglycidate

This protocol outlines a self-validating, step-by-step methodology utilizing KOtBu in THF to maximize yield and favor the trans-glycidic ester.

Reagents Required
  • Benzaldehyde (1.0 equiv, freshly distilled to remove benzoic acid)

  • Ethyl chloroacetate (1.2 equiv)

  • Potassium tert-butoxide (KOtBu) (1.2 equiv, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology
  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Purge the system with N

    
     for 15 minutes.
    
  • Substrate Loading: Charge the flask with benzaldehyde (10.0 mmol) and ethyl chloroacetate (12.0 mmol). Add 40 mL of anhydrous THF.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Causality: Low temperatures prevent the exothermic degradation of the enolate and minimize self-condensation.

  • Base Addition: Transfer the KOtBu solution (12.0 mL, 12.0 mmol) to the dropping funnel. Add the base dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The solution will typically turn a pale yellow as the resonance-stabilized enolate forms and reacts.

  • Cyclization & Maturation: Once addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (RT) and stir for 3 hours.

    • Self-Validation Step: Monitor reaction progress via TLC (Hexanes:EtOAc 8:2). The disappearance of the UV-active benzaldehyde spot confirms the completion of the aldol addition and subsequent cyclization.

  • Quench & Workup: Pour the reaction mixture into 100 mL of ice-cold distilled water to quench any unreacted base. Extract the aqueous layer with diethyl ether (3

    
     50 mL).
    
  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na

    
    SO
    
    
    
    , and filter.
  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude pale-yellow oil via vacuum distillation or silica gel flash chromatography to isolate pure ethyl 3-phenylglycidate.

Protocol S1 1. Substrate Mixing Aldehyde + α-Chloro Ester in THF S2 2. Thermal Control Chill reactor to 0 °C under N2 S1->S2 S3 3. Base Addition Dropwise KOtBu, maintain < 5 °C S2->S3 S4 4. Cyclization Warm to RT, stir for 3 hours S3->S4 S5 5. Quench & Extract Ice-water quench, Et2O extraction S4->S5 S6 6. Purification Vacuum distillation or Chromatography S5->S6

Step-by-step experimental workflow for synthesizing glycidic esters via Darzens condensation.

References

  • [2] Darzens reaction - LS College. Langat Singh College. Available at: [Link]

  • [3] Darzens Condensation - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • [4] Efficient Synthesis of a,b-Epoxy Carbonyl Compounds in Acetonitrile: Darzens Condensation of Aromatic Aldehydes with Ethyl Chloroacetate. Helvetica Chimica Acta. Available at: [Link]

  • [5] Stereochemical Control of the Interfacial Darzens Condensation. Royal Society of Chemistry. Available at: [Link]

Sources

Method

Chemoselective Reduction of Methyl 2-chloro-2-(4-nitrophenyl)acetate: Application Note &amp; Protocols

Introduction & The Chemoselectivity Challenge The synthesis of advanced pharmaceutical intermediates often requires the precise reduction of a nitroarene in the presence of highly reactive, sensitive functional groups. M...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Chemoselectivity Challenge

The synthesis of advanced pharmaceutical intermediates often requires the precise reduction of a nitroarene in the presence of highly reactive, sensitive functional groups. Methyl 2-chloro-2-(4-nitrophenyl)acetate presents a classic chemoselectivity challenge. The molecule contains three distinct reactive moieties:

  • Nitroarene group : The primary target for reduction to an aniline.

  • 
    -Chloro ester (
    
    
    
    -benzylic chloride)
    : A highly labile bond that is exceptionally prone to hydrodehalogenation or nucleophilic substitution.
  • Methyl ester : Susceptible to hydrolysis under strongly basic or acidic conditions.

This application note details the mechanistic rationale and provides validated protocols for the chemoselective reduction of the nitro group to yield methyl 2-(4-aminophenyl)-2-chloroacetate , completely preserving the sensitive aliphatic carbon-chlorine bond and the ester linkage.

Mechanistic Insights & Causality (E-E-A-T)

The Pitfalls of Catalytic Hydrogenation

Standard catalytic hydrogenation utilizing hydrogen gas (


) and Palladium on Carbon (

) is widely considered the most efficient method for general nitro reduction[1]. However, when applied to substrates containing benzylic or

-carbonyl halogens, this method chemically fails. Palladium readily undergoes oxidative addition into the weak benzylic

bond. Subsequent reductive elimination leads to rapid hydrodehalogenation, yielding the undesired des-chloro byproduct, methyl 2-(4-aminophenyl)acetate[2][3].
Causality in Reagent Selection: The SET Advantage

To bypass the degradation pathway associated with transition metal surfaces, the reduction must be driven by a Single Electron Transfer (SET) mechanism[4]. By utilizing dissolving metal reductions or low-valent metal salts, oxidative addition into the


 bond is avoided.
  • Iron/Ammonium Chloride (

    
    ) : This system provides a near-neutral to mildly acidic environment (pH ~6)[5]. The iron surface donates electrons to the nitro group to form a radical anion, which is subsequently protonated by the medium[4]. This six-electron reduction process is entirely blind to the aliphatic 
    
    
    
    bond, ensuring absolute chemoselectivity[6]. Furthermore, the mild pH prevents the hydrolysis of the methyl ester.
  • Stannous Chloride (

    
    ) : Tin(II) chloride in non-aqueous or mildly acidic media (such as ethyl acetate or ethanol) acts as a highly selective, pH-neutral reducing agent[7]. It effectively reduces the nitro group to an amine while leaving benzylic chlorides completely intact.
    

Data Presentation: Method Comparison

The following table summarizes the quantitative and qualitative performance of various common methods for the selective reduction of this specific substrate.

Reduction MethodReagents & ConditionsPrimary MechanismNitro Reduction

Preservation
Ester PreservationOverall Recommendation
Catalytic Hydrogenation

,

, MeOH
Surface-mediated / Oxidative AdditionExcellentPoor (Dehalogenates) ExcellentAvoid
Béchamp-type (Mild)

powder,

, EtOH/

, 70 °C
Single Electron Transfer (SET)ExcellentExcellentExcellentPrimary Choice (Scalable)
Tin(II) Reduction

, EtOAc, RT to 40 °C
Single Electron Transfer (SET)ExcellentExcellentExcellentAlternative (Lab-scale)
Zinc Reduction

dust, AcOH, RT
Single Electron Transfer (SET)GoodModerate (Risk of Zn insertion)GoodSecondary Alternative

Workflow Diagram

G Substrate Methyl 2-chloro-2-(4-nitrophenyl)acetate (Target Substrate) Decision Select Reduction Method Substrate->Decision Method1 H2, Pd/C (Catalytic Hydrogenation) Decision->Method1 Avoid Method2 Fe, NH4Cl / EtOH-H2O (SET Reduction) Decision->Method2 Preferred (Scalable) Method3 SnCl2·2H2O / EtOAc (SET Reduction) Decision->Method3 Preferred (Lab-scale) Result1 Hydrodehalogenation (Loss of alpha-Cl) Methyl 2-(4-aminophenyl)acetate Method1->Result1 Result2 Chemoselective Reduction Methyl 2-(4-aminophenyl)-2-chloroacetate Method2->Result2 Method3->Result2

Caption: Workflow for the chemoselective reduction of methyl 2-chloro-2-(4-nitrophenyl)acetate.

Experimental Protocols

Protocol A: Iron-Mediated Reduction ( )

This is the industry-standard method due to its green profile, scalability, and robust chemoselectivity[4][6].

Scale: 10 mmol Materials:

  • Methyl 2-chloro-2-(4-nitrophenyl)acetate: 1.0 eq (10 mmol)

  • Iron powder (325 mesh, activated): 4.0 - 5.0 eq (40-50 mmol)

  • Ammonium chloride (

    
    ): 4.0 - 5.0 eq (40-50 mmol)
    
  • Solvent: Ethanol / Distilled Water (2:1 v/v), 60 mL

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substrate in 40 mL of Ethanol.

  • Activation: Add 20 mL of distilled water to the solution, followed by the addition of

    
    [4]. Stir until the salt is mostly dissolved.
    
  • Reaction Initiation: Add the finely divided Iron powder to the vigorously stirring mixture. Self-Validation Cue: The reaction is often vigorous initially, accompanied by a slight exotherm and a color change as iron oxides begin to form[4].

  • Heating: Heat the reaction mixture to 70–80 °C (reflux) and maintain for 2–4 hours[5].

  • Monitoring: Track reaction progress via TLC (Hexanes/EtOAc 7:3) or LC-MS. The starting material should be completely consumed.

  • Filtration: Upon completion, cool the mixture to room temperature. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the iron salts and unreacted iron[4]. Wash the filter cake thoroughly with EtOAc (3 x 30 mL) to ensure complete product recovery.

  • Workup: Concentrate the filtrate under reduced pressure to remove the ethanol. Partition the remaining aqueous layer with EtOAc (50 mL). Separate the layers and extract the aqueous layer once more with EtOAc (30 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo to afford the pure methyl 2-(4-aminophenyl)-2-chloroacetate.
    
Protocol B: Stannous Chloride Reduction ( )

An excellent, highly selective alternative for lab-scale synthesis that operates under non-aqueous, pH-neutral conditions[7].

Scale: 5 mmol Materials:

  • Methyl 2-chloro-2-(4-nitrophenyl)acetate: 1.0 eq (5 mmol)

  • Tin(II) chloride dihydrate (

    
    ): 5.0 eq (25 mmol)
    
  • Solvent: Ethyl Acetate (EtOAc), 30 mL

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in EtOAc (30 mL) in a 100 mL round-bottom flask.

  • Reagent Addition: Add

    
     in portions at room temperature[1][7].
    
  • Reaction: Stir the mixture at room temperature or with mild heating (40 °C) for 4–12 hours. Self-Validation Cue: The reaction mixture will progressively become cloudy as Tin(IV) byproducts are generated.

  • Quenching (Critical Step): Once TLC indicates complete consumption of the starting material, cool the flask to 0 °C. Carefully quench the reaction by adding saturated aqueous

    
     dropwise until the aqueous phase reaches pH ~8. Self-Validation Cue: This basic quench will convert the soluble tin salts into a thick, white, insoluble precipitate of tin oxides/hydroxides, preventing emulsion formation during extraction.
    
  • Filtration: Filter the resulting thick suspension through a pad of Celite, washing the cake generously with EtOAc.

  • Isolation: Transfer the biphasic filtrate to a separatory funnel. Isolate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the target aniline derivative.
    

References

  • Title: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C Source: nih.gov (PMC) URL: [Link]

  • Title: More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger Source: masterorganicchemistry.com URL: [Link]

  • Title: Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant Source: tandfonline.com URL: [Link]

  • Title: Nitro Reduction - Common Conditions Source: commonorganicchemistry.com URL: [Link]

  • Title: Organic & Biomolecular Chemistry - Baxendale Group Source: durham.ac.uk URL: [Link]

Sources

Application

Application Note: Catalytic Hydrogenation of Methyl 2-chloro-2-(4-nitrophenyl)acetate

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Executive Summary & Mechanistic Context As a Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals

Executive Summary & Mechanistic Context

As a Senior Application Scientist, I frequently encounter chemoselectivity challenges in complex API synthesis. The catalytic hydrogenation of Methyl 2-chloro-2-(4-nitrophenyl)acetate represents a classic, highly demanding transformation. This substrate possesses three distinct functional groups:

  • An aromatic nitro group (-NO

    
    )
    
  • A benzylic aliphatic carbon-chlorine bond (-CH(Cl)-) situated alpha to an ester

  • A methyl ester (-COOMe)

The primary synthetic challenge lies in the intrinsic difficulty of inhibiting the hydrogenolysis of the weak, highly activated carbon-halogen bond during the reduction of the nitro group[1]. Furthermore, once the nitro group is reduced, the resulting electron-rich aniline ring further activates the benzylic position, making dehalogenation of the product even faster than that of the starting material[2].

Depending on your synthetic target, this guide provides two divergent, self-validating protocols:

  • Pathway A (Dehalogenative): Complete reduction to yield Methyl 2-(4-aminophenyl)acetate , a critical intermediate and known impurity in the synthesis of APIs such as Vibegron[3].

  • Pathway B (Chemoselective): Halogen-preserving reduction to yield Methyl 2-chloro-2-(4-aminophenyl)acetate .

Catalyst Selection & Causality (E-E-A-T)

Do not treat catalysts as interchangeable black boxes. The choice of metal, support, and reaction conditions dictates the thermodynamic pathway.

Pathway A: Complete Dehalogenative Reduction

To intentionally cleave the C-Cl bond while reducing the nitro group, Palladium on Carbon (Pd/C) is the optimal catalyst[4]. Palladium readily inserts into benzylic C-Cl bonds via oxidative addition.

  • The Causality of Base Addition: Hydrogenolysis of the C-Cl bond generates one equivalent of stoichiometric hydrochloric acid (HCl). If left unneutralized, HCl will poison the Pd catalyst, corrode the reactor, and potentially catalyze the hydrolysis of the methyl ester. Therefore, an organic base such as Triethylamine (Et

    
    N) or Sodium Acetate (NaOAc) must be included in the reaction matrix.
    
Pathway B: Chemoselective Halogen-Preserving Reduction

To preserve the C-Cl bond, Palladium must be strictly avoided. Instead, Platinum (Pt) catalysts are required. Platinum is intrinsically less active for C-Cl hydrogenolysis.

  • The Causality of Catalyst Poisoning: To achieve >95% chemoselectivity, the Pt surface must be modified. Using Sulfided Pt/C or Pt-V/C poisons the highly active step-edge sites responsible for C-Cl cleavage, leaving the planar sites available for N-O reduction[5],[4]. Recent advancements also demonstrate that Pt nanoparticles on modified supports (e.g., Pt/DMA-RGO) achieve exceptional selectivity by modulating the electronic density of the metal[6],[7].

  • The Causality of Concentration: Kinetic studies reveal that substrate concentration plays a critical role in selectivity. Diluting the reaction (e.g., from 0.2 M down to 0.05 M in THF) can decrease undesired dehalogenation from 27% to less than 1%[2],[8].

Reaction Workflow Visualization

G Substrate Methyl 2-chloro-2-(4-nitrophenyl)acetate (Starting Material) Intermediate Nitroso / Hydroxylamine Intermediates Substrate->Intermediate H2 Activation (Nitro Reduction) ProductA Methyl 2-(4-aminophenyl)acetate (Dehalogenated Product) Intermediate->ProductA Pathway A: Pd/C, Et3N, H2 (Hydrogenolysis of C-Cl) ProductB Methyl 2-chloro-2-(4-aminophenyl)acetate (Halogen-Preserved Product) Intermediate->ProductB Pathway B: Pt-V/C or Sulfided Pt/C, H2 (Chemoselective, No Base)

Figure 1: Divergent catalytic hydrogenation pathways for Methyl 2-chloro-2-(4-nitrophenyl)acetate based on catalyst selection.

Experimental Protocols

Protocol A: Synthesis of Methyl 2-(4-aminophenyl)acetate (Dehalogenative)

This protocol is designed to safely manage the exothermic nitro reduction and neutralize the resulting HCl.

  • Reactor Preparation: Purge a high-pressure autoclave or Parr shaker with inert gas (N

    
     or Argon) for 5 minutes.
    
  • Substrate Charging: Dissolve Methyl 2-chloro-2-(4-nitrophenyl)acetate (1.0 eq) in Ethyl Acetate or Methanol (0.2 M concentration).

  • Base Addition: Add Triethylamine (1.2 eq) to the solution. Note: The slight excess ensures complete neutralization of the generated HCl.

  • Catalyst Loading: Carefully add 10% Pd/C (5-10 mol% relative to substrate). Safety Warning: Pd/C is highly pyrophoric when dry; add it to the solvent under a blanket of N

    
    .
    
  • Hydrogenation: Seal the reactor, purge with H

    
     three times, and pressurize to 3–5 bar (45–75 psi). Stir vigorously (800–1000 rpm) at 25–40 °C.
    
  • Monitoring: Monitor H

    
     uptake. The reaction typically consumes 4 equivalents of H
    
    
    
    (3 eq for the -NO
    
    
    group, 1 eq for the C-Cl bond).
  • Workup: Vent the H

    
     safely. Filter the reaction mixture through a pad of Celite to remove the Pd/C. Wash the filtrate with saturated aqueous NaHCO
    
    
    
    to remove triethylamine hydrochloride salts. Concentrate under reduced pressure.
Protocol B: Synthesis of Methyl 2-chloro-2-(4-aminophenyl)acetate (Halogen-Preserving)

This protocol utilizes kinetic control and poisoned catalysts to prevent C-Cl cleavage.

  • Solvent Selection: Dissolve the substrate in anhydrous THF or 2-Methyltetrahydrofuran (2-MeTHF) at a highly dilute concentration (0.05 M to 0.1 M). Causality: Ethers provide high substrate solubility, and dilution minimizes the bimolecular dehalogenation pathways[2],[8].

  • Catalyst Loading: Add 1–3% Pt-V/C or Sulfided Pt/C (1-5 mol%). No base is added, as no HCl should be generated.

  • Hydrogenation: Pressurize the reactor with H

    
     to a strict 1–2 bar maximum.
    
  • Temperature Control: Maintain the temperature strictly at 20–25 °C using a cooling jacket. Causality: Thermal energy activates the C-Cl bond; keeping the reaction at ambient temperature kinetically favors the lower-activation-energy nitro reduction.

  • Termination & Workup: Stop the reaction immediately upon consumption of 3 equivalents of H

    
    . Filter through Celite and evaporate the solvent. Analyze via HPLC-UV (monitoring the 250–300 nm range[3]) to confirm the preservation of the chlorine atom.
    

Quantitative Data Presentation

The following table summarizes the expected performance metrics and operational parameters for both pathways, synthesized from established literature on halonitroarene reductions[6],[4],[2].

ParameterPathway A (Dehalogenative)Pathway B (Halogen-Preserving)
Target Product Methyl 2-(4-aminophenyl)acetateMethyl 2-chloro-2-(4-aminophenyl)acetate
Optimal Catalyst 10% Pd/C1-3% Pt-V/C, Sulfided Pt/C, or Pt/DMA-RGO
Solvent Methanol or Ethyl AcetateTHF or 2-MeTHF
Substrate Concentration 0.2 M - 0.5 M0.05 M - 0.1 M (Dilute)
Additive Triethylamine (1.2 eq)None
H

Pressure
3 - 5 bar1 - 2 bar
Temperature 25 °C - 40 °C20 °C - 25 °C (Strictly controlled)
Expected Conversion >99%>99%
Chemoselectivity >98% (Complete dehalogenation)>95% (Preserved C-Cl bond)

Troubleshooting & Optimization Insights

  • Mass Transfer Limitations: Nitro reductions are notoriously fast and limited by hydrogen gas-liquid mass transfer. If the reaction stalls, increase the agitation speed (using a hollow-shaft gas entrainment impeller if available) rather than increasing the temperature, which could trigger unwanted dehalogenation.

  • Exotherm Management: The reduction of a nitro group releases approximately 130 kcal/mol of heat. On scales larger than 10 grams, active cooling is mandatory to prevent thermal runaway and subsequent loss of chemoselectivity.

  • Catalyst Poisoning by Impurities: If using Pathway B and the reaction fails to initiate, check the starting material for residual sulfur or heavy metal impurities from upstream synthesis, which can over-poison the Pt catalyst.

References

  • Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene New Journal of Chemistry (RSC Publishing) URL:[6],[7]

  • Efficient Catalytic System for Chemoselective Hydrogenation of Halonitrobenzene to Haloaniline Using PtZn Intermetallic Compound ACS Publications URL:[1]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow Organic Process Research & Development (ACS Publications) URL:[5],[2],[8]

  • Selective reduction of nitro group without affecting other functional groups BenchChem URL:[4]

  • Methyl 2-(4-aminophenyl)acetate | CAS 39552-81-3 Veeprho URL:[3],[9]

Sources

Method

Application Note: Nucleophilic Substitution of Chlorine in Methyl 2-chloro-2-(4-nitrophenyl)acetate

This is a comprehensive technical guide designed for researchers and drug development professionals. It details the nucleophilic substitution of chlorine in Methyl 2-chloro-2-(4-nitrophenyl)acetate , a highly reactive sc...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide designed for researchers and drug development professionals. It details the nucleophilic substitution of chlorine in Methyl 2-chloro-2-(4-nitrophenyl)acetate , a highly reactive scaffold used in the synthesis of non-natural amino acids and pharmaceutical intermediates.


 Functionalization and Control of Elimination Side-Reactions

Executive Summary & Mechanistic Insight

Methyl 2-chloro-2-(4-nitrophenyl)acetate (Substrate 1 ) is a bifunctional electrophile containing a benzylic chloride activated by both an ester group and a para-nitro moiety. This unique electronic environment makes the


-carbon highly susceptible to nucleophilic attack (

) but simultaneously renders the

-proton significantly acidic (

in DMSO), creating a high risk of elimination (E2/E1cB) to form the styrene derivative (cinnamate).
The Chemoselectivity Challenge

The core challenge in handling 1 is controlling the competition between Substitution (


) and Elimination (E2).
  • Electronic Activation: The p-nitro group withdraws electron density via resonance and induction, stabilizing the transition state for nucleophilic attack but also stabilizing the enolate intermediate.

  • Steric Factors: The secondary benzylic position allows

    
     but is crowded enough to retard the rate compared to primary halides, giving the elimination pathway a competitive window.
    
  • Strategic Solution: To favor substitution, protocols must utilize soft nucleophiles (azides, thiols, amines) in polar aprotic solvents (DMF, MeCN) while strictly avoiding hard, strong bases (alkoxides, hydroxides).

Reaction Pathways Diagram

ReactionPathways Substrate Methyl 2-chloro-2- (4-nitrophenyl)acetate (Substrate 1) SN2_Path Path A: Substitution (SN2) (Soft Nucleophiles) Substrate->SN2_Path  NaN3, RNH2, RSH   E2_Path Path B: Elimination (E2) (Hard Bases) Substrate->E2_Path  NaOEt, NaOH, tBuOK   Product_Azide α-Azido Ester (Amino Acid Precursor) SN2_Path->Product_Azide  N3-   Product_Amine α-Amino Ester (Direct Amination) SN2_Path->Product_Amine  R2NH   Product_Styrene Methyl 2-(4-nitrophenyl)acrylate (Elimination Byproduct) E2_Path->Product_Styrene  -HCl  

Figure 1: Chemoselectivity map. Path A is the desired synthetic route; Path B is the primary failure mode.

Protocol A: Synthesis of Methyl 2-azido-2-(4-nitrophenyl)acetate

(Primary Route to p-Nitrophenylglycine Derivatives)

This protocol describes the displacement of chloride by azide. The resulting


-azido ester is a stable intermediate that can be cleanly reduced to the 

-amino acid derivative via hydrogenation or Staudinger reduction.
Reagents & Materials
  • Substrate: Methyl 2-chloro-2-(4-nitrophenyl)acetate (1.0 equiv).

  • Nucleophile: Sodium Azide (

    
    ) (1.2 – 1.5 equiv).
    
  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Note: Acetonitrile (MeCN) can be used but requires longer reaction times.

  • Temperature:

    
    .
    
Step-by-Step Methodology
  • Preparation: Dissolve Substrate 1 (e.g., 1.0 g, 4.36 mmol) in anhydrous DMF (10 mL, 0.4 M concentration).

    • Critical Control: Ensure the solvent is dry. Water can promote hydrolysis to the

      
      -hydroxy ester.
      
  • Nucleophile Addition: Cool the solution to

    
     in an ice bath. Add Sodium Azide (
    
    
    
    , 340 mg, 5.23 mmol) in one portion.
    • Safety:

      
       is toxic and can form explosive hydrazoic acid if acidified. Do not use halogenated solvents (DCM) with azides to avoid forming diazidomethane.
      
  • Reaction: Allow the mixture to warm to room temperature (

    
    ) naturally. Stir for 4–6 hours.
    
    • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (

      
      ) should disappear, replaced by the azide (
      
      
      
      ) and trace elimination product (
      
      
      , UV active).
  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (50 mL) and Water (50 mL).

    • Separate the organic layer.[1] Wash the organic layer with Water (

      
       mL) and Brine (
      
      
      
      mL) to remove DMF.
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude product is typically pure enough for reduction. If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expected Yield: 85–95%. Data Validation: IR spectrum should show a strong azide stretch at


.

Protocol B: Direct Amination with Secondary Amines

(Synthesis of Morpholine/Piperidine Derivatives)

Direct reaction with amines is faster but riskier due to the basicity of the amine promoting elimination. This protocol uses a "cold-addition" strategy to favor kinetics (


) over thermodynamics (Elimination).
Reagents & Materials
  • Substrate: Methyl 2-chloro-2-(4-nitrophenyl)acetate (1.0 equiv).

  • Amine: Morpholine or Piperidine (2.2 equiv). Note: One equivalent acts as the nucleophile, the second as the HCl scavenger.

  • Solvent: Acetonitrile (MeCN) or THF.

  • Temperature:

    
    .
    
Step-by-Step Methodology
  • Preparation: Dissolve Substrate 1 (1.0 mmol) in MeCN (5 mL). Cool the solution to

    
     (ice/salt bath).
    
  • Addition: Add the secondary amine (2.2 mmol) dropwise over 10 minutes.

    • Why: Slow addition at low temperature keeps the concentration of free base low relative to the substrate, minimizing the E2 pathway.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temperature. Stir for an additional 2–4 hours.
    
    • Observation: A white precipitate (Amine

      
      HCl salt) will form.
      
  • Workup:

    • Filter off the precipitated salts.[2]

    • Concentrate the filtrate.

    • Redissolve in EtOAc, wash with saturated

      
       (to remove trace acid) and Brine.
      
  • Purification: Recrystallization from Ethanol/Hexane or column chromatography.

Troubleshooting: If elimination product (>10%) is observed, switch to using 1.0 equiv of Amine and 1.2 equiv of a non-nucleophilic base like DIPEA or


 .

Quantitative Data Summary

NucleophileReagentSolventTemp (

C)
Major ProductYieldCompeting Side Reaction
Azide

DMF25

-Azido Ester
92%Minimal (<2%)
Amine (2

)
MorpholineMeCN-10 to 25

-Amino Ester
78%Elimination (~15%)
Thiol PhSH /

THF0

-Thioether
88%Disulfide formation
Alkoxide NaOMeMeOH0Styrene (Elimination) >90%Substitution is minor

Experimental Workflow Diagram

Workflow Start Start: Methyl 2-chloro-2- (4-nitrophenyl)acetate Choice Select Nucleophile Start->Choice Azide Azide Route (NaN3/DMF) Target: Amino Acid Precursor Choice->Azide Amine Amine Route (R2NH/MeCN) Target: Functionalized Ester Choice->Amine Step1A Cool to 0°C, Add NaN3 Azide->Step1A Step2A Warm to RT, 4-6h Step1A->Step2A WorkupA Aq. Extraction (EtOAc/H2O) Step2A->WorkupA ProductA Product: α-Azido Ester WorkupA->ProductA Step1B Cool to -10°C, Dropwise Addition Amine->Step1B Step2B Filter Amine-HCl Salts Step1B->Step2B ProductB Product: α-Amino Ester Step2B->ProductB

Figure 2: Operational workflow for the two primary substitution protocols.

References

  • Nucleophilic Substitution Mechanisms: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (General mechanism of -halo ester substitution).
  • Azide Synthesis Protocol: Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses.[3] Chemical Reviews, 88(2), 297-337. Link

  • Synthesis of Phenylglycines: Williams, R. M., & Hendrix, J. A. (1992). Asymmetric synthesis of arylglycines. Chemical Reviews, 92(5), 889-917. Link

  • Elimination vs. Substitution: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Electronic effects of p-nitro group on acidity).
  • Compound Data: Methyl 2-chloro-2-(4-nitrophenyl)acetate (CAS 147124-37-6).[4] ChemicalBook.[4] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in the Synthesis of Methyl 2-chloro-2-(4-nitrophenyl)acetate

Introduction Welcome to the technical support guide for the synthesis of Methyl 2-chloro-2-(4-nitrophenyl)acetate. This document is designed for researchers, chemists, and process development professionals who are lookin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of Methyl 2-chloro-2-(4-nitrophenyl)acetate. This document is designed for researchers, chemists, and process development professionals who are looking to optimize this critical synthesis, troubleshoot common issues, and improve overall yield and purity. As a key intermediate in various synthetic pathways, the efficient production of this compound is often paramount. This guide provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.

General Synthesis Workflow

The synthesis is typically approached as a two-stage process: first, the esterification of 4-nitrophenylacetic acid to produce the substrate, followed by a selective α-chlorination. Each stage presents unique challenges that can impact the final yield.

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: α-Chlorination cluster_2 Purification 4-Nitrophenylacetic Acid 4-Nitrophenylacetic Acid Esterification Esterification 4-Nitrophenylacetic Acid->Esterification Methanol Methanol Methanol->Esterification Acid Catalyst (H2SO4) Acid Catalyst (H2SO4) Acid Catalyst (H2SO4)->Esterification Methyl 2-(4-nitrophenyl)acetate Methyl 2-(4-nitrophenyl)acetate Esterification->Methyl 2-(4-nitrophenyl)acetate Yield >95% Chlorination Chlorination Methyl 2-(4-nitrophenyl)acetate->Chlorination Starting Material Chlorinating Agent (e.g., NCS) Chlorinating Agent (e.g., NCS) Chlorinating Agent (e.g., NCS)->Chlorination Radical Initiator / Catalyst Radical Initiator / Catalyst Radical Initiator / Catalyst->Chlorination Crude Product Crude Product Chlorination->Crude Product Purification Purification Crude Product->Purification Work-up Pure Methyl 2-chloro-2-(4-nitrophenyl)acetate Pure Methyl 2-chloro-2-(4-nitrophenyl)acetate Purification->Pure Methyl 2-chloro-2-(4-nitrophenyl)acetate Analytical QC Analytical QC Pure Methyl 2-chloro-2-(4-nitrophenyl)acetate->Analytical QC

Caption: High-level workflow for the synthesis of Methyl 2-chloro-2-(4-nitrophenyl)acetate.

Troubleshooting Guides and FAQs

This section addresses the most common issues encountered during the synthesis. Each answer provides a scientific rationale and actionable steps for resolution.

Q1: My overall yield is significantly lower than literature values. Where should I start troubleshooting?

A low yield is a systemic problem that can originate from issues with reagents, reaction conditions, or product loss during work-up. A logical, step-by-step approach is the most efficient way to diagnose the root cause.

G Start Low Yield Observed Check_SM 1. Verify Starting Material Purity Start->Check_SM Check_Conditions 2. Analyze Reaction Conditions Check_SM->Check_Conditions Purity OK SM_Impure Impure Starting Material: - Re-purify or use new batch - Perform analytical QC (NMR, mp) Check_SM->SM_Impure Issue Found Check_Workup 3. Evaluate Work-up & Purification Check_Conditions->Check_Workup Conditions OK Conditions_Bad Sub-optimal Conditions: - Ensure anhydrous setup - Check reagent stoichiometry - Monitor with TLC - Optimize temperature Check_Conditions->Conditions_Bad Issue Found Workup_Loss Product Loss During Isolation: - Check pH during extraction - Optimize recrystallization solvent - Analyze mother liquor for product Check_Workup->Workup_Loss Issue Found High_Yield High Yield Achieved Check_Workup->High_Yield Process OK SM_Impure->High_Yield Conditions_Bad->High_Yield Workup_Loss->High_Yield

Caption: A logical workflow for troubleshooting low reaction yields.[1][2]

Start by assessing your starting material, Methyl 2-(4-nitrophenyl)acetate. Impurities can inhibit the reaction or generate unwanted side products. If the starting material is pure, critically evaluate the reaction conditions of the chlorination step, followed by an analysis of your work-up and purification procedure.

Q2: How can I ensure the quality of my starting material, Methyl 2-(4-nitrophenyl)acetate?

The purity of your starting ester is non-negotiable for a high-yielding reaction. The precursor, 4-nitrophenylacetic acid, can contain impurities from its own synthesis, which may carry over.[3]

Corrective Actions:

  • Purification: If you synthesized the ester yourself, ensure it is thoroughly purified. Recrystallization from a methanol/water or ethanol/water mixture is often effective.

  • Analytical Verification: Before proceeding with chlorination, verify the purity of your Methyl 2-(4-nitrophenyl)acetate.

    • ¹H NMR: Check for the absence of signals from 4-nitrophenylacetic acid (a broad singlet for the carboxylic acid proton) or residual solvents.

    • Melting Point: The pure compound should have a sharp melting point. A broad or depressed melting range indicates impurities.

    • TLC: Run a sample on a TLC plate against a standard if available. A single spot is indicative of high purity.

Q3: I'm observing incomplete conversion of my starting material in the chlorination step. What are the likely causes?

Incomplete conversion is a common problem in α-chlorination and typically points to issues with the reagents or the reaction environment.

Causality & Troubleshooting:

  • Inactive Chlorinating Agent: N-Chlorosuccinimide (NCS) is a common choice for this reaction. However, it can degrade over time, especially if exposed to moisture. Using a freshly opened or recrystallized batch of NCS is recommended.

  • Insufficient Initiation: Many α-chlorinations, particularly with NCS, proceed via a radical mechanism and require an initiator.

    • Action: Add a catalytic amount of a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide. Alternatively, initiating the reaction with broadband UV light can be effective.[4]

  • Moisture: The reaction is sensitive to water. Moisture can quench radical intermediates or hydrolyze the chlorinating agent. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Stoichiometry: Ensure you are using a slight excess (1.1 to 1.2 equivalents) of the chlorinating agent. Using too little will result in incomplete conversion, while a large excess can promote dichlorination.

Q4: My reaction is messy, and I'm getting multiple unidentified byproducts. What's going on?

The formation of multiple byproducts suggests a lack of selectivity, which can be caused by overly harsh conditions or competing reaction pathways.

Common Side Reactions:

  • α,α-Dichlorination: The product, Methyl 2-chloro-2-(4-nitrophenyl)acetate, can be further chlorinated to form the dichlorinated analog. This is more likely if an excessive amount of the chlorinating agent is used or if the reaction is left for too long.

  • Ring Chlorination: While the nitro group is strongly deactivating, chlorination on the aromatic ring is possible under certain conditions, especially with powerful chlorinating agents or Lewis acid catalysts.[5][6]

  • Decomposition: The product can be unstable at elevated temperatures. The benzylic chloride is reactive, and the nitro group adds to this instability.

Troubleshooting Steps:

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to prevent the formation of the dichlorinated byproduct.

  • Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For radical reactions with NCS, refluxing in a solvent like carbon tetrachloride or acetonitrile is common, but starting at a lower temperature and slowly warming up can improve control.[7]

  • Choose a Milder Chlorinating Agent: If side reactions are persistent, consider a different chlorinating agent. See the comparison table below.

Q5: Which chlorinating agent and conditions are best for this synthesis?

The optimal choice depends on available equipment, safety considerations, and the desired scale. N-Chlorosuccinimide (NCS) is often a good starting point due to its ease of handling.

ReagentTypical ConditionsAdvantagesDisadvantages
N-Chlorosuccinimide (NCS) AIBN or BPO (cat.), reflux in CCl₄ or CH₃CNEasy to handle solid; good selectivity for benzylic C-H bonds.[8]Requires radical initiation; reaction can sometimes be sluggish.
Sulfuryl Chloride (SO₂Cl₂) AIBN or BPO (cat.), reflux in CH₂Cl₂ or neatHighly reactive; often provides faster conversion.Corrosive liquid; can lead to more side products if not controlled carefully.
Trichloroisocyanuric Acid (TCCA) Radical initiator, reflux in non-polar solventHigh chlorine content; cost-effective.Can be overly reactive; requires careful control of stoichiometry.
Visible Light Photoredox Catalysis Photocatalyst, N,N-dichloroacetamide, visible lightMetal-free and mild conditions.[4]Requires specialized photochemical equipment.
Q6: I'm losing a significant amount of product during work-up and purification. How can I optimize this?

Product loss during isolation is a frustrating cause of low yield. The key is to use a gentle work-up and an efficient purification method.

Optimization Strategies:

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter off any solid byproducts (e.g., succinimide from NCS).

    • Wash the organic phase with a mild reducing agent solution (e.g., sodium bisulfite) to quench any remaining active chlorine species, followed by brine.

    • Dry the organic layer thoroughly over anhydrous sodium sulfate or magnesium sulfate before concentrating.

  • Purification:

    • Recrystallization: This is often the most effective method for obtaining high-purity material on a large scale.[9] Experiment with different solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane). Dissolve the crude product in a minimum amount of the hot solvent mixture and allow it to cool slowly.

    • Column Chromatography: If recrystallization fails to remove a persistent impurity, silica gel chromatography can be used.[9] Use a solvent system of low to medium polarity, such as a gradient of ethyl acetate in hexanes. Be aware that the product can be sensitive to prolonged exposure to silica gel.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(4-nitrophenyl)acetate

This protocol describes a standard Fischer esterification.

Materials:

  • 4-Nitrophenylacetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

Procedure:

  • To a solution of 4-nitrophenylacetic acid (1.0 eq) in methanol (5-10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.[10]

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product, typically as a pale yellow solid. The product can be further purified by recrystallization if necessary.

Protocol 2: α-Chlorination using N-Chlorosuccinimide (NCS)

This protocol uses a common and reliable method for benzylic chlorination.

Materials:

  • Methyl 2-(4-nitrophenyl)acetate

  • N-Chlorosuccinimide (NCS)

  • Azobisisobutyronitrile (AIBN)

  • Acetonitrile (anhydrous)

  • Saturated Sodium Bisulfite solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve Methyl 2-(4-nitrophenyl)acetate (1.0 eq) in anhydrous acetonitrile.

  • Add N-Chlorosuccinimide (1.1 eq) and AIBN (0.05 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 82 °C) and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • Dilute the filtrate with ethyl acetate and wash with saturated sodium bisulfite solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 3: Analytical Characterization

Confirm the identity and purity of the final product using standard analytical techniques.

  • ¹H NMR (CDCl₃): Expect a singlet for the methoxy protons (~3.8 ppm), a singlet for the α-proton (~5.5 ppm), and multiplets or an AA'BB' system for the aromatic protons in the 7.5-8.3 ppm range.

  • Mass Spectrometry (MS): Look for the molecular ion peak corresponding to the product's mass (C₉H₈ClNO₄, MW: 229.62 g/mol ).[11] The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) should be visible.

  • HPLC: High-performance liquid chromatography is an excellent tool for assessing purity.[12][13] Develop a method using a C18 column with a mobile phase such as acetonitrile/water to quantify the purity and detect any minor impurities.

Mechanistic Insights

The α-chlorination of Methyl 2-(4-nitrophenyl)acetate with NCS/AIBN proceeds through a free-radical chain mechanism. The acidity of the α-proton is enhanced by the adjacent ester and the electron-withdrawing phenyl-nitro group, but the radical pathway is generally more efficient for this transformation.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN 2 R• + N2 2 R• + N2 AIBN->2 R• + N2 Heat (Δ) SM Methyl 2-(4-nitrophenyl)acetate Radical_SM Benzylic Radical SM->Radical_SM + R• - RH Product Product Radical_SM->Product + NCS - Succinimidyl Radical NCS NCS Succ_Radical Succinimidyl Radical Succ_Radical->SM + RH - Benzylic Radical R• R• R• + R• R• + R• R-R R-R R• + R•->R-R R• + Cl• R• + Cl• R-Cl R-Cl R• + Cl•->R-Cl

Caption: Simplified free-radical mechanism for the α-chlorination with NCS/AIBN.

  • Initiation: The initiator (AIBN) thermally decomposes to form radicals.

  • Propagation: A radical abstracts a hydrogen atom from the α-position of the ester to form a resonance-stabilized benzylic radical. This radical then reacts with NCS to yield the chlorinated product and a succinimidyl radical, which continues the chain.

  • Termination: Two radicals combine to terminate the chain reaction.

Understanding this mechanism highlights the importance of an efficient initiator and the exclusion of radical quenchers (like oxygen or certain impurities) from the reaction.

References

  • Quora. (2021). Can you explain the mechanism for the synthesis of methyl acetate?[Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions. [Link]

  • MDPI. (2025). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. [Link]

  • ResearchGate. Synthesis of 4-nitrophenyl acetate using molecular sieve-immobilized lipase from Bacillus coagulans. [Link]

  • PMC. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. [Link]

  • Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • Thieme. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. [Link]

  • Organic Chemistry Portal. Benzyl chloride synthesis by chlorination or substitution. [Link]

  • ATSDR. ANALYTICAL METHODS. [Link]

  • MDPI. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. [Link]

  • EPA. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]

  • ResearchGate. Synthesis of p-nitrophenyl acetate. [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?[Link]

  • PrepChem.com. Synthesis of para-nitrophenyl acetate. [Link]

  • Organic Syntheses. p-NITROPHENYLACETIC ACID. [Link]

  • MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • ACS Publications. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. [Link]

  • PMC. (2020). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. [Link]

  • PMC. (2021). Enantioselective α-Chlorination Reactions of in Situ Generated C1 Ammonium Enolates under Base-Free Conditions. [Link]

  • Asian Journal of Chemistry. Chlorination of Phenol and p-Nitrophenol by N-Chloronicotinamide in Aqueous Acetic Acid Medium-A Kinetic and Mechanistic Study. [Link]

  • EURL-SRM. (2023). Analytical Observations Report. [Link]

  • IChemE. SAFETY OF CHLORINATION REACTIONS. [Link]

  • Homework.Study.com. Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?[Link]

  • Chemistry Stack Exchange. (2015). What will be the major product on chlorination of m-nitrophenol?[Link]

  • Wordpress. Specific Solvent Issues with Chlorination. [Link]

Sources

Optimization

Technical Support Center: Methyl 2-chloro-2-(4-nitrophenyl)acetate Stability Guide

This technical guide addresses the stability and storage of Methyl 2-chloro-2-(4-nitrophenyl)acetate , a reagent frequently used as an intermediate in the synthesis of amino acids and heterocyclic compounds. Its structur...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability and storage of Methyl 2-chloro-2-(4-nitrophenyl)acetate , a reagent frequently used as an intermediate in the synthesis of amino acids and heterocyclic compounds. Its structural features—specifically the electron-withdrawing nitro group and the alpha-chloro substituent—make it significantly more susceptible to degradation than standard esters.

Subject: Preventing Hydrolysis and Degradation During Storage

Applicable CAS: 29270-30-2 (and related derivatives) Target Audience: Synthetic Chemists, Process Development Scientists

The Core Threat: Why This Compound Degrades

Unlike simple aliphatic esters, Methyl 2-chloro-2-(4-nitrophenyl)acetate possesses a "perfect storm" of structural features that accelerate degradation. Understanding this causality is the first step in prevention.

  • Electronic Activation (The Nitro Effect): The para-nitro group is a strong electron-withdrawing group (EWG). Through induction and resonance, it pulls electron density away from the benzene ring and the adjacent benzylic carbon. This makes the ester carbonyl carbon significantly more electrophilic (positive character), lowering the energy barrier for nucleophilic attack by water (moisture).

  • Benzylic & Alpha-Halo Activation: The carbon holding the chlorine is benzylic. The combination of the phenyl ring and the carbonyl group makes the C-Cl bond labile. While ester hydrolysis is the primary storage risk, displacement of the chloride by water (forming the

    
    -hydroxy acid derivative) is a secondary degradation pathway that is often acid-catalyzed.
    
  • Autocatalysis: As the ester hydrolyzes, it releases 2-chloro-2-(4-nitrophenyl)acetic acid and methanol. The generated carboxylic acid lowers the pH of the local environment. Since ester hydrolysis is acid-catalyzed, the degradation becomes self-accelerating (autocatalytic).

Degradation Pathway Diagram

The following diagram illustrates the two competing breakdown pathways triggered by moisture.

DegradationPathways Compound Methyl 2-chloro-2-(4-nitrophenyl)acetate (Intact Reagent) Acid 2-chloro-2-(4-nitrophenyl)acetic acid (Solid/Goo) Compound->Acid Pathway A: Ester Hydrolysis (Primary Storage Risk) Methanol Methanol (Volatile) Compound->Methanol Byproduct HydroxyImpurity Methyl 2-hydroxy-2-(4-nitrophenyl)acetate (Impurity) Compound->HydroxyImpurity Pathway B: SN1/SN2 Displacement (Slow, accelerates with heat) HCl HCl (Strong Acid Catalyst) Compound->HCl Byproduct Water Atmospheric Moisture (H2O) Water->Compound Attacks HCl->Compound Autocatalysis (Accelerates Pathway A)

Figure 1: Mechanistic pathways of degradation. Pathway A is the dominant mode during cold storage; Pathway B becomes relevant at room temperature or in solution.

Troubleshooting & FAQs

Q1: My solid reagent has turned into a sticky "goo" or semi-solid. Is it ruined?

Diagnosis: This is the classic sign of partial hydrolysis. The "goo" is a eutectic mixture of the intact ester, the hydrolyzed carboxylic acid, and trapped methanol. The melting point of the mixture is significantly lower than the pure solid. Solution (The Rescue Protocol):

  • Dissolve: Dissolve the "goo" in Dichloromethane (DCM) or Ethyl Acetate.

  • Wash: Perform a rapid extraction with cold, saturated Sodium Bicarbonate (

    
    ) solution. The base will deprotonate the carboxylic acid impurity, moving it to the aqueous layer.
    
    • Note: Work quickly to prevent base-catalyzed hydrolysis of the remaining ester.

  • Dry & Concentrate: Dry the organic layer over

    
    , filter, and remove solvent in vacuo.
    
  • Verify: Check purity via TLC or H-NMR. If it solidifies, you have recovered the material.

Q2: Can I store this compound in solution (e.g., DMSO or Methanol)?

Answer: No.

  • Methanol: Storing in methanol promotes transesterification (equilibrium) and does not prevent hydrolysis if water is present.

  • DMSO: DMSO is hygroscopic (absorbs water from air). Wet DMSO will rapidly hydrolyze this specific ester due to the high polarity facilitating the transition state.

  • Recommendation: Store only as a solid. If a stock solution is required, prepare it in anhydrous Dichloromethane or Toluene immediately before use.

Q3: How do I verify purity using H-NMR?

Technical Insight: The methyl ester singlet is your primary diagnostic marker.

  • Intact Ester: Look for a sharp singlet around

    
     3.7 - 3.8 ppm  (
    
    
    
    ).
  • Hydrolyzed Acid: The methyl singlet will decrease in integration. You may see a broad singlet downfield (

    
     ppm) corresponding to the carboxylic acid proton (
    
    
    
    ), though this often exchanges with wet solvents and disappears.
  • Methanol Byproduct: A singlet at

    
     3.49 ppm  (in 
    
    
    
    ) indicates free methanol trapped in the lattice.

Storage Protocols (The "Dry Chain")

To maintain purity >98% over 6+ months, you must break the "Moisture-Acid-Heat" triangle.

Protocol A: Long-Term Storage (Recommended)
ParameterSetting/ActionReason
Temperature -20°C (Freezer) Slows kinetic rate of hydrolysis and halide displacement.
Atmosphere Argon or Nitrogen Displaces humid air. Argon is heavier than air and offers better protection for opened vials.
Container Amber Glass + Parafilm Amber glass reduces light degradation (benzylic halides are photo-labile). Parafilm creates a secondary moisture seal.
Desiccant Required Store the vial inside a secondary jar containing Drierite or Silica Gel.
Protocol B: Handling & Thawing
  • The Thaw Rule: Never open a cold vial immediately upon removing it from the freezer.

  • Why? Condensation will form instantly on the cold solid (hygroscopic shock), introducing the water needed for hydrolysis.

  • Procedure: Allow the closed vial to equilibrate to room temperature inside a desiccator (approx. 30-60 mins) before opening.

Decision Tree: Assessment of Stored Material

Use this logic flow to determine if your current stock is usable for sensitive applications.

DecisionTree Start Inspect Reagent Visual Visual Appearance? Start->Visual WhiteSolid White/Off-White Crystalline Solid Visual->WhiteSolid YellowGoo Yellow Goo / Sticky Paste Visual->YellowGoo NMRCheck Run H-NMR (CDCl3) WhiteSolid->NMRCheck ActionPurify Perform Rescue Protocol (DCM/Bicarb Wash) YellowGoo->ActionPurify Attempt Rescue ActionDiscard Discard (If >50% degraded) YellowGoo->ActionDiscard Too degraded PurityHigh Methyl Singlet Integrates >98% No Acid Peak NMRCheck->PurityHigh PurityLow Methyl Singlet <95% Visible Methanol/Acid NMRCheck->PurityLow ActionUse Safe to Use PurityHigh->ActionUse PurityLow->ActionPurify

Figure 2: Quality Control Decision Tree for Methyl 2-chloro-2-(4-nitrophenyl)acetate.

References

  • Larson, G. L., & Webber, S. E. (1997). Silicon-Based Reagents in Organic Synthesis. (Contextual reference on ester handling and protecting groups).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on electronic effects in ester hydrolysis).
Troubleshooting

Removing unreacted methyl 4-nitrophenylacetate from product mixture

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a specific and notorious bottleneck in organic synthesis: the removal of unreacted methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a specific and notorious bottleneck in organic synthesis: the removal of unreacted methyl 4-nitrophenylacetate (CAS: 2945-08-6) from a crude product mixture.

Because this nitroaromatic ester possesses a low melting point and moderate polarity, it frequently oils out or co-elutes with target molecules, complicating downstream purification. This guide synthesizes physicochemical data with field-proven methodologies to provide you with self-validating separation strategies.

Section 1: Compound Properties & Diagnostic Data

To effectively separate an impurity, we must first understand its physicochemical profile. The table below summarizes the quantitative data critical for designing your purification workflow.

PropertyValueExperimental Significance
Molecular Weight 195.17 g/mol Useful for LC-MS identification (m/z 196 [M+H]+)[1].
Melting Point 52.4 - 53.3 °CLow MP; highly prone to forming oils or co-crystallizing with target products[2].
Boiling Point ~308 - 314 °CToo high for standard vacuum distillation; thermal decomposition will occur before boiling[3].
TLC Retention (Rf) ~0.4 (20% EtOAc/Hexanes)Moderately non-polar; migrates readily on normal-phase silica gel.
UV Absorbance Strong at 254 nmHighly visible on fluorescent TLC plates due to the nitroaromatic chromophore.

Section 2: Diagnostic FAQ

Q: How can I definitively identify unreacted methyl 4-nitrophenylacetate in my crude NMR spectrum? A: Look for three distinct signals in the


H NMR (CDCl

or DMSO-

): a sharp singlet at ~3.7 ppm integrating to 3H (the methyl ester), a singlet at ~3.7-3.8 ppm integrating to 2H (the benzylic protons), and a classic AA'BB' aromatic system (two doublets,

Hz) around 7.4 ppm and 8.1 ppm representing the para-substituted nitrobenzene ring[4].

Q: My product is an amide. Can I use a basic workup to remove the unreacted ester? A: Yes. Amides are kinetically stable to mild alkaline hydrolysis. You can selectively saponify the unreacted methyl 4-nitrophenylacetate using Lithium Hydroxide (LiOH) in a THF/water mixture[5]. The resulting is highly water-soluble at basic pH and can be removed via liquid-liquid extraction[3].

Section 3: Purification Workflow & Decision Matrix

The following logic tree dictates the optimal separation strategy based on the chemical stability and physical properties of your target product.

PurificationWorkflow Start Unreacted Methyl 4-nitrophenylacetate in Crude Mixture CheckBase Is the target product base-stable? Start->CheckBase Hydrolysis Protocol A: Selective Hydrolysis (LiOH) CheckBase->Hydrolysis Yes CheckRf Is ΔRf > 0.15 on Silica Gel? CheckBase->CheckRf No Extraction Aqueous Base Wash (Removes Impurity) Hydrolysis->Extraction Chromatography Protocol B: Flash Chromatography CheckRf->Chromatography Yes Crystallization Protocol C: Cold Trituration CheckRf->Crystallization No

Decision tree for removing unreacted methyl 4-nitrophenylacetate from crude mixtures.

Section 4: Step-by-Step Troubleshooting Protocols

Protocol A: Selective Saponification (Hydrolysis) & Extraction

Causality & Mechanism: The nitro group strongly withdraws electron density from the aromatic ring, making the ester carbonyl highly electrophilic and susceptible to nucleophilic attack. By using mild LiOH (rather than harsher NaOH or KOH), we selectively hydrolyze the impurity into 4-nitrophenylacetic acid without cleaving sterically hindered amides or robust functional groups on the target product[5]. Methodology:

  • Dissolution: Dissolve the crude mixture in a 3:1:1 mixture of THF:MeOH:H

    
    O (approx. 10 mL per gram of crude).
    
  • Reagent Addition: Add 1.5 equivalents of Lithium Hydroxide monohydrate (LiOH·H

    
    O) relative to the estimated molar amount of unreacted methyl 4-nitrophenylacetate.
    
  • Reaction: Stir vigorously at room temperature (20–25 °C) for 2 to 4 hours. Monitor the disappearance of the impurity via TLC (UV 254 nm).

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the volatile organic solvents (THF and MeOH).

  • Extraction: Dilute the remaining aqueous phase with water and extract 3 times with Ethyl Acetate or Dichloromethane (DCM). Your base-stable target product will partition into the organic layer.

  • Aqueous Wash: Wash the combined organic layers with saturated aqueous NaHCO

    
     to ensure complete removal of the newly formed 4-nitrophenylacetate salt, followed by a brine wash.
    
  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to yield the purified product.
Protocol B: Flash Column Chromatography Optimization

Causality & Mechanism: If your target product is base-sensitive (e.g., contains an ester, lactone, or labile protecting group), hydrolysis is not viable. Because methyl 4-nitrophenylacetate has an Rf of ~0.4 in 20% EtOAc/Hexanes, co-elution is common. Switching the stationary phase interactions by changing the solvent system alters the retention factor (


) of the nitroaromatic system relative to your product.
Methodology: 
  • Solvent Screening: Perform TLC using a halogenated solvent system (e.g., 50-100% DCM in Hexanes) or an aromatic system (Toluene/Acetone 9:1). Nitroaromatics exhibit unique

    
     interactions with toluene, often shifting their Rf significantly compared to aliphatic esters.
    
  • Dry Loading: Dissolve the crude mixture in a minimal amount of DCM. Add silica gel (approx. 2-3 times the crude mass) and evaporate to a free-flowing powder. Why? The impurity's low melting point (52 °C)[2] causes it to oil out at the column head if wet-loaded, leading to severe band tailing.

  • Elution: Pack the column in the weaker solvent (e.g., Hexanes or DCM). Load the dry powder and elute using a shallow gradient (e.g., increasing EtOAc or polar modifier by 2-5% increments).

  • Fraction Collection: Collect small fractions and analyze via UV-TLC. Pool fractions lacking the characteristic yellow tint of the nitroaromatic compound.

Protocol C: Cold Trituration

Causality & Mechanism: Methyl 4-nitrophenylacetate is highly soluble in ethereal and chlorinated solvents but has a low melting point. If your target product is a high-melting solid with poor solubility in cold non-polar solvents, you can exploit this thermodynamic difference to wash the impurity away without chromatography. Methodology:

  • Suspension: Transfer the crude mixture to a centrifuge tube or Erlenmeyer flask.

  • Solvent Addition: Add ice-cold Diethyl Ether or a 1:1 mixture of Hexanes/Diethyl Ether (approx. 5 mL per gram).

  • Trituration: Sonicate or vigorously stir the suspension for 5–10 minutes. The unreacted ester will dissolve, while the target product should remain suspended as a solid.

  • Filtration: Filter the suspension through a sintered glass funnel (Buchner) or centrifuge the mixture and decant the supernatant.

  • Washing: Wash the filter cake with an additional portion of the ice-cold solvent. Dry the solid under high vacuum.

References

  • Title: Methyl p-nitrophenylacetate | C9H9NO4 | CID 270191 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: 4-Nitrophenylacetic acid (CAS 104-03-0) Physical Properties Source: LookChem URL: [Link]

  • Title: Enantioselective synthesis of tetrahydrofuran-imidazole based human histamine H3 and H4 receptor agonists (Demonstrating selective LiOH hydrolysis of methyl esters) Source: Publikationsserver der Universität Regensburg URL: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of Methyl 2-chloro-2-(4-nitrophenyl)acetate in Aqueous Media

Welcome to the Technical Support Center for the handling, extraction, and analysis of Methyl 2-chloro-2-(4-nitrophenyl)acetate . As a highly activated -chloro ester, this compound presents unique stability challenges in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, extraction, and analysis of Methyl 2-chloro-2-(4-nitrophenyl)acetate . As a highly activated


-chloro ester, this compound presents unique stability challenges in aqueous media. This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying mechanistic causality, and implement field-proven, self-validating protocols.

Mechanistic Causality of Aqueous Degradation

To successfully handle Methyl 2-chloro-2-(4-nitrophenyl)acetate, one must understand the electronic environment of the molecule. The


-carbon is flanked by three strongly electron-withdrawing groups (EWGs): the methyl ester, the chlorine atom, and the 4-nitrophenyl group.

This extreme electron deficiency leads to two competing degradation pathways when exposed to water:

  • 
    -Chloride Hydrolysis (
    
    
    
    Substitution):
    The highly electrophilic
    
    
    -carbon is susceptible to rapid nucleophilic attack by water or hydroxide ions, displacing the chloride to form a mandelic acid derivative (methyl 2-hydroxy-2-(4-nitrophenyl)acetate).
  • Ester Hydrolysis: The EWGs increase the electrophilicity of the ester carbonyl, lowering the activation energy for hydrolysis. While acid-catalyzed ester hydrolysis is a reversible equilibrium, base-catalyzed hydrolysis (saponification) is irreversible and rapidly drives the reaction to completion[1][2].

degradation_pathways Start Methyl 2-chloro-2- (4-nitrophenyl)acetate EsterHyd 2-chloro-2- (4-nitrophenyl)acetic acid (Ester Cleavage) Start->EsterHyd H2O / H+ or OH- ClHyd Methyl 2-hydroxy-2- (4-nitrophenyl)acetate (Chloride Substitution) Start->ClHyd H2O / OH- (SN2) FullHyd 2-hydroxy-2- (4-nitrophenyl)acetic acid (Complete Hydrolysis) EsterHyd->FullHyd H2O / OH- ClHyd->FullHyd H2O / H+ or OH-

Degradation pathways of Methyl 2-chloro-2-(4-nitrophenyl)acetate in aqueous media.

Troubleshooting FAQs

Q1: Why does my product degrade into a mandelic acid derivative during aqueous biphasic extraction? A1: The


-chlorine atom is highly activated. Nucleophilic attack by water readily displaces the chloride via an 

mechanism. As established in classic synthetic protocols for related

-chlorophenylacetic acids, extractions must be kept strictly ice-cold and performed rapidly, lest hydrolysis to the mandelic acid analog takes place[3]. The 4-nitro group in your substrate accelerates this vulnerability compared to unsubstituted analogs.

Q2: I am observing ester cleavage even at neutral pH (pH 7.0). How is this possible? A2: While standard aliphatic esters are relatively stable at neutral pH, the 4-nitrophenyl group drastically increases the electrophilicity of the ester carbonyl. Furthermore, localized pH drops can occur. If even a trace amount of the


-chloride hydrolyzes, it releases hydrochloric acid (HCl). This localized acidity auto-catalyzes the ester hydrolysis. To prevent this, the aqueous phase must be buffered and kept cold.

Q3: My HPLC chromatograms show inconsistent retention times and multiple peaks when using an aqueous mobile phase. How do I fix this? A3: This is a classic symptom of on-column degradation or sample solvolysis.

  • Cause: Dissolving the sample in protic, nucleophilic diluents (like water or methanol) causes degradation inside the autosampler vial.

  • Solution: Prepare your analytical samples in anhydrous, non-nucleophilic solvents (e.g., Acetonitrile). If an aqueous mobile phase is mandatory, ensure it is acidified (e.g., 0.1% Formic Acid, pH ~2.7) to suppress hydroxide-mediated

    
     substitution, and maintain the autosampler temperature at 4 °C.
    

Quantitative Stability Matrix

To aid in experimental design, the following table summarizes the empirical stability profile of Methyl 2-chloro-2-(4-nitrophenyl)acetate under various aqueous conditions.

Aqueous EnvironmentTemp (°C)Dominant Degradation PathwayEstimated Half-Life (

)
Recommended Corrective Action
Alkaline (pH > 8) 25 °CIrreversible Ester Saponification &

< 5 minutesAvoid alkaline conditions entirely.
Neutral (pH 7) 25 °C

Chloride Hydrolysis
1 - 2 hoursChill to < 5 °C; limit contact time.
Neutral (pH 7) 0–5 °C

Chloride Hydrolysis
> 12 hoursProceed with rapid extraction.
Acidic (pH 3-4) 0–5 °CSlow Reversible Ester Hydrolysis> 48 hoursOptimal extraction condition.
Strong Acid (pH < 1) 60 °CAcid-Catalyzed Ester Hydrolysis< 30 minutesAvoid heating in acidic media.

Standard Operating Procedure (SOP): Aqueous Workup

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each step contains a built-in validation check to ensure the integrity of the molecule is maintained.

troubleshooting_logic Issue Aqueous Workup Required Check1 Pre-cool to 0-5°C Issue->Check1 Check2 Adjust pH to 3.0-4.0 Check1->Check2 Verified Sol1 Rapid Phase Separation Check2->Sol1 Verified Sol2 Dry over Anhydrous Na2SO4 Sol1->Sol2 < 5 mins

Decision tree for safe aqueous extraction of alpha-chloro esters.

Step-by-Step Methodology

Step 1: Temperature Control & Quenching

  • Action: Pre-cool all aqueous reagents (e.g., brine, water) to 0–5 °C using an ice bath before adding them to the organic reaction mixture.

  • Validation Check: Insert a calibrated thermocouple into the aqueous wash solution. Do not proceed unless the temperature reads

    
     5 °C.
    

Step 2: pH Optimization

  • Action: If the reaction mixture is basic, quench with a cold, dilute acid (e.g., 5% aqueous citric acid or 1M HCl) to achieve an aqueous phase pH of 3.0–4.0.

  • Validation Check: Spot the aqueous phase on universal pH indicator paper. The paper must show a yellow/orange hue (acidic) and strictly avoid green/blue hues (alkaline).

Step 3: Rapid Phase Separation

  • Action: Transfer the biphasic mixture to a separatory funnel. Shake vigorously for 30 seconds, vent, and immediately allow the layers to separate. The total contact time between the organic and aqueous phases must not exceed 5 minutes[3].

  • Validation Check: Observe the phase boundary. A sharp, immediate phase separation validates the absence of emulsions, which would otherwise prolong aqueous contact and induce degradation.

Step 4: Immediate Dehydration

  • Action: Drain the organic layer containing the product into an Erlenmeyer flask pre-charged with anhydrous Sodium Sulfate (

    
    ). Swirl gently for 5 minutes, then filter.
    
  • Validation Check: Observe the drying agent. The

    
     crystals must flow freely like sand when swirled. If they clump heavily, bulk water is still present, and more drying agent must be added immediately.
    

References

  • Source: orgsyn.
  • Source: chemguide.co.
  • Source: savemyexams.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Alpha-Chloro Ester Nucleophilic Substitutions

Welcome to the technical support center for navigating the complexities of nucleophilic substitutions on α-chloro esters. This guide is designed for researchers, scientists, and professionals in drug development who are...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of nucleophilic substitutions on α-chloro esters. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimize the formation of unwanted byproducts. Here, we will move beyond simple protocols and delve into the mechanistic reasoning behind common challenges and their solutions.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution on a secondary α-chloro ester is yielding a significant amount of an α,β-unsaturated ester. What is happening and how can I prevent it?

A1: You are encountering a classic case of a competing E2 (bimolecular elimination) reaction. The α-proton of your ester is acidic due to the electron-withdrawing nature of both the adjacent ester and chloro groups.[1][2] Your nucleophile is likely acting as a base, abstracting this proton and inducing the elimination of the chloride to form a double bond.

Troubleshooting Guide:

  • Nucleophile/Base Selection: The basicity of your nucleophile is a critical factor. Strongly basic nucleophiles, such as alkoxides (e.g., RO⁻) and hydroxides (HO⁻), are more likely to promote E2 elimination.[3][4] Consider using a less basic, yet still potent, nucleophile. Good candidates are those with high nucleophilicity but low basicity, such as iodide (I⁻), bromide (Br⁻), azide (N₃⁻), or cyanide (CN⁻).[3]

  • Steric Hindrance: Bulky, sterically hindered bases are specifically designed to favor elimination over substitution.[3][4] If your nucleophile is sterically demanding, it will preferentially access the sterically less hindered α-proton over the electrophilic carbon, leading to the elimination product. Opt for smaller nucleophiles where possible.

  • Temperature: Lowering the reaction temperature generally favors the substitution (SN2) pathway over the elimination (E2) pathway. Elimination reactions often have a higher activation energy, making them more sensitive to temperature changes.

  • Solvent Choice: The choice of solvent can significantly influence the reaction outcome. Polar aprotic solvents like DMSO, DMF, or acetonitrile are excellent choices for SN2 reactions.[5][6] They solvate the cation of the nucleophilic salt, leaving the anion "naked" and more reactive as a nucleophile, without significantly increasing its basicity.[5][6] Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially favoring elimination.[7]

Q2: I started with an enantiomerically pure α-chloro ester, but my substitution product is a racemic mixture. What is causing this loss of stereochemistry?

A2: The loss of stereochemical integrity, or racemization, is a strong indication that the reaction is proceeding, at least in part, through a planar intermediate. This can happen through two primary mechanisms:

  • SN1-type character: Although less common for secondary halides unless a stable carbocation can be formed, any condition that promotes the formation of a carbocation at the α-position will lead to racemization. The incoming nucleophile can then attack the planar carbocation from either face with equal probability.

  • Enolate Formation: More likely in your case is the formation of a planar enolate intermediate.[2] If there is a base present in your reaction mixture (even a weak one), it can deprotonate the α-carbon.[1][2] This enolate is planar, and upon subsequent reaction (either reprotonation or reaction with an electrophile), the stereocenter is lost.[8]

Troubleshooting Guide:

  • Control the Base: Scrupulously avoid strong bases. If a base is required, use a non-nucleophilic, sterically hindered base in stoichiometric amounts, and add it at low temperatures.

  • Solvent and Temperature: As with elimination, lower temperatures will disfavor side reactions. Polar aprotic solvents are again preferred as they enhance the rate of the desired SN2 reaction, which proceeds with inversion of configuration, thus preserving stereochemical information (albeit inverted).[5]

  • Nucleophile Choice: A highly reactive nucleophile will favor a rapid SN2 displacement, minimizing the time for competing racemization pathways to occur.

In-Depth Troubleshooting Guides

Issue 1: Low Conversion and the Finkelstein Reaction

Q: I am attempting to substitute the chlorine of my α-chloro ester with a different halide (e.g., iodide) but am observing low conversion rates. How can I drive this reaction to completion?

A: This is a classic application of the Finkelstein reaction, which is an equilibrium process.[9][10] To achieve high conversion, you need to shift the equilibrium towards the products.

Underlying Principle: Le Chatelier's Principle

The Finkelstein reaction relies on the differential solubility of metal halide salts in a given solvent.[9] The classic example involves reacting an alkyl chloride with sodium iodide in acetone.[9][11] Sodium iodide is soluble in acetone, while the sodium chloride byproduct is not and precipitates out of the solution.[9] This removal of a product from the reaction mixture drives the equilibrium to the right, favoring the formation of the alkyl iodide.[9]

Detailed Protocol for an Optimized Finkelstein Reaction:

  • Solvent Selection: Acetone is the traditional and often most effective solvent for converting α-chloro esters to α-iodo esters using sodium iodide.[9][11] For the synthesis of α-fluoro esters, more polar aprotic solvents like DMF or DMSO are often used with potassium fluoride.[9]

  • Reagent Choice:

    • For Iodination: Use sodium iodide (NaI) in dry acetone.[11]

    • For Bromination: Use lithium bromide (LiBr) in acetone or THF.

    • For Fluorination: Use potassium fluoride (KF) in conjunction with a phase-transfer catalyst (e.g., a crown ether) in a polar aprotic solvent like acetonitrile or DMF.

  • Reaction Conditions:

    • Ensure your reagents and solvent are anhydrous. Water can interfere with the reaction and lead to hydrolysis byproducts.

    • Use a slight excess of the metal halide salt to help push the equilibrium.

    • The reaction is typically run at reflux temperature for the chosen solvent to ensure a reasonable reaction rate.

Data Summary Table:

Target HalideRecommended ReagentSolventKey Consideration
Iodo (I)Sodium Iodide (NaI)AcetonePrecipitation of NaCl drives the reaction.[9]
Bromo (Br)Lithium Bromide (LiBr)Acetone/THFLiCl is less soluble than LiBr.
Fluoro (F)Potassium Fluoride (KF)DMF/AcetonitrileOften requires a phase-transfer catalyst.
Issue 2: Hydrolysis of the Ester Functional Group

Q: My reaction is producing the desired substitution product, but I am also isolating the corresponding α-substituted carboxylic acid. What is causing this hydrolysis?

A: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions.[12][13] The presence of water, acid, or base in your reaction mixture can lead to the cleavage of the ester to form a carboxylic acid.[12][13]

Mechanistic Insight:

  • Base-Promoted Hydrolysis (Saponification): If your nucleophile is a hydroxide or if there is residual base and water, the hydroxide will attack the ester carbonyl, leading to a tetrahedral intermediate that collapses to form a carboxylate salt.[14] An acidic workup is then required to protonate the carboxylate to the final carboxylic acid.[14]

  • Acid-Catalyzed Hydrolysis: If your reaction conditions are acidic and water is present, the ester carbonyl will be protonated, making it more electrophilic and susceptible to attack by water.[14] This is a reversible process.[13]

Troubleshooting and Prevention:

  • Anhydrous Conditions: The most critical step is to ensure your reaction is run under strictly anhydrous conditions. Use dry solvents, dry glassware, and an inert atmosphere (e.g., nitrogen or argon).

  • pH Control:

    • If possible, run the reaction under neutral conditions.

    • If a base is necessary, use a non-hydroxide base (e.g., a non-nucleophilic amine like triethylamine or diisopropylethylamine) to scavenge any acid that may be generated.

  • Workup Procedure: When quenching the reaction, do so at low temperatures. If an aqueous workup is necessary, perform it quickly and then promptly extract your product into an organic solvent.

Experimental Workflow Diagram:

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation Dry_Glassware Oven-dry all glassware Dry_Solvents Use anhydrous solvents Dry_Glassware->Dry_Solvents Inert_Atmosphere Flush system with N2 or Ar Dry_Solvents->Inert_Atmosphere Add_Substrate Add α-chloro ester and solvent Inert_Atmosphere->Add_Substrate Cool Cool to appropriate temperature (e.g., 0 °C) Add_Substrate->Cool Add_Nucleophile Add nucleophile slowly Cool->Add_Nucleophile Monitor Monitor reaction by TLC or LCMS Add_Nucleophile->Monitor Quench Quench at low temp (e.g., with sat. NH4Cl) Monitor->Quench Extract Extract with organic solvent Quench->Extract Dry_Organic Dry organic layer (e.g., MgSO4) Extract->Dry_Organic Purify Purify by chromatography Dry_Organic->Purify

Caption: Workflow for Minimizing Hydrolysis.

Visualizing Competing Pathways

The choice of reaction conditions dictates the balance between the desired SN2 pathway and the undesired E2 pathway.

G cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway Reactants α-Chloro Ester + Nucleophile/Base SN2_TS SN2 Transition State (Backside Attack) Reactants->SN2_TS  Good Nucleophile  Low Basicity  Low Temp  Polar Aprotic Solvent E2_TS E2 Transition State (α-Proton Abstraction) Reactants->E2_TS  Strong, Bulky Base  High Temp SN2_Product Substitution Product (Inversion of Stereochemistry) SN2_TS->SN2_Product E2_Product Elimination Product (α,β-Unsaturated Ester) E2_TS->E2_Product

Caption: Competition between SN2 and E2 Pathways.

By carefully selecting your nucleophile, solvent, and temperature based on the principles outlined above, you can effectively steer your reaction towards the desired substitution product, maximizing your yield and purity.

References

  • K. C. Kevill, M. J. D'Souza. (2014). LFER Studies Evaluating Solvent Effects on an α-Chloro-and two β,β,β-Trichloro-Ethyl Chloroformate Esters. National Institutes of Health. [Link]

  • K. C. Kevill, M. J. D'Souza. (2014). LFER Studies Evaluating Solvent Effects on an α-Chloro-and two β,β,β-Trichloro-Ethyl Chloroformate Esters. PubMed. [Link]

  • Michigan State University Department of Chemistry. Alkyl Halide Reactivity. MSU Chemistry. [Link]

  • S. R. Singleton, et al. (2014). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. ACS Publications. [Link]

  • University of Wisconsin-Madison Department of Chemistry. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. UW-Madison Chemistry. [Link]

  • S. Farmer, et al. (2020). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]

  • F. G. Bordwell, R. G. Scamehorn, W. R. Hauser. (1966). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of the American Chemical Society. [Link]

  • LibreTexts. (2022). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Chemistry LibreTexts. [Link]

  • Chemistry Steps. SN2 vs E2. Chemistry Steps. [Link]

  • K. Graham. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Michigan State University Department of Chemistry. Carboxyl Reactivity. MSU Chemistry. [Link]

  • BYJU'S. Finkelstein Reaction. BYJU'S. [Link]

  • Lumen Learning. 8.6. Assessing SN1, SN2, E1, E2: Which will happen?. Organic Chemistry 1: An open textbook. [Link]

  • ResearchGate. (2015). Hydrolysis of α-chloroesters 5b, 8b, and 12 at 0 °C. ResearchGate. [Link]

  • Chemistry Leaf. (2018). Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism. YouTube. [Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • A. E. Bayrak. α-Substitution Reactions of Carbonyl Group. Academia.edu. [Link]

  • SATHEE - IIT Kanpur. Finkelstein Reaction. SATHEE - IIT Kanpur. [Link]

  • LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]

  • Wikipedia. Finkelstein reaction. Wikipedia. [Link]

  • W. Reusch. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. Finkelstein Reaction. Organic Chemistry Portal. [Link]

  • G. C. Barrett, D. T. Elmore. (1998). Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. Amino Acids. [Link]

  • J. Ashenhurst. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

  • Wikipedia. Carbonyl α-substitution reaction. Wikipedia. [Link]

  • A. Kareem. Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Department of Pharmaceutical Chemistry, College of Pharmacy, University of Basrah. [Link]

  • Academia.edu. (2018). HYDROLYSIS REACTIONS. Academia.edu. [Link]

  • LibreTexts. (2022). 21.6: Chemistry of Esters. Chemistry LibreTexts. [Link]

  • C. G. D. L. Torre, et al. (1983). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed. [Link]

  • Dr. B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]

  • J. Clark. (2023). The Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • D. W. C. MacMillan, et al. (2011). Enantioselective synthesis of tertiary α-chloro esters by non-covalent catalysis. National Institutes of Health. [Link]

  • A. M. T. D. P. V. D. E. D. W. Smith. (2012). Racemization in Drug Discovery. ORCA – Online Research @ Cardiff. [Link]

  • OpenStax. (2023). 11.5 Nucleophilic Acyl Substitution Reactions. Fundamentals of Organic Chemistry. [Link]

  • Taylor & Francis. Racemization – Knowledge and References. Taylor & Francis. [Link]

  • T. Soderberg. (2021). 8.4: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]

Sources

Optimization

Technical Support Center: Solvent Selection for Methyl 2-chloro-2-(4-nitrophenyl)acetate

Case ID: CHEMSUP-2024-MNPA Subject: Solvent Optimization & Troubleshooting Guide Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary Methyl 2-chloro-2-(4-nitrophenyl)acetate is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: CHEMSUP-2024-MNPA Subject: Solvent Optimization & Troubleshooting Guide Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Methyl 2-chloro-2-(4-nitrophenyl)acetate is a highly functionalized intermediate featuring three distinct reactivity centers: a benzylic chloride, a methyl ester, and a nitro-substituted aromatic ring.

The Critical Challenge: The para-nitro group exerts a strong electron-withdrawing effect (


), which significantly increases the acidity of the benzylic proton (

-proton). Consequently, solvent selection is not merely about solubility; it dictates the competition between Nucleophilic Substitution (

)
, Elimination (

)
, and Enolate condensation (Darzens) .

This guide provides a logic-driven framework for solvent selection to maximize yield and suppress specific side reactions.

Part 1: Solvent Selection Matrix

Primary Workflow: Select Your Reaction Type

The following decision matrix guides you to the optimal solvent system based on your intended transformation.

SolventSelection Start Target Transformation SN2 Nucleophilic Substitution (e.g., Azide, Thiol, Amine) Start->SN2 Darzens Darzens Condensation (Epoxide Formation) Start->Darzens Hydrolysis Hydrolysis/Saponification (Ester Cleavage) Start->Hydrolysis Acetone Acetone / MeCN (Dry, Neutral) SN2->Acetone Preferred Warn1 Avoid DMSO/DMF with Bases (Risk: Elimination/Stilbenes) SN2->Warn1 Caution THF THF / DCM (Anhydrous, Low Polarity) Darzens->THF Preferred Warn2 Avoid Alcohols (Risk: Transesterification) Darzens->Warn2 Critical Dioxane Dioxane-Water / DMSO-Water Hydrolysis->Dioxane Preferred

Figure 1: Decision tree for solvent selection based on reaction pathway. Note the specific exclusion of alcohols for non-solvolytic pathways.

Part 2: Detailed Protocols & Mechanistic Insights

Scenario A: Nucleophilic Substitution ( )

Goal: Replace the Chlorine atom without touching the Ester or Nitro group.

  • Recommended Solvents: Acetone, Acetonitrile (MeCN).

  • The Mechanism: The reaction proceeds via a concerted

    
     mechanism. The electron-deficient benzylic center is highly reactive.
    
  • Critical "Gotcha": The 4-nitro group makes the benzylic proton acidic (

    
     in DMSO). If you use a solvent that is too polar/basic (like DMSO or DMF) combined with a basic nucleophile, you risk Elimination  to form the styrene derivative (stilbene precursor) rather than substitution.
    

Protocol Optimization:

Parameter Recommendation Technical Rationale

| Solvent | Acetone (Anhydrous) | Moderate dielectric constant (


) allows solubility but suppresses ionization (

) and minimizes basicity. | | Alternative | Acetonitrile | Higher polarity (

) for sluggish nucleophiles, but requires strict anhydrous conditions to prevent hydrolysis. | | Avoid | Methanol / Ethanol | Protic solvents solvate the nucleophile (reducing rate) and cause transesterification (Methyl ester

Ethyl ester). | | Avoid | DMSO / DMF | High polarity enhances basicity of nucleophiles, promoting

elimination over

. |
Scenario B: Darzens Condensation

Goal: React with an aldehyde/ketone to form an


-epoxy ester.[1][2]
  • Recommended Solvents: THF, Diethyl Ether, DCM.

  • The Mechanism: Base-mediated deprotonation forms an enolate, which attacks a carbonyl, followed by intramolecular displacement of chloride.[2]

  • Temperature Control: Must be kept between

    
     and 
    
    
    
    .

Protocol Optimization:

Parameter Recommendation Technical Rationale
Solvent THF (Tetrahydrofuran) Excellent solubility for organic substrates; inert to strong bases (e.g., NaH, KOtBu) at low temps.
Base Phosphazene / KOtBu Bulky bases reduce nucleophilic attack on the ester carbonyl.

| Phase Transfer | DCM + TEBA | If using aqueous base (NaOH), use Dichloromethane with a Phase Transfer Catalyst (TEBA) to keep the reaction in the organic phase. |

Part 3: Troubleshooting Guide (FAQ)

Q1: I am observing a "Stilbene-like" byproduct instead of my substitution product. Why?

  • Diagnosis: You likely used a basic nucleophile (or excess base) in a polar aprotic solvent like DMF or DMSO.

  • Root Cause: The 4-nitro group stabilizes the carbanion at the benzylic position. In high-polarity solvents, the base deprotonates this position, leading to elimination of HCl to form a double bond (styrene derivative), which may dimerize.

  • Fix: Switch to Acetone or Toluene and use a non-basic nucleophile source (e.g., use

    
     with buffered conditions).
    

Q2: My yield is low, and NMR shows a mixture of Methyl and Ethyl esters.

  • Diagnosis: Transesterification.[3]

  • Root Cause: You used Ethanol as a solvent or for recrystallization. The methoxide leaving group is easily exchanged in alcoholic solvents.

  • Fix: strictly use Methanol if an alcohol is required (to match the ester), or switch to Isopropanol (sterically hindered, slower exchange) only for workup. Ideally, use non-protic solvents.

Q3: The reaction mixture turned black/tarry upon adding base.

  • Diagnosis: Polymerization/Decomposition via VNS (Vicarious Nucleophilic Substitution) or radical pathways.

  • Root Cause: Nitroarenes are susceptible to electron transfer processes in strongly basic, polar media.

  • Fix: Lower the temperature to

    
     or 
    
    
    
    . Ensure the solvent is degassed (oxygen can promote radical decomposition of nitro-benzylic anions).

Part 4: Mechanistic Visualization

Understanding the competition between pathways is vital for control.

ReactionPathways Substrate Methyl 2-chloro-2- (4-nitrophenyl)acetate Enolate Enolate Ion (Stabilized by -NO2) Substrate->Enolate Base (THF/DCM) Carbocation Benzylic Carbocation (Highly Destabilized by -NO2) Substrate->Carbocation SN1 (Unlikely) Substituted SN2 Product (Nu- Substitution) Substrate->Substituted Nucleophile (Acetone/MeCN) Styrene Elimination Product (Styrene/Stilbene) Substrate->Styrene Strong Base (DMSO/DMF) Epoxide Darzens Product (Epoxide) Enolate->Epoxide + Aldehyde

Figure 2: Reaction pathways. Note that the SN1 pathway is disfavored due to the electron-withdrawing nitro group destabilizing the carbocation intermediate.

References

  • Darzens Condensation Mechanisms & Solvents

    • Title: Highly Efficient Darzens Reactions Medi
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • Solvent Effects on Nucleophilic Substitution

    • Title: Solvent effects on the nucleophilic substitution reactions of p-nitrophenyl acetate.[4][5]

    • Source: Journal of Organic Chemistry (ACS Public
    • URL:[Link]

  • Hydrolysis and Solvolysis Kinetics

    • Title: The alkaline hydrolysis of esters in aqueous-organic solvent mixtures.[6][7]

    • Source: University of Bradford (Repository).
    • URL:[Link]

  • General Reactivity of Alpha-Halo Esters

    • Title: Darzens Reaction - Organic Chemistry Portal.[2]

    • Source: Organic Chemistry Portal.[2]

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Chlorination of Phenylacetates

Topic: Alpha-Chlorination of Phenylacetate Derivatives Target Audience: Process Chemists, Medicinal Chemists, and R&D Scientists Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Introduction: The Alpha-Chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alpha-Chlorination of Phenylacetate Derivatives Target Audience: Process Chemists, Medicinal Chemists, and R&D Scientists Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Alpha-Chlorination Challenge

The selective


-chlorination of phenylacetates (esters) and phenylacetic acids is a pivotal transformation in the synthesis of semi-synthetic penicillins, NSAIDs, and agrochemicals. However, this reaction is notoriously sensitive. Researchers often encounter stalled conversions (stopping at ~50-60%) , long induction periods , or loss of regioselectivity  (ring chlorination vs. chain chlorination).

This guide addresses the two primary mechanistic pathways used for this transformation:

  • Radical Chain Halogenation (Common for esters using

    
     or NCS).
    
  • Hell-Volhard-Zelinsky (HVZ) Modification (Common for acids using TCCA/PCl

    
    ).
    

Diagnostic Workflow

Before adjusting parameters, identify the failure mode using the logic tree below.

TroubleshootingFlow Start ISSUE: Low Conversion CheckType Substrate Type? Start->CheckType Ester Phenylacetate Ester (Radical Pathway) CheckType->Ester Acid Phenylacetic Acid (Ionic/Enol Pathway) CheckType->Acid Obs1 Observation: No Reaction / Long Induction Ester->Obs1 Obs2 Observation: Stalls after 50% Ester->Obs2 Obs3 Observation: Ring Chlorination Ester->Obs3 Sol1 Fix: Degas solvent ($O_2$ removal) Check Initiator $t_{1/2}$ Obs1->Sol1 Sol2 Fix: Remove $SO_2$/HCl gases Add Initiator portion-wise Obs2->Sol2 Sol3 Fix: Remove Lewis Acids (Check stir bars/needles) Obs3->Sol3 Obs4 Observation: Low Yield / Sticky Solid Acid->Obs4 Sol4 Fix: Use TCCA/Cat. $PCl_3$ Switch to Solvent-Free (Melt) Obs4->Sol4

Figure 1: Diagnostic logic for identifying the root cause of conversion failure based on substrate and observation.

Troubleshooting Guide: Radical Chlorination (Esters)

System: Phenylacetate Ester + Sulfuryl Chloride (


) + Initiator (AIBN/BPO).
Mechanism:  Free-Radical Chain Substitution.
Q1: Why does my reaction stall at 50-60% conversion despite excess reagents?

Diagnosis: Radical Chain Termination or Reagent Decomposition. The radical chain length is finite. If the initiator is consumed before the reaction completes, the cycle stops. Furthermore,


 decomposes to 

and

gas. If these gases saturate the solution without escaping, they can inhibit the forward reaction or simply result in loss of stoichiometry.

Corrective Actions:

  • Portion-wise Addition: Do not add all initiator at the start. Add 25% initially, then add the rest in portions every 1-2 hours to maintain a steady flux of radicals.

  • Gas Removal: The reaction produces

    
     and 
    
    
    
    .[1] These must be removed to drive the equilibrium. Use a reflux condenser with a drying tube leading to a scrubber, and ensure vigorous stirring or a slight nitrogen sweep to assist gas evolution.
  • Check Reagent Quality:

    
     turns yellow/brown as it degrades. Distill simple 
    
    
    
    if it is old, or purchase fresh bottles.
Q2: I see no reaction for the first 3 hours (Induction Period).

Diagnosis: Oxygen Inhibition. Dissolved oxygen is a potent radical scavenger (forming peroxy radicals that are too stable to propagate the chain). The reaction will not start until all dissolved


 is consumed.

Corrective Actions:

  • Degassing: Sparge the reaction mixture with dry Nitrogen or Argon for 15-20 minutes before heating.

  • Initiator Temperature Match: Ensure your reaction temperature matches the 10-hour half-life (

    
    ) of your initiator.
    
    • AIBN: Activation ~65°C (Refluxing Methanol/THF is too low; Benzene/Chlorobenzene is ideal).

    • Benzoyl Peroxide (BPO):[2] Activation ~80-90°C.

Q3: I am getting significant ring chlorination (ortho/para) instead of alpha-chlorination.

Diagnosis: Electrophilic Substitution Pathway Activation. The phenyl ring is electron-rich. If Lewis Acid impurities are present (e.g., traces of


 from a rusty spatula, metal needle, or old solvent drums), the mechanism switches from Radical (Alpha) to Electrophilic Aromatic Substitution (Ring).

Corrective Actions:

  • Metal-Free Environment: Use glass-coated stir bars and avoid metal needles for reagent transfer if possible.

  • Light Source: Use a UV lamp or visible light (floodlight) to promote the radical homolysis of

    
     (formed in situ) or NCS, which kinetically favors the alpha-position over the ring.
    
  • Solvent Choice: Avoid polar solvents that stabilize ionic intermediates. Use non-polar solvents like Carbon Tetrachloride (traditional, toxic) or Chlorobenzene (modern standard).

Troubleshooting Guide: HVZ Chlorination (Acids)

System: Phenylacetic Acid + TCCA + Catalytic


.[3][4][5]
Mechanism:  Enol-based Halogenation (Hell-Volhard-Zelinsky).
Q4: The reaction is messy and conversion is low using standard solvents (DCM/ACN).

Diagnosis: Solvent Interference with Enolization. Recent authoritative studies (see RSC Adv., 2013) indicate that solvents often hinder the high-temperature enolization required for this specific transformation.

Corrective Actions:

  • Go Solvent-Free: The most robust protocol for phenylacetic acids involves melting the substrate (if solid) or running neat at 85°C.

  • Catalytic

    
     is Mandatory: 
    
    
    
    converts the acid to the acid chloride in situ. Only the acid chloride enolizes sufficiently to react with the chlorinating agent (TCCA). Without
    
    
    , the reaction will not proceed at the alpha position.

Optimized Experimental Protocols

Protocol A: Radical Chlorination of Methyl Phenylacetate ( )

Best for: Esters, Scale-up.

  • Setup: Dry 3-neck flask, reflux condenser, gas scrubber (

    
     trap).
    
  • Charge: Methyl Phenylacetate (1.0 equiv) and Chlorobenzene (3-5 volumes).

  • Degas: Sparge with

    
     for 20 mins.
    
  • Heat: Bring to 75-80°C.

  • Addition:

    • Add Sulfuryl Chloride (

      
      )  (1.1 equiv) dropwise over 30 mins.
      
    • Simultaneously, add AIBN (0.05 equiv total) dissolved in minimum solvent. Crucial: Add AIBN in 4 portions spaced 30 mins apart.

  • Monitoring: Monitor by GC/NMR. If conversion stalls >4h, add 0.1 equiv fresh

    
     and 0.01 equiv AIBN.
    
  • Workup: Cool, wash with water, sat.

    
    , and brine. Dry over 
    
    
    
    .
Protocol B: Catalytic HVZ of Phenylacetic Acid (TCCA/ )

Best for: Acids, High Selectivity.

  • Setup: Round bottom flask with magnetic stir bar (Open vessel or drying tube, no solvent).

  • Charge: Phenylacetic acid (10 mmol) and

    
     (1.0 mmol, 0.1 equiv).
    
  • Activate: Heat to 85°C (melt phase) for 10 mins to form acid chloride.

  • Chlorination: Add Trichloroisocyanuric Acid (TCCA) (3.4 mmol, 0.34 equiv - Note: TCCA provides 3 Cl atoms) portion-wise over 1 hour.

  • Reaction: Stir at 85°C for 1-2 hours.

  • Quench: Cool to RT, add water (hydrolyzes acid chloride back to acid). Extract with Ethyl Acetate.[6]

Data & Reference Tables

Table 1: Radical Initiator Selection
Initiator10-hr Half-life Temp (

)
Recommended Reaction TempNotes
AIBN 65°C70-80°CStandard choice. Nitrogen evolution drives reaction.
Benzoyl Peroxide (BPO) 73°C80-95°COxidizing. Can be dangerous if dry.
V-40 (ACHN) 88°C90-110°CHigh temp alternative if reflux is required.
Table 2: Reagent Comparison for Alpha-Chlorination
ReagentMechanismSelectivityByproducts

/ AIBN
RadicalHigh (Alpha)

(gas), HCl (gas)
NCS / Acid Ionic/RadicalMixedSuccinimide (solid, easy removal)
TCCA /

Enol (HVZ)Very High (Alpha)Cyanuric Acid (precipitate)

References

  • Efficient

    
    -selective chlorination of phenylacetic acid and its para-substituted analogues. 
    
    • Source: RSC Advances, 2013, 3, 10986-10993.
    • Context: Defines the TCCA/ solvent-free protocol for high selectivity.
  • Process for the alpha-chlorin

    • Source: European P
    • Context: Industrial troubleshooting for radical chlorination using and HCl c
  • Sulfuryl Chloride as a Reagent for Selective Chlorin

    • Source: Journal of Organic Chemistry, 1981, 46, 4486-4489.
    • Context: Mechanistic insights into solvent effects and base catalysis in chlorin
  • Free Radical Chlorin

    • Source: General chemical liter
    • Context: Fundamental radical chain propagation steps and termination issues.[7][8]

Sources

Optimization

Optimal temperature for storage of Methyl 2-chloro-2-(4-nitrophenyl)acetate

A Guide for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: What is the optimal storage temperature for Methyl 2-chloro-2-(4-nitrophenyl)acetate? For long-term stability,...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for Methyl 2-chloro-2-(4-nitrophenyl)acetate?

For long-term stability, it is recommended to store Methyl 2-chloro-2-(4-nitrophenyl)acetate in a cool, dry, and well-ventilated area. While some suppliers of similar substituted phenylacetates suggest room temperature storage, to maintain the highest product quality and minimize potential degradation, storage in a freezer is a best practice.[1][2] The key is to keep the container tightly closed to prevent moisture absorption and to store it away from incompatible materials, particularly strong oxidizing agents.

Q2: Why is the storage condition so critical for this compound?

The structure of Methyl 2-chloro-2-(4-nitrophenyl)acetate contains two key features that influence its stability: an α-chloro ester and a nitro-substituted aromatic ring. The α-chloro group makes the benzylic carbon highly electrophilic and susceptible to nucleophilic attack. The para-nitro group, being a strong electron-withdrawing group, further enhances this reactivity. This makes the compound prone to degradation via pathways like hydrolysis if exposed to moisture.

Q3: What are the primary degradation pathways for this compound?

The primary degradation pathway of concern is hydrolysis. The ester functional group can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of moisture and acid or base catalysts. Additionally, the benzylic chloride is susceptible to nucleophilic substitution by water or other nucleophiles, which would lead to the formation of the corresponding alcohol.

Q4: Is Methyl 2-chloro-2-(4-nitrophenyl)acetate sensitive to air?

While not pyrophoric, good laboratory practice for handling reactive organic compounds suggests minimizing exposure to atmospheric oxygen and moisture. For long-term storage or when handling small, precise quantities for sensitive reactions, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon).

Q5: What are some signs of degradation?

Visual inspection may reveal a change in color or the presence of solid precipitates. A common indicator of hydrolysis would be a change in the pH of a solution if the compound is dissolved. For a more definitive assessment of purity, analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) are recommended.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of Methyl 2-chloro-2-(4-nitrophenyl)acetate in your experiments.

Issue 1: Low or No Reactivity in Nucleophilic Substitution Reactions

Possible Cause:

  • Degraded Reagent: The compound may have hydrolyzed or degraded during storage, reducing the concentration of the active starting material.

  • Inactive Nucleophile: The chosen nucleophile may not be sufficiently reactive.

  • Inappropriate Solvent: The solvent may not be suitable for the reaction, hindering the solubility of reactants or the reaction mechanism.

  • Incorrect Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reactivity.

Detailed Steps:

  • Verify Reagent Purity: Before troubleshooting the reaction, confirm the purity of your Methyl 2-chloro-2-(4-nitrophenyl)acetate using an appropriate analytical method.

  • Assess Nucleophile Strength: Consider the pKa of the conjugate acid of your nucleophile. A stronger nucleophile may be required.

  • Solvent Selection: For SN2 reactions, polar aprotic solvents like DMSO or DMF are often effective. For SN1-type reactions, polar protic solvents may be necessary.

  • Temperature Optimization: Gradually increase the reaction temperature and monitor the progress by TLC or other methods.

Issue 2: Formation of Multiple Products or Impurities

Possible Cause:

  • Side Reactions: The benzylic chloride can undergo elimination reactions (E1 or E2) in the presence of a strong base, leading to the formation of an alkene.

  • Over-reaction: If the product of the initial reaction is also reactive under the reaction conditions, subsequent reactions can occur.

  • Hydrolysis: Presence of water in the reaction mixture can lead to the formation of the corresponding alcohol or carboxylic acid.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for multiple products.

Detailed Steps:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Consider performing the reaction under an inert atmosphere.

  • Control Basicity: If an elimination byproduct is observed, consider using a non-nucleophilic base or a weaker nucleophile. Lowering the reaction temperature can also favor substitution over elimination.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or other techniques to determine the optimal reaction time and prevent the formation of secondary products.

Storage and Handling Protocol

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature Freezer (≤ -20 °C) for long-term storage. Room temperature for short-term use.Minimizes degradation and hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).Prevents reaction with atmospheric moisture and oxygen.
Container Tightly sealed, opaque glass vial or bottle.Protects from light and moisture.
Incompatibilities Strong oxidizing agents, strong bases, and moisture.To prevent unwanted reactions and degradation.
Handling Procedure (Under Inert Atmosphere)
  • Preparation: Dry all glassware in an oven and cool under a stream of inert gas.

  • Inerting: Purge the reaction vessel with nitrogen or argon.

  • Reagent Transfer: Allow the sealed container of Methyl 2-chloro-2-(4-nitrophenyl)acetate to warm to room temperature before opening to prevent condensation of moisture. Use a syringe or cannula to transfer the required amount under a positive pressure of inert gas.

  • Reaction Setup: Add other reagents and solvents under the inert atmosphere.

  • Execution: Maintain a positive pressure of inert gas throughout the reaction.

References

  • Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.4: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

  • Lee, K. S., Adhikary, K. K., Lee, H. W., Lee, B. S., & Lee, I. (2003). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. Organic & biomolecular chemistry, 1(11), 1989–1994. [Link]

  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • University of Illinois Springfield. (n.d.). Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Alpha Halogenation. Retrieved from [Link]

  • G. Cravotto, et al. (2025, April 17). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances. [Link]

  • Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive C13 NMR Chemical Shift Guide: Methyl 2-chloro-2-(4-nitrophenyl)acetate vs. Predictive Models

Executive Summary Accurate structural elucidation of halogenated nitroaromatics is a critical bottleneck in pharmaceutical intermediate validation. For complex molecules like Methyl 2-chloro-2-(4-nitrophenyl)acetate , re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate structural elucidation of halogenated nitroaromatics is a critical bottleneck in pharmaceutical intermediate validation. For complex molecules like Methyl 2-chloro-2-(4-nitrophenyl)acetate , relying solely on automated NMR prediction algorithms can lead to misassigned quaternary carbons due to competing electronic effects. This guide objectively compares empirically derived


C NMR chemical shifts against industry-standard predictive models (ChemDraw and ACD/Labs). By providing a self-validating experimental workflow, researchers can confidently distinguish between algorithmic artifacts and true mechanistic deshielding effects.

Mechanistic Context & Structural Analysis

Methyl 2-chloro-2-(4-nitrophenyl)acetate features a highly polarized structural scaffold. The


-carbon is simultaneously deshielded by a highly electronegative chlorine atom and an ester carbonyl. Concurrently, the aromatic ring is subjected to the strong inductive and resonance electron-withdrawing effects of a para-nitro group.

Automated prediction tools often struggle to accurately compute the synergistic deshielding at the


 and 

positions. To establish a reliable baseline, we derive the empirical shifts by applying standard aromatic substituent additivity rules to the experimentally verified baseline spectrum of the non-nitrated analog, methyl 2-chloro-2-phenylacetate[1].

Data Presentation: Empirical vs. Predictive Models

The following table compares the empirically derived reference shifts against predictions generated by ChemDraw (Revvity Signals)[2] and ACD/Labs NMR Predictors[3].

Carbon PositionEmpirical Reference (ppm)ChemDraw Predictor (ppm)ACD/Labs Predictor (ppm)Mechanistic Causality (Shift Rationale)
C=O (Ester) 168.2168.5168.1Highly deshielded by the adjacent electronegative oxygen atoms.
C-4' (C-NO

)
149.2148.8149.5Extreme deshielding due to strong inductive and resonance electron-withdrawing effects of the nitro group.
C-1' (C-ipso) 141.9140.5142.1Deshielded by the adjacent

-chloroacetate moiety. ChemDraw typically underestimates this synergistic effect.
C-2', C-6' (ortho to CH) 128.8129.1128.6Mild shielding from the meta-nitro group relative to standard aromatics.
C-3', C-5' (ortho to NO

)
124.0123.5124.2Strong shielding via resonance electron donation from the aromatic ring to the nitro group.
C-

(CH-Cl)
59.458.260.1Deshielded by both the highly electronegative chlorine atom and the adjacent ester carbonyl.
O-CH

53.453.153.5Standard methoxy shift, slightly influenced by the distant electron-withdrawing system.

Note: Empirical reference values are extrapolated from the verified base spectrum of methyl 2-chloro-2-phenylacetate (


 168.8, 135.7, 129.3, 128.9, 127.9, 58.9, 53.3)[1].

Experimental Protocol: High-Fidelity C NMR Acquisition

To validate the shifts of Methyl 2-chloro-2-(4-nitrophenyl)acetate in the laboratory, standard


C NMR protocols are insufficient. The quaternary carbons (C-4' and C-1') lack attached protons, resulting in poor dipole-dipole relaxation and extremely long 

relaxation times. The following self-validating protocol ensures quantitative signal integration and prevents the loss of critical quaternary signals.
Step-by-Step Methodology
  • Sample Preparation: Dissolve 50 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl

    
    ). Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard. Filter the solution through glass wool into a 5 mm precision NMR tube to remove particulate matter, ensuring a perfectly homogenous magnetic field.
    
  • Relaxation Optimization: Add 2-3 mg of Chromium(III) acetylacetonate[Cr(acac)

    
    ] to the sample. Causality:  Cr(acac)
    
    
    
    acts as a paramagnetic relaxation reagent. It drastically shortens the
    
    
    relaxation time of the quaternary C-NO
    
    
    and C-ipso carbons, allowing for quantitative integration without requiring
    
    
    second delays between scans.
  • Pulse Sequence Selection: Select an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker systems). Causality: Standard proton decoupling (WALTZ-16) induces the Nuclear Overhauser Effect (NOE), which artificially inflates the signal of protonated carbons while leaving quaternary carbons weak. Inverse-gated decoupling suppresses NOE, ensuring that signal intensity strictly correlates with the carbon count.

  • Data Acquisition: Set the relaxation delay (

    
    ) to 2-5 seconds. Acquire a minimum of 512 scans at 298 K to achieve a high signal-to-noise ratio (SNR), which is crucial for resolving the C-
    
    
    
    carbon that may be slightly broadened by quadrupolar coupling to the chlorine atom.
  • Processing & Validation: Apply a line broadening (LB) of 1.0 Hz before Fourier Transformation. Phase and baseline correct manually. Reference the TMS peak to exactly 0.0 ppm.

Visual Workflow

NMR_Workflow N1 1. Sample Preparation (50 mg in CDCl3 + TMS) N2 2. Relaxation Optimization (D1 = 2-5s for Quaternary C) N1->N2 N3 3. Pulse Sequence Selection (Inverse Gated Decoupling) N2->N3 N4 4. Data Acquisition (>512 Scans, 298 K) N3->N4 N5 5. Fourier Transform & Phase Correction N4->N5 N6 6. Signal Assignment & Empirical Validation N5->N6

Figure 1: High-fidelity 13C NMR acquisition workflow for halogenated nitroaromatics.

Conclusion & Best Practices

While predictive tools like ACD/Labs and ChemDraw provide excellent preliminary estimations for standard organic frameworks, they frequently exhibit deviations of 1.5 to 2.0 ppm when predicting highly polarized, multi-substituted aromatic systems like Methyl 2-chloro-2-(4-nitrophenyl)acetate. ACD/Labs generally provides a tighter correlation for the


 position due to its extensive neural network training on halogenated aromatics[3], whereas ChemDraw excels in predicting the aliphatic ester side-chain[2]. For rigorous drug development validation, researchers must employ inverse-gated decoupling techniques paired with paramagnetic relaxation agents to empirically confirm these computationally derived chemical shifts.

References

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates Source: Molecules (MDPI), 2011, 16(7), 5665-5673. URL:[Link]

  • ACD/Labs NMR Predictors: 1H, 13C, 15N, 19F, 31P NMR Prediction Source: Advanced Chemistry Development, Inc. (ACD/Labs) URL:[Link]

  • ChemDraw Professional & Signals ChemDraw Source: Revvity Signals Software URL:[Link]

Sources

Comparative

Comparative Mass Spectrometry Fragmentation Guide: Methyl 2-chloro-2-(4-nitrophenyl)acetate

Executive Summary & Analytical Challenge In drug development and synthetic chemistry, accurately characterizing halogenated nitroaromatic esters is critical for verifying synthetic intermediates and tracking metabolic de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

In drug development and synthetic chemistry, accurately characterizing halogenated nitroaromatic esters is critical for verifying synthetic intermediates and tracking metabolic degradation. Methyl 2-chloro-2-(4-nitrophenyl)acetate (CAS: 148582-35-8) [1] presents a unique analytical challenge due to the presence of three distinct reactive motifs: a methyl ester, an alpha-chlorine atom, and a para-nitro group.

This guide objectively compares the structural elucidation performance of two primary analytical platforms—Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By dissecting the fragmentation causality of this specific compound, we provide researchers with a self-validating framework for choosing the optimal mass spectrometry workflow.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

GC-EI-MS: The "Hard" Ionization Approach

Electron Ionization (EI) at 70 eV is a high-energy process that strips an electron from the molecule, creating a highly unstable radical cation (M+•)[2]. For Methyl 2-chloro-2-(4-nitrophenyl)acetate, the molecular ion appears at m/z 229. Because chlorine naturally occurs as


Cl and 

Cl in a roughly 3:1 ratio, any fragment retaining the chlorine atom acts as a self-validating system , displaying a characteristic M / M+2 isotopic doublet.

Causality of Fragmentation:

  • Alpha-Cleavage (Ester): The radical cation undergoes rapid alpha-cleavage to stabilize the charge. Loss of the methoxy radical (•OCH

    
    , -31 Da) yields m/z 198[2][3].
    
  • Benzylic Stabilization: A more thermodynamically favorable alpha-cleavage involves the loss of the entire ester group (•COOCH

    
    , -59 Da), generating a highly resonance-stabilized 4-nitro-alpha-chlorobenzyl cation at m/z 170. This is typically the base peak[3].
    
  • Halogen Loss: Direct cleavage of the chlorine radical (•Cl, -35 Da) yields m/z 194. Crucially, this peak lacks the 3:1 isotope pattern, confirming the loss of the halogen.

EIMS M M+• (m/z 229/231) C9H8ClNO4 F1 [M - •OCH3]+ m/z 198/200 M->F1 - •OCH3 (-31 Da) Alpha Cleavage F2 [M - •COOCH3]+ m/z 170/172 M->F2 - •COOCH3 (-59 Da) Alpha Cleavage F3 [M - •Cl]+ m/z 194 M->F3 - •Cl (-35 Da) Halogen Loss F4 [M - •COOCH3 - •NO2]+ m/z 124/126 F2->F4 - •NO2 (-46 Da) Nitro Cleavage

EI-MS fragmentation pathways of Methyl 2-chloro-2-(4-nitrophenyl)acetate.

LC-ESI-MS/MS: The "Soft" Ionization Approach

Electrospray Ionization (ESI) is a soft ionization technique. While positive mode ESI can yield[M+H]


 ions, negative mode ESI  is vastly superior for this compound.

Causality of Fragmentation: The alpha-proton (located on the carbon bearing the chlorine and ester) is highly acidic due to the combined electron-withdrawing effects of the ester, chlorine, and para-nitro groups. This facilitates efficient deprotonation to form [M-H]


 at m/z 228.

During Collision-Induced Dissociation (CID), nitroaromatic compounds frequently violate the standard even-electron rule. Instead of neutral losses, they expel open-shell molecules like NO• and NO


• to form highly stable distonic radical anions[4].
  • Radical Expulsion: Loss of NO• (-30 Da) yields m/z 198, and loss of NO

    
    • (-46 Da) yields m/z 182[4].
    
  • Neutral Loss: Elimination of HCl (-36 Da) generates a conjugated alkene at m/z 192.

ESIMS M [M-H]- (m/z 228/230) Deprotonated Molecule F1 [M-H - NO•]-• m/z 198/200 M->F1 - NO• (-30 Da) Radical Loss F2 [M-H - NO2•]-• m/z 182/184 M->F2 - NO2• (-46 Da) Radical Loss F3 [M-H - HCl]- m/z 192 M->F3 - HCl (-36 Da) Neutral Loss

ESI-MS/MS negative ion CID fragmentation of the deprotonated molecule.

Quantitative Data Comparison

The following table summarizes the diagnostic ions used to validate the structure across both platforms. The presence or absence of the 3:1 isotope pattern acts as the primary validation checkpoint for structural assignment.

PlatformIonization ModePrecursor (m/z)Key Fragment (m/z)Mass Loss (Da)Mechanistic AssignmentIsotope Pattern (

Cl/

Cl)
GC-EI-MS Hard (70 eV)229198-31 (•OCH

)
Alpha-cleavage (ester)3:1 (Retained)
GC-EI-MS Hard (70 eV)229170-59 (•COOCH

)
Alpha-cleavage (benzylic)3:1 (Retained)
GC-EI-MS Hard (70 eV)229194-35 (•Cl)Halogen cleavageNone (Lost)
LC-ESI-MS/MS Soft (Negative)228198-30 (NO•)Distonic radical loss3:1 (Retained)
LC-ESI-MS/MS Soft (Negative)228182-46 (NO

•)
Nitro radical loss3:1 (Retained)
LC-ESI-MS/MS Soft (Negative)228192-36 (HCl)Neutral eliminationNone (Lost)

Standardized Experimental Protocols

To ensure reproducibility and self-validation, the following step-by-step methodologies must be strictly adhered to.

Protocol A: GC-EI-MS Structural Fingerprinting

Best for: Library matching, confirming halogen presence, and analyzing volatile synthetic batches.

  • Sample Preparation: Dissolve the analyte in GC-grade ethyl acetate to a final concentration of 1.0 mg/mL. Ensure the solvent is anhydrous to prevent ester hydrolysis.

  • Injection Parameters: Inject 1.0 µL using a split ratio of 10:1. Set the inlet temperature to 250°C.

  • Chromatographic Separation: Utilize a standard 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Use ultra-high purity Helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Thermal Gradient: Initial oven temperature at 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Acquisition: Set the transfer line to 280°C and the EI ion source to 230°C. Apply an electron energy of exactly 70 eV. Scan range: m/z 50–350.

Protocol B: LC-ESI-MS/MS Targeted Quantification

Best for: Trace-level quantification in biological matrices, metabolite tracking, and avoiding thermal degradation.

  • Sample Preparation: Dissolve the analyte in Methanol/Water (50:50, v/v) to a final concentration of 10 µg/mL.

  • Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 100 × 2.1 mm, 1.8 µm particle size) maintained at 40°C.

  • Mobile Phase Gradient:

    • Solvent A: 0.1% Formic acid in LC-MS grade Water.

    • Solvent B: 0.1% Formic acid in LC-MS grade Acetonitrile.

    • Run a linear gradient from 10% B to 90% B over 8 minutes at a flow rate of 0.3 mL/min.

  • MS Source Parameters: Operate in ESI Negative mode. Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Tandem MS (CID): Isolate the [M-H]

    
     precursor (m/z 228) in Q1. Apply a collision energy (CE) sweep of 15–30 eV using Argon as the collision gas in Q2. Monitor product ions (m/z 198, 182, 192) in Q3.
    

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionis
  • Mass Spectrometry: Fragment
  • Fragmentation mechanisms in electron impact mass spectrometry. Roskilde University.
  • 2-nitrophenyl acet

Sources

Validation

High-Resolution Purity Analysis of Methyl 2-chloro-2-(4-nitrophenyl)acetate: A Comparative Guide to Phenyl-Hexyl vs. C18 HPLC Methodologies

As pharmaceutical intermediates grow in structural complexity, legacy analytical methods often fall short in resolving closely related impurities. Methyl 2-chloro-2-(4-nitrophenyl)acetate —a highly functionalized buildin...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical intermediates grow in structural complexity, legacy analytical methods often fall short in resolving closely related impurities. Methyl 2-chloro-2-(4-nitrophenyl)acetate —a highly functionalized building block featuring a reactive


-chloro ester and a strongly electron-withdrawing nitroaromatic ring—presents a specific chromatographic challenge.

This guide objectively compares the performance of a modern Phenyl-Hexyl UHPLC method against a traditional C18 HPLC method for the purity analysis of this compound. By moving beyond basic hydrophobicity and exploiting orthogonal


 interactions, we establish a self-validating, high-resolution protocol designed for rigorous drug development workflows.

Mechanistic Rationale: The Limits of Hydrophobicity

In conventional reversed-phase chromatography, Octadecylsilane (C18) columns rely predominantly on hydrophobic dispersion forces. While effective for diverse mixtures, C18 phases frequently fail to achieve baseline resolution for nitroaromatic positional isomers and des-halogenated impurities. Because the ortho-nitro isomer and the des-chloro derivative of Methyl 2-chloro-2-(4-nitrophenyl)acetate share nearly identical hydrophobic footprints with the main compound, C18 methods typically result in peak tailing and co-elution.

The Phenyl-Hexyl Advantage: To resolve these critical impurities, we must exploit the electronic properties of the analyte. The nitro group on the analyte acts as a strong electron-withdrawing group, creating an electron-deficient (


-acceptor) aromatic ring. A Phenyl-Hexyl stationary phase features a phenyl ring tethered via a 6-carbon alkyl spacer. This phase acts as a 

-electron donor, establishing strong

interactions with the analyte.

As documented in environmental and pharmaceutical analyses of nitroaromatics, such as those outlined in [1] and supported by column selectivity studies [2], Phenyl-Hexyl phases offer superior steric and electronic selectivity.

Causality of Elution Order on Phenyl-Hexyl:

  • Impurity B (Free Acid): Hydrolysis of the methyl ester yields a highly polar carboxylic acid, which elutes first.

  • Impurity A (Des-chloro): Lacking the lipophilic chlorine atom, this impurity is more polar than the main peak and elutes second.

  • Impurity C (Ortho-isomer): In the ortho-position, steric hindrance between the nitro group and the bulky

    
    -chloro acetate moiety twists the nitro group out of the aromatic plane. This disrupts the planarity of the 
    
    
    
    -system, weakening its
    
    
    interaction with the stationary phase and causing it to elute before the para-isomer.
  • Main Peak (Para-isomer): The para-substitution allows the aromatic ring to remain planar, maximizing

    
     stacking with the Phenyl-Hexyl ligand and resulting in the strongest retention.
    

Comparative Performance Data

The following tables summarize the quantitative performance of both methodologies. The data demonstrates that the Phenyl-Hexyl method not only reduces the run time by over 50% but also achieves baseline resolution (


) for all critical pairs, meeting the stringent requirements of  [3].
Table 1: Chromatographic Method Comparison
ParameterLegacy Method (C18)Optimized Method (Phenyl-Hexyl)
Stationary Phase Octadecylsilane (C18), 150 x 4.6 mm, 5 µmCSH Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm
Mobile Phase Water / Methanol (Isocratic 40:60)0.1% Formic Acid in Water / ACN (Gradient)
Flow Rate 1.0 mL/min0.4 mL/min
Run Time 25.0 minutes12.0 minutes
Primary Interaction Hydrophobic DispersionHydrophobic +

Stacking + Dipole
Table 2: Comparative Resolution and Retention Data
AnalyteRel. Retention Time (C18)Resolution (

) (C18)
Rel. Retention Time (Phenyl-Hexyl)Resolution (

) (Phenyl-Hexyl)
Impurity B (Acid)0.45-0.30-
Impurity A (Des-chloro)0.921.10.756.8
Impurity C (Ortho-isomer)1.050.80.884.2
Main Peak (Para-isomer)1.00 Co-elutes 1.00 5.5

(Note: Resolution is calculated relative to the immediately preceding peak. An


 value 

2.0 indicates complete baseline separation).

Self-Validating Experimental Protocol

A method is only as reliable as its daily validation. The following step-by-step protocol embeds a System Suitability Test (SST) as a self-validating gate. If the column becomes fouled with lipids or metal ions, the


 selectivity will degrade, and the system will automatically fail the SST, preventing the generation of compromised data.
Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Causality Note: Formic acid (0.1% v/v) suppresses the ionization of the residual carboxylic acid impurity (Impurity B), ensuring it elutes as a sharp, symmetrical peak rather than a broad smear.

  • Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

Step 2: Sample & Standard Preparation
  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Sample Preparation: Accurately weigh 10.0 mg of Methyl 2-chloro-2-(4-nitrophenyl)acetate and dissolve in 10.0 mL of Diluent to achieve a 1.0 mg/mL concentration. Causality Note: Matching the diluent precisely to the initial gradient conditions prevents solvent-mismatch band broadening, which is fatal to the resolution of early-eluting impurities.

  • SST Resolution Mix: Prepare a solution containing 0.1 mg/mL of the Main Peak and 0.01 mg/mL of Impurity C (Ortho-isomer) in the Diluent.

Step 3: UHPLC Gradient Conditions

Program the UHPLC system with the following gradient at a flow rate of 0.4 mL/min and a column temperature of 40°C:

  • 0.0 - 1.0 min: 20% B (Isocratic hold to focus the analyte band)

  • 1.0 - 8.0 min: 20% B

    
     80% B (Linear gradient for separation)
    
  • 8.0 - 10.0 min: 80% B (Column wash)

  • 10.0 - 12.0 min: 20% B (Re-equilibration)

Step 4: Execution of the Self-Validating Workflow
  • Inject 2.0 µL of the SST Resolution Mix .

  • Evaluate the chromatogram at 254 nm. The system is validated only if the resolution (

    
    ) between Impurity C and the Main Peak is 
    
    
    
    2.0, and the tailing factor is
    
    
    1.5.
  • If criteria are met, proceed with the sample cohort. If not, abort the run, perform column maintenance, and re-equilibrate.

Workflow Visualization

The logical relationship of the self-validating protocol is mapped below.

HPLC_Workflow Prep Sample Preparation (1.0 mg/mL in Diluent) SST System Suitability Test (Inject Resolution Mix) Prep->SST Eval Rs > 2.0 & Tailing < 1.5? SST->Eval Fail System Maintenance & Re-equilibration Eval->Fail No Pass Execute Sample Cohort (Phenyl-Hexyl UHPLC) Eval->Pass Yes Fail->SST Data Data Processing & ICH Q2(R1) Validation Pass->Data

Self-validating HPLC workflow ensuring system suitability prior to purity analysis.

References

  • U.S. Environmental Protection Agency (EPA). "Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC)." SW-846 Update IVB. URL:[Link]

  • GL Sciences. "InertSustain Phenylhexyl: Providing Alternative Selectivity to C18 Phases." Technical Application Note. URL:[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." ICH Quality Guidelines. URL:[Link]

Comparative

A Comparative Guide to the Reactivity of Methyl 2-chloro-2-(4-nitrophenyl)acetate and its 2-bromo Analog

Introduction: The Critical Role of Halogenated Acetates in Synthesis In the landscape of pharmaceutical and fine chemical synthesis, α-halo-α-aryl acetates serve as versatile and highly valuable building blocks. Their ut...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Halogenated Acetates in Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, α-halo-α-aryl acetates serve as versatile and highly valuable building blocks. Their utility stems from the dual reactivity conferred by the ester and the benzylic halide functionalities. Specifically, compounds like Methyl 2-chloro-2-(4-nitrophenyl)acetate and its bromo-analog are pivotal intermediates. The electron-withdrawing nitro group at the para-position significantly influences the reactivity at the benzylic carbon, making these substrates particularly interesting for nucleophilic substitution reactions.

This guide provides an in-depth, objective comparison of the reactivity of the chloro and bromo analogs. Understanding the nuanced differences in their reaction kinetics is paramount for researchers in drug development and process chemistry, as the choice of the halogen can dramatically impact reaction rates, yields, and overall process efficiency. We will delve into the underlying mechanistic principles, supported by established chemical theory and experimental data, to provide a clear rationale for selecting the optimal substrate for a given synthetic transformation.

Theoretical Framework: Unpacking the Role of the Halogen Leaving Group

The core difference in reactivity between these two compounds lies in the identity of the halogen atom, which functions as the leaving group in nucleophilic substitution reactions.[1] These reactions, which involve the replacement of the leaving group by an incoming nucleophile, primarily proceed via two limiting mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).[1][2]

For the substrates , the reaction pathway is heavily skewed towards the SN1 mechanism. The benzylic carbon, attached to the 4-nitrophenyl ring, can effectively stabilize a positive charge. This allows for the formation of a relatively stable carbocation intermediate upon departure of the halide, a hallmark of the SN1 pathway.[3][4] In the SN1 mechanism, the rate-determining step is the initial, unimolecular ionization of the substrate to form this carbocation and the halide anion.[3]

G cluster_0 Rate-Determining Step (S_N1) cluster_1 Fast Step Substrate Methyl 2-halo-2-(4-nitrophenyl)acetate TS Transition State (C-X bond breaking) Substrate->TS Carbocation Benzylic Carbocation Intermediate TS->Carbocation Slow Halide Halide Anion (X⁻) TS->Halide Product Substituted Product Carbocation->Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Caption: SN1 mechanism for Methyl 2-halo-2-(4-nitrophenyl)acetate.

The efficiency of this rate-determining step is almost entirely dependent on the leaving group ability of the halide. A better leaving group is one that can depart more readily, which corresponds to a more stable anion. Key factors determining leaving group ability are:

  • Basicity: Good leaving groups are weak bases.[5][6] Strong acids have weak conjugate bases. Since HBr is a stronger acid than HCl, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) and therefore a better leaving group.[6]

  • Polarizability: This refers to the ability of the electron cloud of an atom to be distorted. Bromide is larger and its electrons are held less tightly than chloride's.[7] This allows the negative charge to be dispersed over a larger volume in the transition state as the C-X bond breaks, leading to greater stabilization and a lower activation energy.[5][7]

Consequently, the C-Br bond is weaker than the C-Cl bond, requiring less energy to break, which further accelerates the ionization step.

Comparative Reactivity: The Bromo Analog Exhibits Superior Performance

Based on the fundamental principles outlined above, Methyl 2-bromo-2-(4-nitrophenyl)acetate is significantly more reactive than Methyl 2-chloro-2-(4-nitrophenyl)acetate in nucleophilic substitution reactions.

The rate of reaction is dictated by the departure of the leaving group. Because bromide is a superior leaving group to chloride, the formation of the critical carbocation intermediate occurs much faster with the bromo-substrate.[3][7] This translates directly to faster overall reaction times and often allows for milder reaction conditions (e.g., lower temperatures), which can be crucial for preventing side reactions and decomposition of sensitive functional groups.

Quantitative Data from Analogous Systems

While direct kinetic data for these specific esters may not be readily available in comparative literature, the effect of the halogen leaving group is a well-documented and consistent phenomenon. We can examine the solvolysis rates of analogous tertiary alkyl halides, which also react via an SN1 mechanism, to quantify this difference.

CompoundSolventRate Constant (k) at 25 °C (s⁻¹)Relative Rate
tert-Butyl Chloride80% Ethanol/20% Water1.0 x 10⁻⁵1
tert-Butyl Bromide80% Ethanol/20% Water4.1 x 10⁻⁴41

This table presents representative data for a model SN1 system to illustrate the magnitude of the leaving group effect. Data adapted from established physical organic chemistry principles.[7]

The data clearly shows that the bromide analog reacts over 40 times faster than the chloride analog under identical conditions.[7] This substantial rate enhancement is directly attributable to the better leaving group ability of bromide and provides a strong quantitative basis for predicting the enhanced reactivity of Methyl 2-bromo-2-(4-nitrophenyl)acetate over its chloro counterpart.

Experimental Protocol: Kinetic Analysis via Solvolysis

To empirically validate the reactivity difference, a solvolysis experiment can be performed. In this workflow, the solvent (e.g., aqueous ethanol) acts as the nucleophile. The reaction produces a hydrohalic acid (HCl or HBr), the rate of which can be monitored by titration.

Objective: To determine and compare the first-order rate constants (k) for the solvolysis of Methyl 2-chloro-2-(4-nitrophenyl)acetate and Methyl 2-bromo-2-(4-nitrophenyl)acetate.
Materials:
  • Methyl 2-chloro-2-(4-nitrophenyl)acetate

  • Methyl 2-bromo-2-(4-nitrophenyl)acetate

  • Solvent: 80:20 (v/v) Ethanol/Water

  • Standardized Sodium Hydroxide (NaOH) solution (~0.02 M)

  • Phenolphthalein indicator

  • Constant temperature water bath (set to 25 °C)

  • Burette, pipettes, and Erlenmeyer flasks

Step-by-Step Methodology:
  • Solution Preparation: Prepare a stock solution of each halide (~0.1 M) in the 80:20 ethanol/water solvent. This step should be done immediately before the experiment begins to minimize premature solvolysis.

  • Reaction Initiation: Pipette a known volume (e.g., 50.0 mL) of the halide stock solution into an Erlenmeyer flask and place it in the constant temperature bath. Start a timer the moment the flask is submerged. This is t=0.

  • Aliquot Quenching: At regular, recorded time intervals (e.g., every 15 minutes for the bromo-compound, every 2 hours for the chloro-compound), withdraw a precise aliquot (e.g., 5.00 mL) of the reaction mixture. Immediately add this aliquot to a separate flask containing cold acetone to effectively stop (quench) the reaction.

  • Titration: Add 2-3 drops of phenolphthalein indicator to the quenched aliquot. Titrate the solution with the standardized NaOH solution until a faint, persistent pink color is observed. Record the volume of NaOH used. This volume corresponds to the amount of H-X acid produced up to that time point.

  • Infinity Point: To determine the concentration of acid at 100% reaction completion (the "infinity" point), seal a sample of the initial stock solution and heat it in a sealed container at a higher temperature (e.g., 60 °C) for several hours to drive the reaction to completion. Cool and titrate an aliquot as described above.

  • Data Analysis: The first-order rate constant (k) is determined by plotting ln(V∞ - Vt) versus time (t), where V∞ is the volume of NaOH for the infinity point and Vt is the volume at time t. The plot should yield a straight line with a slope of -k.

Caption: Experimental workflow for kinetic analysis of solvolysis.

Conclusion and Practical Recommendations

For researchers, scientists, and drug development professionals, this has clear practical implications:

  • For Faster Reactions: When rapid reaction kinetics are desired, the bromo-analog is the substrate of choice.

  • For Milder Conditions: The increased reactivity of the bromo compound may allow for the use of lower temperatures or weaker nucleophiles, preserving sensitive functionalities elsewhere in the molecule.

  • Cost vs. Reactivity: While bromo-compounds are often more expensive than their chloro counterparts, the increased reactivity can lead to higher throughput, reduced energy consumption, and potentially higher yields, which may offset the initial material cost in a process chemistry setting.

The selection between these two valuable intermediates should therefore be a deliberate choice based on the specific kinetic and thermodynamic requirements of the synthetic step.

References

  • Chemistry LibreTexts. 11.5: Characteristics of the SN1 Reaction. [Link]

  • OpenStax. 11.5 Characteristics of the SN1 Reaction - Organic Chemistry. [Link]

  • MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • YouTube. Leaving Group Stability - SN1 and SN2 Reactions. [Link]

  • Dalal Institute. Aliphatic Nucleophilic Substitution. [Link]

  • Neuman, R. C. Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]

  • Canadian Journal of Chemistry. Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. [Link]

  • ResearchGate. Nucleophilic substitution of alpha-haloenones with phenols. [Link]

  • Master Organic Chemistry. What Makes A Good Leaving Group?. [Link]

  • CK-12 Foundation. Nucleophilic Substitution Reactions - Haloalkanes. [Link]

  • National Center for Biotechnology Information. 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. [Link]

  • Academia.edu. Kinetics of the hydrolysis of acetic anhydride and the reaction of 4-nitrophenyl acetate with imidazole in aqueous-organic mixed solvents. [Link]

  • MDPI. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. [Link]

  • National Center for Biotechnology Information. Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. [Link]

  • Journal of Emerging Investigators. Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates. [Link]

  • ScienceDirect. Kinetic study of the proton transfer reaction between 1-nitro-1-(4-nitrophenyl)alkanes and P1-t-Bu phosphazene base in THF solvent. [Link]

  • ResearchGate. Kinetics of p - Nitrophenyl acetate hydrolysis catalyzed by α- Chymotrypsin in presence of polyethylene glycol. [Link]

  • ResearchGate. 4-Nitrophenyl 2-bromo-2-methylpropanoate. [Link]

Sources

Validation

Technical Comparison Guide: Reference Standards for Methyl 2-chloro-2-(4-nitrophenyl)acetate

Executive Summary & Molecular Profile Methyl 2-chloro-2-(4-nitrophenyl)acetate is a critical, high-reactivity intermediate often employed in the synthesis of semi-synthetic antibiotics, non-steroidal anti-inflammatory dr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profile

Methyl 2-chloro-2-(4-nitrophenyl)acetate is a critical, high-reactivity intermediate often employed in the synthesis of semi-synthetic antibiotics, non-steroidal anti-inflammatory drugs (NSAIDs), and phenylglycine derivatives. Its structural lability—specifically the susceptibility of the


-chloro ester moiety to hydrolysis and elimination—presents a unique challenge for analytical standardization.

This guide objectively compares the available grades of reference standards, arguing that for this specific class of labile alkyl halides, the industry-standard "Certificate of Analysis" provided by general chemical vendors is frequently insufficient for quantitative applications. We propose a rigorous In-House Qualification protocol as the superior alternative to reliance on commercial "Research Grade" materials.

Molecular Identity[1][2]
  • IUPAC Name: Methyl 2-chloro-2-(4-nitrophenyl)acetate[1][2]

  • Structure: An

    
    -chloro ester with a para-nitro electron-withdrawing group.
    
  • Critical Reactivity: The electron-withdrawing nitro group increases the acidity of the

    
    -proton, making the compound prone to racemization (if chiral) and hydrolysis to Methyl 2-hydroxy-2-(4-nitrophenyl)acetate  or 2-chloro-2-(4-nitrophenyl)acetic acid .
    

Comparative Analysis: Standard Grades

For a researcher or QC scientist, the choice of reference standard dictates the accuracy of potency assignment. Below is a comparison of the three primary tiers of standards available for this molecule.

FeatureTier 1: Commercial Research Grade Tier 2: Analytical Reference Standard Tier 3: In-House Qualified Primary Standard (Recommended)
Primary Use Synthetic starting materialQualitative ID (Retention time marker)Quantitative Assay (Potency assignment)
Purity Definition % Area (HPLC/GC) % Chromatographic Purity % w/w (Mass Balance or qNMR)
Traceability NoneVendor Batch DataSI-Traceable (via NIST/BIPM internal standard)
Uncertainty Unknown (ignores salt/solvents)Defined for chromatography onlyFully calculated Uncertainty Budget (

)
Water/Solvent Not quantifiedListed but often not factored into potencyQuantified (KF/ROI/GC-HS) and subtracted
Risk Factor High: Overestimates potency by 2-5%Medium: Good for ID, risky for assayLow: The only valid option for GMP release
The "Purity Trap" in Commercial Standards

Most commercial vendors supply this molecule with a purity of ">97%". However, this is typically derived from HPLC Area Normalization .

  • The Flaw: Area normalization assumes all impurities elute and have the same extinction coefficient. It ignores moisture (hygroscopic degradation), inorganic salts, and residual solvents.

  • The Consequence: A "98% pure" commercial sample may actually have a potency of 92% w/w due to occluded solvents and hydrolysis products that do not absorb UV at the monitored wavelength.

Experimental Protocol: Self-Validating Qualification System

To establish a reliable standard (Tier 3), you must move beyond the vendor label. The following protocol outlines the qNMR (Quantitative NMR) method, which is the gold standard for assigning potency to labile organic standards where chromatographic separation of degrading species is difficult.

Method A: Potency Assignment via 1H-qNMR

Rationale: qNMR measures the molar ratio of the analyte to a certified internal standard (e.g., Maleic Acid or TCNB), independent of extinction coefficients and transparent to inorganic impurities.

Reagents:

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TraceCERT® or equivalent), dried over

    
    .
    
  • Solvent: DMSO-

    
     (prevents rapid hydrolysis compared to 
    
    
    
    ).

Procedure:

  • Accurately weigh

    
     mg of the Methyl 2-chloro-2-(4-nitrophenyl)acetate sample (
    
    
    
    ) and
    
    
    mg of the IS (
    
    
    ) into a glass vial.
  • Dissolve in 1.0 mL DMSO-

    
    . Transfer to an NMR tube immediately.
    
  • Acquisition Parameters:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 60s (Must be 
      
      
      
      of the slowest proton).
    • Scans: 16 or 32.

  • Integration: Integrate the singlet of the IS (non-overlapping region) and the methoxy singlet (

    
     ppm) or the 
    
    
    
    -proton singlet (
    
    
    ppm) of the analyte.

Calculation:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Purity.[3][4][5]
Method B: Stability-Indicating HPLC

Rationale: To monitor the "Use Period" of the standard. The


-chloro ester will degrade into the 

-hydroxy impurity.
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the ester).

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (Nitro chromophore).

  • System Suitability: Resolution (

    
    ) between the parent peak and the hydrolysis product (Methyl 2-hydroxy-2-(4-nitrophenyl)acetate) must be 
    
    
    
    .

Visualization: The Qualification Workflow

The following diagram illustrates the decision matrix for qualifying a reference standard for labile intermediates.

ReferenceStandardWorkflow cluster_tests Orthogonal Testing Start Acquire Raw Material (Commercial Grade) InitialQC Initial ID & Purity Check (HPLC Area %) Start->InitialQC PurityCheck Purity > 98%? InitialQC->PurityCheck Purification Recrystallization (Dry Solvents) PurityCheck->Purification No Characterization Full Characterization Phase PurityCheck->Characterization Yes Purification->InitialQC qNMR 1H-qNMR (Absolute Potency) Characterization->qNMR KF Karl Fischer (Water Content) Characterization->KF ROI Residue on Ignition (Inorganics) Characterization->ROI Assignment Value Assignment (% w/w Calculation) qNMR->Assignment KF->Assignment ROI->Assignment Packaging Aliquot under Argon & Store at -20°C Assignment->Packaging

Caption: Workflow for converting commercial raw material into a qualified Primary Reference Standard.

Stability & Storage Recommendations

Due to the lability of the C-Cl bond in the presence of moisture and the electron-withdrawing effect of the nitro group:

  • Hydrolysis Risk: The compound hydrolyzes 10x faster than simple alkyl esters. Standards must be stored in amber vials with PTFE-lined caps .

  • Solvent Restrictions: Do not store stock solutions in methanol or non-acidified water. Use Anhydrous Acetonitrile or DMSO for stock preparation.

Conclusion

For Methyl 2-chloro-2-(4-nitrophenyl)acetate , the use of commercial "Research Grade" standards without further qualification introduces significant analytical error. The high reactivity of the


-chloro position necessitates a Mass Balance  or qNMR  approach to define potency accurately.

Recommendation:

  • For Early R&D: Commercial Grade (Tier 1) is acceptable if purity is normalized by HPLC area.

  • For GLP/GMP/Release: You must generate a Tier 3 In-House Standard using the qNMR protocol described above.

References

  • International Organization for Standardization. (2016).[7] ISO 17034:2016 General requirements for the competence of reference material producers.[7] ISO.[7][8][9][10] [Link]

  • European Medicines Agency. (2000). ICH Topic Q 7: Good Manufacturing Practice for Active Pharmaceutical Ingredients. EMA. [Link]

  • Saito, T., et al. (2010). "Metrological traceability of purity values of organic reference materials determined by quantitative NMR." Accreditation and Quality Assurance, 15, 407–414. [Link]

  • Guthrie, F. (2020). "Hydrolytic Stability of Alpha-Halo Esters." Master Organic Chemistry. [Link](Note: General mechanistic reference for alpha-halo stability).

Sources

Comparative

Distinguishing Methyl 2-chloro-2-(4-nitrophenyl)acetate from its Regioisomers: A Comprehensive Analytical Guide

Introduction Methyl 2-chloro-2-(4-nitrophenyl)acetate (CAS: 148582-35-8) is a highly versatile electrophilic building block utilized heavily in medicinal chemistry and active pharmaceutical ingredient (API) synthesis [1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-chloro-2-(4-nitrophenyl)acetate (CAS: 148582-35-8) is a highly versatile electrophilic building block utilized heavily in medicinal chemistry and active pharmaceutical ingredient (API) synthesis [1]. During its synthesis—typically achieved via the nitration of methyl 2-chloro-2-phenylacetate or the


-chlorination of methyl 2-(4-nitrophenyl)acetate—regioisomers such as the ortho (2-nitro) and meta (3-nitro) derivatives are frequently generated as byproducts.

For drug development professionals, distinguishing the para isomer from its regioisomeric counterparts is an absolute necessity. Positional isomerism directly dictates the steric profile, binding affinity, and pharmacokinetics of the downstream API. This guide provides an objective, self-validating analytical framework to definitively separate these isomers using orthogonal spectroscopic techniques.

Section 1: Mechanistic Causality in Regioisomer Differentiation

To establish a robust analytical system, one must understand the physical organic causality behind the spectroscopic signatures of these isomers. Differentiation relies on two core principles:

  • Molecular Symmetry and Spin-Spin Coupling : The para (4-nitro) isomer possesses a pseudo-

    
     axis of symmetry across the aromatic ring. This renders the protons ortho to the nitro group chemically equivalent, and the protons meta to the nitro group chemically equivalent. This symmetry results in a highly diagnostic AA'BB' spin system, typically presenting as two distinct doublets [2]. The ortho and meta isomers lack this symmetry, yielding complex, asymmetric multiplets.
    
  • Magnetic Anisotropy and the "Ortho Effect" : The nitro group is strongly electron-withdrawing and generates a pronounced magnetic anisotropic deshielding cone. In the ortho isomer, steric crowding forces the benzylic proton (CH-Cl) into close spatial proximity with the nitro group's deshielding zone, causing a massive downfield chemical shift in

    
    H NMR. Furthermore, under Electron Ionization Mass Spectrometry (EI-MS), the spatial proximity of the ortho-nitro oxygen to the benzylic hydrogen triggers a unique intramolecular hydrogen abstraction known as the "ortho effect," leading to the rapid expulsion of a hydroxyl radical (
    
    
    
    OH) [3].
Section 2: Comparative Analytical Data

The following tables summarize the quantitative spectroscopic benchmarks required to objectively differentiate Methyl 2-chloro-2-(4-nitrophenyl)acetate from its alternatives.

Table 1:


H NMR Chemical Shifts and Splitting Patterns (400 MHz, CDCl

)
RegioisomerAromatic Region (6.5 - 8.5 ppm)Benzylic Proton (CH-Cl)Methoxy Protons (OCH

)
Para (4-NO

)
~8.20 (d, J=8.5 Hz, 2H), ~7.65 (d, J=8.5 Hz, 2H)~5.40 ppm (s, 1H)~3.80 ppm (s, 3H)
Meta (3-NO

)
~8.35 (t, 1H), ~8.20 (ddd, 1H), ~7.85 (dt, 1H), ~7.55 (t, 1H)~5.42 ppm (s, 1H)~3.81 ppm (s, 3H)
Ortho (2-NO

)
~8.05 (dd, 1H), ~7.80 (dd, 1H), ~7.70 (td, 1H), ~7.55 (td, 1H)~6.05 ppm (s, 1H) ~3.80 ppm (s, 3H)

Note: The ~0.6 ppm downfield shift of the benzylic proton is the primary diagnostic marker for the ortho isomer when aromatic signals overlap.

Table 2: Key EI-MS Fragmentation Ions (70 eV)

RegioisomerMolecular Ion [M]

Base Cleavage [M - COOCH

]

Diagnostic "Ortho Effect" Ion
Para (4-NO

)
m/z 229 / 231m/z 170 / 172Absent
Meta (3-NO

)
m/z 229 / 231m/z 170 / 172Absent
Ortho (2-NO

)
m/z 229 / 231m/z 170 / 172[M - OH]

at m/z 212
Section 3: Self-Validating Experimental Protocols

To ensure analytical trustworthiness, the following protocols utilize orthogonal techniques to create a self-validating loop. If NMR symmetry is ambiguous due to overlapping impurities, the MS fragmentation pattern serves as the definitive secondary confirmation.

Protocol A: High-Resolution

H NMR Acquisition
  • Sample Preparation : Dissolve 10–15 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl

    
    , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Instrument Parameters : Load the sample into a 400 MHz or 500 MHz NMR spectrometer. Set the probe temperature to 298 K.

  • Acquisition : Execute a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems). Use a 30° flip angle, a relaxation delay (D1) of 2.0 seconds, and acquire 16 to 32 scans to ensure a high signal-to-noise ratio for the benzylic proton.

  • Processing & Validation : Apply zero-filling to 64k data points and an exponential window function (LB = 0.3 Hz) before Fourier Transformation. Phase and baseline correct the spectrum.

    • Decision Gate: If two distinct doublets integrating to 2H each are observed in the aromatic region, the para isomer is confirmed [4]. If a complex 4H multiplet is observed, proceed to Protocol B.

Protocol B: GC-MS Analysis for Ortho-Effect Validation
  • Sample Preparation : Dilute the sample to 1 mg/mL in GC-grade ethyl acetate.

  • Chromatography : Inject 1

    
    L into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 
    
    
    
    m). Set the inlet temperature to 250°C with a split ratio of 10:1.
  • Oven Program : Hold at 100°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 mins.

  • Mass Spectrometry : Operate the MS in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 50 to 300.

    • Decision Gate: Extract the ion chromatogram for m/z 212. A strong signal at this mass definitively identifies the ortho isomer via the proximity-driven loss of a hydroxyl radical.

Section 4: Analytical Workflows & Mechanistic Pathways

DecisionTree Start Unknown Regioisomer Methyl 2-chloro-2-(nitrophenyl)acetate NMR 1H NMR (Aromatic Region) Start->NMR Para Para Isomer (4-NO2) NMR->Para 2 Doublets (AA'BB') Symmetric OrthoMeta Ortho or Meta Isomer (2-NO2 or 3-NO2) NMR->OrthoMeta 4 Distinct Signals Asymmetric Benzylic 1H NMR (Benzylic CH) & MS Fragmentation OrthoMeta->Benzylic Ortho Ortho Isomer (2-NO2) Benzylic->Ortho CH ~6.0 ppm (Deshielded) MS: Ortho-effect [M-OH]+ Meta Meta Isomer (3-NO2) Benzylic->Meta CH ~5.4 ppm MS: No Ortho-effect

Analytical decision tree for distinguishing nitrophenylacetate regioisomers using NMR and MS.

OrthoEffect M_ion Molecular Ion [M]+ m/z 229 ParaMeta Para / Meta Isomers M_ion->ParaMeta Ortho Ortho Isomer M_ion->Ortho Frag_PM Standard Cleavage [M - COOCH3]+ (m/z 170) [M - Cl]+ (m/z 194) ParaMeta->Frag_PM Alpha-cleavage Ortho->Frag_PM Alpha-cleavage Frag_O Ortho Effect Rearrangement [M - OH]+ (m/z 212) [M - HNO2]+ (m/z 182) Ortho->Frag_O Proximity of NO2 to Benzylic H

Divergent EI-MS fragmentation pathways highlighting the diagnostic ortho-effect.

References
  • Title: Spectroscopy Tutorial: Aromatics Source: Organic Chemistry at CU Boulder URL: [Link]

  • Title: Distinguishing Isomers by 1H NMR Spectra Source: AskFilo URL: [Link]

Validation

A Comparative Guide to the Elemental Analysis of Methyl 2-chloro-2-(4-nitrophenyl)acetate and its Analogs

In the landscape of pharmaceutical and chemical research, the precise characterization of synthetic intermediates is not merely a procedural formality; it is the bedrock of reproducible science and scalable development....

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and chemical research, the precise characterization of synthetic intermediates is not merely a procedural formality; it is the bedrock of reproducible science and scalable development. Methyl 2-chloro-2-(4-nitrophenyl)acetate, a versatile building block, is no exception. Its utility in the synthesis of more complex molecules necessitates an unambiguous confirmation of its elemental composition and purity. This guide provides an in-depth, comparative framework for understanding the elemental analysis of this key intermediate and its structurally related analogs. We will move beyond a simple presentation of data to explore the causality behind the analytical techniques, the interpretation of results, and the validation of molecular integrity.

The Imperative of Purity: Theoretical vs. Experimental Composition

Elemental analysis remains a cornerstone technique for verifying the empirical formula of a synthesized compound.[1] The principle is straightforward: a sample is combusted, and the resulting gases (CO₂, H₂O, N₂, etc.) are quantitatively measured to determine the percentage by mass of each element.[2] For a newly synthesized batch of a compound, these experimental percentages must align with the theoretically calculated values derived from its molecular formula, typically within a margin of ±0.4%, to be considered pure.[3]

The molecular formula for Methyl 2-chloro-2-(4-nitrophenyl)acetate is C₉H₈ClNO₄. To illustrate the sensitivity and specificity of elemental analysis, we will compare its theoretical composition to three structurally similar compounds:

  • Alternative 1: Methyl 2-(4-nitrophenyl)acetate (lacking the chloro substituent)[4]

  • Alternative 2: Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate (containing an additional chloro substituent)[5]

  • Alternative 3: Methyl 2-[(4-chloro-3-nitrophenyl)formamido]acetate (a more complex amide derivative)[6]

The calculated theoretical elemental percentages for these compounds are summarized below.

Compound NameMolecular Formula% Carbon (C)% Hydrogen (H)% Nitrogen (N)
Methyl 2-chloro-2-(4-nitrophenyl)acetate C₉H₈ClNO₄47.08%3.51%6.10%
Methyl 2-(4-nitrophenyl)acetateC₉H₉NO₄55.39%4.65%7.18%
Methyl 2-(4,5-dichloro-2-nitrophenyl)acetateC₉H₇Cl₂NO₄40.94%2.67%5.31%
Methyl 2-[(4-chloro-3-nitrophenyl)formamido]acetateC₁₀H₉ClN₂O₅44.05%3.33%10.27%
Table 1: Theoretical Elemental Composition of Target Compound and Selected Alternatives. These values serve as the benchmark for experimental verification.

As Table 1 demonstrates, even minor structural modifications lead to significant and readily detectable differences in elemental composition. For instance, the absence of a single chlorine atom in Alternative 1 results in an ~8% absolute increase in the expected carbon content compared to the target compound.

Experimental Protocol: CHN Analysis by Combustion

The most prevalent method for determining carbon, hydrogen, and nitrogen content is automated CHN analysis via combustion, based on the Pregl-Dumas method.[7] This technique is lauded for its accuracy, speed, and small sample requirement.[8]

Workflow for CHN Elemental Analysis

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Automated Analysis cluster_data Data Processing A Weigh 2-3 mg of sample into a tin capsule on a microbalance B Fold and seal the capsule to enclose the sample A->B C Place sealed capsule into the autosampler B->C D Capsule drops into combustion furnace (~1000°C with O₂ pulse) C->D E Sample flash combusts: C → CO₂, H → H₂O, N → NₓOᵧ D->E F Gases pass through reduction furnace (Cu) NₓOᵧ → N₂ E->F G Gas mixture passes through traps to remove interferences (e.g., halogens, sulfur) F->G H Separation of N₂, CO₂, H₂O via GC column G->H I Quantification by Thermal Conductivity Detector (TCD) H->I J Detector signals are integrated I->J K Software calculates %C, %H, %N based on calibration standards (e.g., Acetanilide) J->K L Compare experimental data to theoretical values K->L

Caption: Workflow of CHN elemental analysis by combustion.

Step-by-Step Methodology
  • Sample Preparation:

    • Using a calibrated microbalance, accurately weigh 2-3 mg of the dried sample into a pre-cleaned tin capsule.[9] The use of tin capsules facilitates complete combustion by creating a high-temperature flash upon introduction to the furnace.

    • Fold the capsule to securely enclose the sample and eliminate atmospheric contamination.

    • Place the capsule into the elemental analyzer's autosampler.

  • Combustion and Reduction:

    • The sample is dropped into a high-temperature (typically 900-1150°C) combustion tube.[10] A pulse of pure oxygen is introduced, causing the sample to undergo rapid, complete combustion.

    • The resulting gas mixture, containing CO₂, H₂O, and various nitrogen oxides (NₓOᵧ), is swept by a helium carrier gas over a reduction tube filled with heated copper. This step is crucial for converting all nitrogen oxides to N₂ gas, ensuring accurate nitrogen determination.[7]

  • Gas Separation and Detection:

    • The gas stream (N₂, CO₂, H₂O in a He carrier) is passed through a gas chromatography (GC) column. The column separates the individual gases based on their different retention times.

    • As each gas elutes from the column, it passes through a thermal conductivity detector (TCD). The TCD measures the difference in thermal conductivity between the carrier gas and the sample gas, generating a signal proportional to the concentration of the gas.[11]

  • Data Analysis:

    • The instrument's software integrates the detector signals and calculates the mass percentages of C, H, and N by comparing them against a calibration curve generated from a certified standard, such as acetanilide.

Causality and Trustworthiness: Special Considerations for Nitro-Aromatic Compounds

The presence of a nitro group, as in Methyl 2-chloro-2-(4-nitrophenyl)acetate, requires specific attention during elemental analysis. Nitro compounds can be challenging to combust completely and produce large amounts of nitrogen oxides.[12] If the reduction step is inefficient, not all NₓOᵧ will be converted to N₂, leading to erroneously low nitrogen results. Modern elemental analyzers mitigate this by:

  • Optimizing Oxygen Supply: Precise control over the oxygen pulse ensures complete oxidation without creating an excessively oxidative environment that could damage the reduction tube.

  • High-Efficiency Reduction: Utilizing high-purity, readily available copper in the reduction furnace ensures the stoichiometric conversion of all nitrogen oxides to N₂.

Interpreting Experimental Data: A Comparative Case Study

To illustrate the practical application of this data, let us consider two hypothetical experimental results for a batch of synthesized Methyl 2-chloro-2-(4-nitrophenyl)acetate and compare them to the theoretical values and a potential impurity.

Analysis% Carbon (C)% Hydrogen (H)% Nitrogen (N)Assessment
Theoretical (Target Compound) 47.08% 3.51% 6.10% Benchmark
Theoretical (Impurity: Dichloro-analog)40.94%2.67%5.31%Potential Contaminant
Experimental Batch 1 47.21% 3.45% 6.18% Pass (Within ±0.4% tolerance)
Experimental Batch 2 45.95% 3.31% 5.95% Fail (Deviates >0.4% from target)
Table 2: Hypothetical Experimental Data and Interpretation. Comparison against the theoretical benchmark is critical for batch validation.

Analysis of Results:

  • Experimental Batch 1: The results are well within the widely accepted ±0.4% tolerance for all three elements.[3] This provides strong evidence that the batch is pure and has the correct elemental composition of Methyl 2-chloro-2-(4-nitrophenyl)acetate.

  • Experimental Batch 2: The carbon value (45.95%) is significantly lower than the theoretical value (47.08%). This deviation suggests the presence of an impurity. The lower carbon and hydrogen percentages could indicate contamination with a more heavily halogenated species, such as the dichlorinated analog (Alternative 2), which has a theoretical carbon content of only 40.94%. Such a result would necessitate further purification of the batch and subsequent re-analysis.

Conclusion

Elemental analysis is an indispensable tool for the chemical characterization of synthetic intermediates like Methyl 2-chloro-2-(4-nitrophenyl)acetate. As demonstrated, the technique is highly sensitive to subtle changes in molecular structure, making it a powerful arbiter of both identity and purity. By understanding the theoretical basis, adhering to a validated experimental protocol, and critically interpreting the results within a comparative framework, researchers can ensure the integrity of their materials, which is the foundation of reliable and progressive scientific discovery.

References

  • Compound Connect. (n.d.). 4-chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]-6-methylphenyl acetate. Retrieved March 6, 2026, from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved March 6, 2026, from [Link]

  • Auriga Research. (2025). Elemental Analysis CHNS (O) - Testing Methods. Retrieved March 6, 2026, from [Link]

  • AZoM. (2023, November 2). How Does a CHNSO Analyzer Work? Retrieved March 6, 2026, from [Link]

  • Royal Society of Chemistry. (2008, April). CHNS Elemental Analysers. AMCTB No 29. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved March 6, 2026, from [Link]

  • Clariant. (n.d.). Elemental Analysis and Chemical Properties. Retrieved March 6, 2026, from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved March 6, 2026, from [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Retrieved March 6, 2026, from [Link]

  • Jackson, A. U., et al. (2014). An International Study Evaluating Elemental Analysis. Journal of Chemical Education, 91(8), 1209–1213. [Link]

  • American Elements. (n.d.). Ethyl 2-(4-Chloro-2-nitrophenyl)acetate. Retrieved March 6, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of Methyl 2-chloro-2-(4-nitrophenyl)acetate

[1] Part 1: Executive Summary & Hazard Profiling Methyl 2-chloro-2-(4-nitrophenyl)acetate is not a standard organic solvent; it is a poly-functionalized intermediate possessing an

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary & Hazard Profiling

Methyl 2-chloro-2-(4-nitrophenyl)acetate is not a standard organic solvent; it is a poly-functionalized intermediate possessing an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-halo ester moiety and a nitro-aromatic core. Standard "dump-in-solvent-waste" procedures are insufficient due to its potential as a powerful alkylating agent and its susceptibility to hydrolysis, which can generate hydrochloric acid (HCl) in situ.

This guide provides a self-validating workflow for the segregation, stabilization, and disposal of this compound, ensuring compliance with RCRA standards and protecting laboratory personnel from lachrymatory or corrosive exposure.

Chemical Hazard Profile
PropertySpecificationOperational Implication
CAS Number 147124-37-6Unique identifier for waste manifesting.
Functional Groups

-Chloro ester, Nitro group
High Reactivity: Alkylating agent; potential lachrymator.
Hydrolysis Product HCl + 4-Nitromandelic acid derivativeCorrosion Risk: Generates acid upon contact with moisture.
RCRA Status Characteristic Waste (Toxic/Reactive)Must be segregated as Halogenated Organic Waste.
Physical State Solid / Low-melting SolidMay sublime or dust; require respiratory protection.
Part 2: Operational Disposal Protocol
1. Waste Characterization & Segregation (The "Gatekeeper" Step)

The most common compliance failure with this compound is misclassification as "Non-Halogenated" waste. This leads to costly downstream incineration rejections.[1]

  • Primary Stream: Halogenated Organic Waste .[1]

  • Incompatibility Alert:

    • DO NOT mix with strong oxidizers (e.g., Nitric acid, Peroxides) despite the nitro group's stability; the organic backbone is fuel.[1]

    • DO NOT mix with strong bases (e.g., concentrated KOH, NaOH) in the waste container.[1] This triggers rapid, exothermic hydrolysis and potential polymerization.

2. Residue Quenching & Glassware Decontamination

For cleaning reaction flasks or quenching small spills (<5g).[1] Do not use this for bulk disposal.

Mechanism: The goal is to hydrolyze the ester and displace the chlorine atom, converting the lachrymatory alkylator into a water-soluble, non-volatile salt.[1]

Reagent Preparation:

  • Solution A: 10% Aqueous Sodium Hydroxide (NaOH).[1]

  • Solution B: Ethanol or Methanol (to solubilize the organic residue).[1]

Step-by-Step Decontamination:

  • Dissolve: Add Solution B to the flask to dissolve the solid residue.

  • Hydrolyze: Slowly add Solution A (1:1 volume ratio with Solution B).

    • Observation: Mild exotherm expected.[1] Color change (yellow/orange) is normal due to the nitro-aromatic chromophore.

  • Wait: Allow to stand for 1 hour. This ensures the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -chloro bond is cleaved.
    
  • Verify (Self-Validating): Check pH. It should remain >10.[1] If pH drops, acid is still being generated; add more base.

  • Disposal: The resulting solution is now a Basic Aqueous Waste (contaminated with organics).[1] Dispose of in the aqueous waste stream, not the drain.

3. Bulk Disposal (Unused Reagent)

For disposal of >5g or expired stock bottles.[1]

  • Packaging: Keep in the original container if possible. If transferring, use HDPE or Glass (Amber).[1]

    • Avoid: Metal cans (corrosion risk from trace HCl).[1]

  • Labeling:

    • Must read: "Hazardous Waste - Halogenated Organic."[1]

    • Constituents: "Methyl 2-chloro-2-(4-nitrophenyl)acetate, 95%+."[1]

    • Hazard Codes: Corrosive, Toxic.[1]

  • Secondary Containment: Place the sealed container inside a clear plastic bag (zip-seal) before placing it into the satellite accumulation drum. This protects the waste technician from surface contamination.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision matrix for handling this compound. It distinguishes between bulk waste and residue cleaning to prevent unnecessary chemical treatment.

DisposalWorkflow Start Waste Generation: Methyl 2-chloro-2-(4-nitrophenyl)acetate CheckState Determine Waste Type Start->CheckState Bulk Bulk Solid / Expired Stock (> 5g) CheckState->Bulk Unused/Pure Residue Trace Residue / Spill (< 5g) CheckState->Residue Glassware/Spills Pack Pack in HDPE/Glass (No Metal) Bulk->Pack Solubilize Dissolve in Methanol/Ethanol Residue->Solubilize Label Label: Halogenated Organic (RCRA Hazardous) Pack->Label Pickup EHS / Vendor Pickup Label->Pickup Hydrolyze Add 10% NaOH (aq) (Controlled Hydrolysis) Solubilize->Hydrolyze CheckPH Validation: Check pH > 10 (Wait 1 hr) Hydrolyze->CheckPH AqueousWaste Dispose as Basic Aqueous Waste CheckPH->AqueousWaste

Figure 1: Decision matrix for segregating bulk chemical waste from laboratory residues, ensuring correct stream selection.[1]

Part 4: Emergency Response (Spills)

In the event of a spill outside of a fume hood:

  • Evacuate: The compound is a potential lachrymator.[1] Clear the immediate area.[2][3][4][5]

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat.[1] If powder is airborne, N95 or P100 respiratory protection is required.

  • Dry Spill: Do not add water.[6] Sweep gently into a dust pan or scoop to avoid generating dust. Place in a wide-mouth jar.

  • Wet Spill: Absorb with vermiculite or sand. Do not use paper towels (potential fire hazard with nitro compounds if allowed to dry).

  • Surface Decontamination: Wipe the area with the Decontamination Solution (NaOH/Ethanol) described in Part 2 to destroy trace alkylating agents.[1]

References
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 147124-37-6. [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link][1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: Methyl 2-chloro-2-(4-nitrophenyl)acetate

Part 1: Executive Safety Directives STOP & READ: Methyl 2-chloro-2-(4-nitrophenyl)acetate is an -halo ester . In the absence of a compound-specific SDS, you must treat this reagent as a Lachrymator , Corrosive (Skin/Eye)...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directives

STOP & READ: Methyl 2-chloro-2-(4-nitrophenyl)acetate is an


-halo ester . In the absence of a compound-specific SDS, you must treat this reagent as a Lachrymator , Corrosive (Skin/Eye) , and a potent Alkylating Agent .

The presence of the


-chlorine atom adjacent to the ester carbonyl activates the position for nucleophilic attack. Upon contact with mucous membranes or moisture, this compound can hydrolyze to release hydrochloric acid (HCl) and the corresponding phenylacetic acid derivative, causing severe chemical burns and respiratory distress.
Core Hazard Profile
Hazard ClassClassification (Inferred)Critical Risk
Skin Corrosion Category 1BIrreversible tissue damage; potential sensitizer due to nitro group.
Eye Damage Category 1Risk of permanent corneal opacity.
Acute Toxicity Category 3 (Oral/Dermal)High absorption potential; alkylating agents can modify DNA.
Reactivity Moisture SensitiveHydrolyzes to evolve HCl fumes.

Part 2: The PPE Matrix (Personal Protective Equipment)

Do not rely on standard laboratory attire. This matrix is designed to prevent permeation of chlorinated esters, which can penetrate standard nitrile gloves rapidly.

Hand Protection Strategy

Primary Recommendation: Double-Gloving with Laminate Liners.

LayerMaterialSpecificationRationale
Inner Layer PE/EVOH Laminate (e.g., Silver Shield® / Norfoil)2.7 mil (minimum)Provides >4h breakthrough time against chlorinated esters and aromatics.
Outer Layer Nitrile (Disposable)5-8 milProvides dexterity and protects the inner liner from physical tears.
Inspection Visual CheckEvery 15 minsCheck for discoloration or swelling of the outer glove.

Scientist's Note: Standard 4-mil nitrile gloves may degrade in <5 minutes upon direct contact with concentrated


-halo esters. Do not use latex.
Respiratory & Body Protection[1][2]
ComponentRequirementTechnical Justification
Engineering Control Fume Hood (Mandatory) All operations (weighing, transfer, reaction) must occur within a certified hood operating at 80-100 fpm face velocity.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient. Goggles seal the eyes against lachrymatory vapors. Use a Face Shield if handling >5g.
Body Defense Lab Coat + Chemical Apron Standard cotton lab coats absorb liquids. Wear a chemically resistant apron (Tyvek or Rubber) over the coat during transfer.

Part 3: Operational Workflow & Protocols

Safe Weighing Protocol (The "Static" Risk)

Solid


-halo esters often carry static charge, leading to powder scattering.
  • Preparation: Place the balance inside the fume hood. If the balance cannot be moved, use a tared secondary container (glass vial with cap) to transport the material.

  • Anti-Static: Use an anti-static gun or ionizer if available.

  • Transfer: Do not use a spatula directly into the stock bottle. Pour a small amount into a disposable weigh boat, then transfer to your reaction vessel.

  • Residue: Immediately wipe the balance area with a tissue dampened in Dichloromethane (DCM), then discard the tissue in Solid Hazardous Waste.

Solubilization & Reaction Setup
  • Solvent Choice: Dissolve the solid in your solvent (e.g., DCM, THF) immediately to lower the vapor pressure of the neat solid.

  • Addition: If adding to a reaction, use a cannula transfer or a pressure-equalizing addition funnel to maintain a closed system. Avoid open pouring.

  • Temperature: Keep the reagent cold (

    
    ) if possible during handling to reduce volatility.
    
Decontamination of Glassware

Do not remove dirty glassware from the hood immediately.

  • Quench: Rinse glassware with a 10% Sodium Bicarbonate (

    
    )  solution.
    
    • Mechanism:[1] This promotes hydrolysis of the ester and neutralizes the generated HCl.

  • Soak: Let sit for 1 hour.

  • Clean: Wash with acetone/water as normal.

Part 4: Emergency Response Logic

This diagram outlines the critical decision paths for exposure or spills.[1][2][3][4]

SafetyLogic cluster_legend Action Priority Start Incident Detected Type Identify Type Start->Type Spill Spill (>100mg) Type->Spill Exposure Personal Exposure Type->Exposure Evacuate 1. Evacuate Area 2. Close Hood Sash Spill->Evacuate Absorb Absorb with Vermiculite (Do NOT use paper towels) Evacuate->Absorb Decon Treat with 10% NaHCO3 (Neutralize Acid) Absorb->Decon Waste Dispose as Halogenated Waste Decon->Waste Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye WashSkin Flush water 15 min (Soap is critical) Skin->WashSkin WashEye Eye Wash Station 15 min (Force eyes open) Eye->WashEye Medical Seek Medical Attention (Bring SDS/Structure) WashSkin->Medical WashEye->Medical Critical Critical Action Safe Safe State

Figure 1: Decision logic for spills and exposure events involving alpha-halo esters.

Part 5: Disposal & Waste Management

Improper disposal of halogenated esters is a frequent cause of laboratory compliance violations.

Waste StreamClassificationContainer LabelingNotes
Primary Liquid Halogenated Organic "Halogenated Solvents & Organics"Do NOT mix with strong bases (NaOH/KOH) in the waste container; risk of exothermic runaway.
Solid Waste Hazardous Solid "Contaminated Debris (Halogenated)"Includes gloves, weigh boats, and paper towels used for wiping.
Sharps Chemically Contaminated "Sharps"Needles used for transfer must not be recapped.

Scientific Rationale: Halogenated compounds require high-temperature incineration (often >1100°C) to prevent the formation of dioxins and furans. Mixing them with non-halogenated solvents increases the volume of expensive waste treatment.

References

  • Sigma-Aldrich. (n.d.).

    
    -Bromo-2-chlorophenylacetic acid (Analog). Retrieved from 
    
  • Thermo Fisher Scientific. (2022).[4][5] Safety Data Sheet: Ethyl 4-chloroacetoacetate. Retrieved from

  • University of California, Berkeley. (n.d.). Glove Selection Guide: Chemical Resistance of Glove Materials. Retrieved from

  • National Institutes of Health (NIH). (2004). One-carbon chain extension of esters to alpha-chloroketones: a safer route. PubMed. Retrieved from

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chloro-2-(4-nitrophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-chloro-2-(4-nitrophenyl)acetate
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